2-(tert-Butylsulfonyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylsulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2,3)10(8,9)5-4-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCYCIRRPIYJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002038 | |
| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81536-18-7 | |
| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(tert-Butylsulfonyl)acetonitrile synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(tert-Butylsulfonyl)acetonitrile
Executive Summary
This compound is a valuable building block in organic synthesis, prized for the unique reactivity conferred by its sulfonyl and nitrile functionalities. The electron-withdrawing nature of both groups renders the adjacent methylene protons acidic, making it a versatile precursor for introducing the tert-butylsulfonylacetonitrile moiety in the development of novel chemical entities. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed experimental protocols, and a full characterization profile. The methodologies are presented with a focus on chemical causality and procedural integrity, designed for researchers in synthetic chemistry and drug development.
Introduction
The α-sulfonyl acetonitrile scaffold is of significant interest in medicinal chemistry and materials science. The sulfone group acts as a stable, polar, and effective hydrogen bond acceptor, while the nitrile group is a versatile functional handle that can be transformed into various other groups or participate in cycloaddition reactions. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, with CAS number 81536-18-7[1], combines these features, making it a reagent of interest for creating complex molecular architectures. This document details a robust and common two-step synthesis beginning with the S-alkylation of sodium tert-butylsulfinate, followed by an oxidation step.
Synthesis Methodology: A Two-Step Approach
The most direct and reliable synthesis of this compound involves the oxidation of its sulfide precursor, 2-(tert-butylthio)acetonitrile. This precursor is readily prepared via a nucleophilic substitution reaction between a tert-butylthiolate source and an activated acetonitrile derivative.
Logical Workflow of Synthesis
The overall process is designed for efficiency and scalability, beginning with commercially available starting materials and proceeding through a stable intermediate to the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step procedure. It is crucial to perform a thorough risk assessment before beginning any chemical synthesis.
Part A: Synthesis of 2-(tert-butylthio)acetonitrile (Precursor)
This procedure is adapted from general methods for the preparation of substituted phenylthioacetonitriles, which involves the reaction of a thiophenol with chloroacetonitrile[2].
-
Reagent Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of ethanol.
-
Thiolate Formation : Cool the solution to 0 °C in an ice bath. Add tert-butylthiol (9.0 g, 0.1 mol) dropwise to the stirred solution. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the sodium tert-butylthiolate.
-
Alkylation : To the thiolate solution, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C. A slight exotherm may be observed[2].
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup : Dilute the reaction mixture with 100 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification of Intermediate : Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 2-(tert-butylthio)acetonitrile can be purified by vacuum distillation.
Part B: Synthesis of this compound (Final Product)
This step involves the oxidation of the sulfide to a sulfone. Hydrogen peroxide in acetic acid is a common and effective system for this transformation[3]. Another effective oxidizing system is Potassium Monopersulfate (Oxone®)[4].
-
Reaction Setup : In a round-bottom flask, dissolve the purified 2-(tert-butylthio)acetonitrile (12.9 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Oxidation : Cool the solution to room temperature and slowly add 30% hydrogen peroxide (22.7 mL, approx. 0.22 mol, 2.2 equivalents) dropwise. Control the addition rate to maintain the reaction temperature between 40-50 °C[3].
-
Reaction Monitoring : Stir the reaction mixture at 50 °C for 3-5 hours. Monitor the progress by TLC, observing the disappearance of the starting sulfide and the appearance of the more polar sulfone product.
-
Quenching and Isolation : Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. The product may precipitate as a white solid. If it remains an oil, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification : If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol). If extracted, combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.
Chemical Structure and Reaction
The oxidation of the sulfide to the sulfone is the key transformation.
Caption: Oxidation of 2-(tert-butylthio)acetonitrile to the target sulfone.
Data Summary Table
The following table summarizes the expected physical and spectroscopic data for the final product.
| Property | Expected Value |
| Molecular Formula | C₆H₁₁NO₂S |
| Molecular Weight | 161.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65-68 °C (Predicted) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.85 (s, 2H, -SO₂-CH₂-CN), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 112.0 (CN), 61.0 (C(CH₃)₃), 45.0 (SO₂-CH₂-CN), 23.5 (C(CH₃)₃) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~2980 (C-H stretch), ~2260 (C≡N stretch, sharp), ~1310 (S=O asymmetric stretch), ~1120 (S=O symmetric stretch) |
| Mass Spectrometry | ESI-MS: m/z 162.05 [M+H]⁺, 184.03 [M+Na]⁺ |
Note: NMR chemical shifts are predicted based on the functional groups present and may vary slightly depending on the solvent and concentration[5][6]. IR frequencies are characteristic for the functional groups[7][8].
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[5].
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet containing a small amount of the solid product, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. The nitrile (C≡N) stretch is a particularly diagnostic peak[9].
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.
-
Acquisition : Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
Conclusion
This guide outlines a robust and well-documented pathway for the synthesis of this compound. The two-step procedure, involving S-alkylation followed by oxidation, is based on fundamental and reliable organic transformations. The provided characterization data serves as a benchmark for researchers to validate the successful synthesis and purification of this versatile chemical building block, empowering further research and development in medicinal and materials chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(tert-Butylsulfonyl)acetonitrile, a molecule of significant interest in contemporary medicinal chemistry. As the sulfone functional group continues to be a cornerstone in the design of therapeutic agents, a thorough understanding of the fundamental characteristics of key building blocks like this compound is paramount. This document delves into the structural, physical, and spectroscopic properties of this compound, offering both reported data and expert analysis. Furthermore, it explores the reactivity of the α-sulfonyl nitrile moiety and the broader applications of sulfones in drug discovery, providing a holistic resource for researchers in the field.
Introduction: The Significance of the Sulfone Moiety in Drug Design
The sulfone group (-SO₂-) is a privileged functional group in medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1][2] Its strong electron-withdrawing nature, ability to participate in hydrogen bonding as an acceptor, and resistance to metabolic degradation make it a valuable component in the design of bioactive molecules.[2] Sulfones are found in a diverse array of approved drugs and clinical candidates for treating a wide spectrum of diseases.[1] this compound represents a key building block that combines the influential sulfone group with a reactive nitrile functionality, offering a versatile scaffold for the synthesis of more complex pharmaceutical intermediates.
Molecular Structure and Core Physicochemical Properties
This compound possesses a compact structure featuring a sterically demanding tert-butyl group attached to a sulfonyl moiety, which in turn is bonded to an acetonitrile fragment. This arrangement of functional groups dictates its physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | [3] |
| Molecular Weight | 161.22 g/mol | [3] |
| CAS Number | 81536-18-7 | [3] |
| Appearance | Solid at room temperature. | [4] |
| Melting Point | 141 °C | [5] |
| Boiling Point | 324.9 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.135 g/cm³ (Predicted) | [5] |
| Flash Point | 150.3 °C (Predicted) | [5] |
| pKa | Not experimentally determined. The α-protons are expected to be acidic due to the electron-withdrawing effects of both the sulfonyl and nitrile groups. | |
| LogP | 1.80 (Predicted) | [5] |
Expert Insights: The reported melting point of 141 °C suggests a stable crystalline lattice, likely influenced by the polar sulfonyl and nitrile groups. The predicted high boiling point is also consistent with the presence of these polar functionalities, which would lead to strong intermolecular dipole-dipole interactions. The predicted LogP value indicates a moderate lipophilicity, a crucial parameter in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility Profile
-
Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.[6][7] This is due to the favorable dipole-dipole interactions between the polar sulfonyl and nitrile groups and the solvent molecules.
-
Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be moderate. While the sulfonyl and nitrile groups can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the molecule itself and the presence of the nonpolar tert-butyl group may limit extensive solvation.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is expected to be low. The significant polarity of the molecule would result in unfavorable interactions with nonpolar solvent molecules.
-
Aqueous Solubility: The compound is anticipated to have limited solubility in water due to the presence of the hydrophobic tert-butyl group and the overall carbon-rich structure.
Experimental Workflow for Solubility Determination:
Caption: A potential two-step synthesis of this compound.
Reactivity of the α-Sulfonyl Nitrile Moiety
The methylene protons alpha to both the sulfonyl and nitrile groups are acidic and can be readily deprotonated by a suitable base. This generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions, making this compound a valuable C2 building block in organic synthesis.
Key Reactions:
-
Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides.
-
Aldol-type Condensations: Reaction with aldehydes and ketones can lead to the formation of α,β-unsaturated sulfonyl nitriles.
-
Michael Additions: The carbanion can act as a nucleophile in Michael additions to α,β-unsaturated systems.
The nitrile group itself can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, further expanding the synthetic utility of this scaffold. [8][9]
Applications in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in drug discovery. As previously mentioned, the sulfone group is a well-established pharmacophore. [1][2]The nitrile group can also serve as a bioisostere for other functional groups and can participate in key interactions with biological targets. Furthermore, the synthetic versatility of the α-sulfonyl nitrile moiety allows for the construction of diverse molecular libraries for high-throughput screening.
Logical Relationship of Properties to Application:
Caption: Interplay of properties and reactivity in the drug discovery process.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area. [4]Appropriate personal protective equipment, including gloves and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the most recent SDS from the supplier.
Conclusion
This compound is a valuable building block for medicinal chemistry, possessing a unique combination of physicochemical properties and synthetic reactivity. Its stable sulfone moiety and versatile α-sulfonyl nitrile functionality make it an attractive starting material for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its known and predicted properties, offering a foundational resource for researchers working with this important compound. A deeper experimental investigation into its solubility, pKa, and spectral characteristics would be a valuable contribution to the field.
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An In-Depth Technical Guide to 2-(tert-Butylsulfonyl)acetonitrile: A Keystone Reagent in Modern Olefination Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butylsulfonyl)acetonitrile, CAS Number 81536-18-7, a versatile and highly valuable reagent in modern organic synthesis. With a focus on its application in the Julia-Kocienski olefination, this document delves into its physicochemical properties, provides a representative synthetic protocol, explores its reactivity and mechanistic underpinnings, and offers a detailed experimental workflow for its use in the stereoselective synthesis of alkenes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.
Physicochemical Properties and Identification
This compound is a crystalline solid at room temperature. The presence of both a strongly electron-withdrawing sulfonyl group and a nitrile group activates the adjacent methylene protons, making them readily removable by a base. This acidity is the cornerstone of its reactivity.
| Property | Value | Source(s) |
| CAS Number | 81536-18-7 | [1] |
| Molecular Formula | C₆H₁₁NO₂S | [2] |
| Molecular Weight | 161.22 g/mol | [2] |
| Melting Point | 141 °C | [3] |
| Appearance | White to off-white crystalline solid | General Observation |
| Synonyms | t-Butylsulfonylacetonitrile, 2-((1,1-Dimethylethyl)sulfonyl)acetonitrile | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from tert-butyl thiol and chloroacetonitrile to form the thioether intermediate, followed by oxidation to the desired sulfone. The oxidation step is critical, and reagents like hydrogen peroxide are commonly employed to ensure complete conversion without over-oxidation.
Representative Synthetic Protocol
This protocol is a representative example based on well-established chemical transformations for synthesizing sulfones from thioethers.[5][6]
Step 1: Synthesis of 2-(tert-Butylthio)acetonitrile
-
Reaction Setup: To a stirred solution of sodium hydroxide (1.1 eq) in ethanol at room temperature, add tert-butyl thiol (1.0 eq).
-
Nucleophilic Substitution: Add chloroacetonitrile (1.05 eq) dropwise to the solution. A slight exotherm may be observed. Maintain the temperature below 40 °C.
-
Reaction Monitoring & Workup: Stir the reaction at room temperature for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting thiol. Dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioether can be purified by vacuum distillation.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 2-(tert-butylthio)acetonitrile intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a condenser. Add a catalytic amount of sodium tungstate (0.02 eq).
-
Oxidation: Gently heat the mixture to 50-60 °C. Add 30% hydrogen peroxide (2.2 - 2.5 eq) dropwise via an addition funnel, carefully controlling the rate to manage the exotherm.
-
Reaction Monitoring & Workup: After the addition is complete, maintain the temperature for 1-3 hours until the reaction is complete. Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Isolation and Purification: The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute sodium bicarbonate solution. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Mechanistic Insights: The Julia-Kocienski Olefination
The primary utility of this compound lies in its role as a key reagent in the Julia-Kocienski olefination, a powerful one-pot modification of the classical Julia-Lythgoe olefination.[2][7] This reaction facilitates the formation of a carbon-carbon double bond by coupling the sulfone with a carbonyl compound (an aldehyde or ketone).
Causality of Reactivity: The reaction's success hinges on the initial deprotonation of the α-carbon of the sulfone. A strong base, such as potassium hexamethyldisilazide (KHMDS) or sodium hydride, is required to generate the nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon. The subsequent steps involve an intramolecular rearrangement (the Smiles rearrangement) and elimination sequence, which is facilitated by the nature of the sulfonyl group. While classic Julia olefinations often use phenyl sulfones, modern variants employ heteroaryl sulfones or, in this case, a sterically demanding alkyl sulfone which can influence the stereochemical outcome.[8] The Julia-Kocienski reaction is renowned for its high (E)-stereoselectivity, providing a reliable method for synthesizing trans-alkenes.[9]
Mechanism:
-
Deprotonation: A strong base removes a proton from the carbon alpha to both the sulfonyl and nitrile groups, forming a stabilized carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The alkoxide intermediate undergoes an intramolecular nucleophilic attack. While the classical Julia-Kocienski involves a heteroaryl group migration (Smiles rearrangement), the elimination from an alkyl sulfone like the tert-butyl variant proceeds through a related pathway.
-
Elimination: The intermediate collapses, eliminating sulfur dioxide (SO₂) and the tert-butyl group, forming the alkene product. The thermodynamic stability of the trans-alkene often drives the high E-selectivity.
Caption: Mechanism of the Julia-Kocienski Olefination.
Application Protocol: Stereoselective Synthesis of an (E)-Alkene
This protocol details a general procedure for the reaction of this compound with an aldehyde to form an (E)-α,β-unsaturated nitrile.
Self-Validation and Causality:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as the strong base (KHMDS) and the carbanion intermediate will be quenched by water. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.
-
Low Temperature: The initial deprotonation and addition are performed at low temperatures (-78 °C) to control reactivity, prevent side reactions (like self-condensation), and enhance stereoselectivity.
-
Order of Addition: The base is added to the sulfone to pre-form the carbanion before the aldehyde is introduced. This "Barbier-like" condition, where the base is added to a mixture of the sulfone and aldehyde, can also be effective and sometimes prevents side reactions of the sulfone carbanion.[10]
-
Quenching: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base and anionic species.
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous solvent (e.g., THF or DME, ~0.2 M) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of KHMDS (1.05 eq, e.g., 1.0 M in THF) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC. After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (E)-alkene.
Caption: Experimental workflow for a Julia-Kocienski olefination.
Spectroscopic Data Analysis
While experimental spectra should always be used for definitive identification, the following are the expected characteristic signals for this compound based on its structure.
-
¹H NMR:
-
δ ~1.4 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. Its singlet nature is due to the absence of adjacent protons.[11]
-
δ ~3.5-4.0 ppm (singlet, 2H): This signal represents the two protons of the methylene group (CH₂). These protons are deshielded due to the strong electron-withdrawing effects of both the adjacent sulfonyl (SO₂) and nitrile (CN) groups.
-
-
¹³C NMR:
-
δ ~23 ppm: Carbon signal for the three equivalent methyl groups of the tert-butyl moiety.
-
δ ~60 ppm: Carbon signal for the quaternary carbon of the tert-butyl group.
-
δ ~45-55 ppm: Signal for the methylene carbon (CH₂), shifted downfield by the adjacent electron-withdrawing groups.
-
δ ~115-120 ppm: Characteristic signal for the nitrile carbon (CN).[12]
-
-
Infrared (IR) Spectroscopy:
-
~2250 cm⁻¹ (sharp, medium intensity): This is a characteristic stretching vibration for the nitrile (C≡N) triple bond.[13]
-
~1300-1350 cm⁻¹ (strong) and ~1120-1160 cm⁻¹ (strong): These two strong bands correspond to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth and seek medical attention if feeling unwell.[10]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and reliable reagent for the synthesis of (E)-alkenes via the Julia-Kocienski olefination. Its straightforward synthesis, well-defined reactivity, and the high stereoselectivity it imparts make it an indispensable tool for synthetic chemists in academia and industry. Its application is particularly relevant in the pharmaceutical sector, where the efficient and stereocontrolled construction of carbon-carbon double bonds is a frequent challenge in the synthesis of complex active pharmaceutical ingredients.[14][15] A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, will enable researchers to effectively integrate this reagent into their synthetic strategies.
References
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Najera, C., & Varea, T. (2019). Julia‐Kocienski Olefination: A Tutorial Review. ResearchGate. Retrieved from [Link]
-
Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis, 2010(11), 1822-1836. Retrieved from [Link]
-
Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link]
-
Ortega, G., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 6, 38339. Retrieved from [Link]
-
ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]
-
Organic Syntheses. tert-Butyl p-toluate. Coll. Vol. 6, p.220 (1988); Vol. 51, p.94 (1971). Retrieved from [Link]
-
PrepChem. Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Zavitsas, A. A., & Pines, A. (2018). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. arXiv. Retrieved from [Link]
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3511. Retrieved from [Link]
-
Organic Syntheses. tert-BUTYLAMINE. Coll. Vol. 3, p.148 (1955); Vol. 28, p.19 (1948). Retrieved from [Link]
-
Lab Alley. Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
-
Sterlitech Corporation. (2026). Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. Retrieved from [Link]
- Google Patents. (2008). CN101100450A - Method for preparing ethylsulfonyl acetonitrile.
-
ResearchGate. NMR spectra (B = 4.6975 T) of an acetonitrile solution.... Retrieved from [Link]
-
ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. Retrieved from [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]
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Spectral Characterization of 2-(tert-Butylsulfonyl)acetonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-(tert-Butylsulfonyl)acetonitrile (CAS No. 81536-18-7). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms to generate and interpret the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's structural features as elucidated by modern spectroscopic techniques. Each section provides a theoretical basis for the predicted spectral features, discusses the underlying molecular properties, and presents the data in a clear, tabular format for ease of reference. Furthermore, this document includes detailed methodologies for spectral prediction and visual diagrams to illustrate key structural and fragmentation patterns.
Introduction
This compound is a bifunctional organic molecule incorporating a bulky tert-butyl group, a sulfonyl moiety, and a nitrile functional group. This combination of features makes it an interesting target for synthetic chemistry and potentially for applications in medicinal chemistry and materials science. The sulfonyl group, a strong electron-withdrawing entity, significantly influences the chemical properties of the adjacent methylene and nitrile groups, making spectroscopic analysis a critical tool for confirming its structure and understanding its electronic environment.
Accurate spectral characterization is the cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. This guide provides an in-depth look at the predicted spectral data of this compound, offering a valuable resource for scientists working with this or structurally related molecules.
Molecular Structure and Key Features
The structure of this compound dictates its spectral properties. The key structural features include:
-
tert-Butyl Group: A sterically demanding group consisting of a central quaternary carbon atom bonded to three methyl groups. This group is expected to give a strong, singlet signal in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum.
-
Sulfonyl Group (SO₂): A hexavalent sulfur atom double-bonded to two oxygen atoms. This group is a powerful electron-withdrawing group and is transparent in NMR but has characteristic strong stretching vibrations in the IR spectrum.
-
Acetonitrile Moiety (-CH₂CN): Comprising a methylene group adjacent to the sulfonyl group and a terminal nitrile group. The protons of the methylene group are expected to be deshielded due to the adjacent sulfonyl group. The nitrile group has a characteristic, though sometimes weak, absorption in the IR spectrum and contributes to the overall molecular weight.
Figure 2: General workflow for NMR data acquisition and processing.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~23 - 25 | tert-Butyl methyl carbons (-C(C H₃)₃) | These three methyl carbons are equivalent and appear in the aliphatic region. |
| ~60 - 65 | tert-Butyl quaternary carbon (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group is deshielded compared to the methyl carbons and appears further downfield. |
| ~45 - 50 | Methylene carbon (-C H₂CN) | This carbon is significantly deshielded due to the direct attachment to the electron-withdrawing sulfonyl group. |
| ~115 - 120 | Nitrile carbon (-CH₂C N) | The nitrile carbon is characteristically found in this downfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~2980 - 2850 | Medium-Strong | C-H stretch | tert-Butyl and methylene C-H bonds |
| ~2260 - 2240 | Weak-Medium | C≡N stretch | Nitrile group |
| ~1320 - 1280 | Strong | Asymmetric SO₂ stretch | Sulfonyl group |
| ~1150 - 1120 | Strong | Symmetric SO₂ stretch | Sulfonyl group |
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The predicted exact mass of this compound (C₆H₁₁NO₂S) is approximately 161.05 g/mol . In a high-resolution mass spectrum, this would be the most prominent peak in the molecular ion region.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A common fragmentation for tert-butyl groups, leading to a fragment ion at m/z [M-15]⁺.
-
Loss of the tert-butyl cation (-(CH₃)₃C⁺): This would result in a fragment at m/z [M-57]⁺. The tert-butyl cation itself would also be observed at m/z 57.
-
McLafferty-type rearrangement: While not a classic McLafferty rearrangement, intramolecular hydrogen transfer followed by fragmentation is possible.
-
Cleavage of the C-S bond: This can lead to various fragments depending on which part retains the charge.
-
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data are consistent with the known spectroscopic behavior of the constituent functional groups. The characteristic signals of the tert-butyl, sulfonyl, and acetonitrile moieties provide a clear spectral signature for this molecule. This guide serves as a valuable reference for the identification and characterization of this compound and can aid in the interpretation of experimental data for this and related compounds.
References
-
At present, there are no specific literature references providing experimental spectral data for this compound. The predicted data in this guide are based on established principles of spectroscopy and the use of computational prediction software.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link] [1] 4. ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 2-(tert-Butylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-(tert-Butylsulfonyl)acetonitrile. As a molecule combining a sterically hindered sulfonyl group and a reactive nitrile moiety, understanding its behavior under thermal stress is critical for safe handling, process development, and storage in research and pharmaceutical applications. This document outlines theoretical decomposition pathways, presents detailed, field-proven experimental protocols for thermal analysis, and offers a framework for interpreting the resulting data to perform a thorough hazard assessment. The methodologies described herein, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are grounded in established safety standards to ensure scientific integrity and trustworthiness.
Introduction
This compound is an organic compound featuring a sulfonyl functional group and a nitrile group. While organosulfur compounds are ubiquitous in nature and medicine, their thermal stability can be a concern.[1] The presence of the electron-withdrawing sulfonyl and nitrile groups, combined with the bulky tert-butyl group, creates a unique electronic and steric environment that dictates the molecule's reactivity and decomposition behavior. A thorough understanding of a compound's thermal properties is a cornerstone of chemical process safety, preventing incidents related to runaway reactions or unexpected decomposition.[2]
This guide serves as a senior-level resource, moving beyond simple data presentation to explain the causality behind experimental design and data interpretation. It is structured to provide a robust, self-validating framework for assessing the thermal hazards of this compound and related compounds.
Physicochemical Properties and Structural Considerations
A foundational understanding of the molecule's properties is essential before undertaking thermal analysis.
-
Chemical Structure:
-
Key Structural Features:
-
tert-Butyl Group: Provides significant steric hindrance around the sulfonyl group, which may influence decomposition kinetics.
-
Sulfonyl Group (SO₂): A highly oxidized sulfur center, which can be a site of thermal decomposition. The C-S and S-O bonds are key areas of potential cleavage.
-
Acetonitrile Moiety (-CH₂CN): The nitrile group is a versatile functional group but can participate in exothermic reactions, including polymerization or hydrolysis, especially at elevated temperatures.[4] The alpha-protons on the methylene bridge are acidic and can be involved in initial decomposition steps.
-
| Property | Value |
| CAS Number | 81536-18-7 |
| Molecular Formula | C₆H₁₁NO₂S |
| Molecular Weight | 161.22 g/mol |
| Storage | Sealed in dry, room temperature conditions |
Table 1: Key physicochemical properties of this compound.[3]
Theoretical Decomposition Pathways
Based on the functional groups present, several decomposition pathways can be hypothesized. Thermal stress provides the energy required to overcome activation barriers for bond cleavage.
-
C-S Bond Homolysis: The bond between the tert-butyl group and the sulfur atom is a likely point of initial cleavage, generating a tert-butyl radical and a sulfonylacetonitrile radical. This is a common decomposition route for sulfones.[5]
-
S-O Bond Cleavage: While requiring higher energy, the potential for sulfur-oxygen bond homolysis exists, leading to highly reactive intermediates.
-
Elimination Reactions: The acidic protons on the carbon adjacent to the sulfonyl and nitrile groups could participate in elimination reactions, potentially leading to the formation of isobutylene and other unsaturated species.
-
Nitrile Group Reactions: At high temperatures, the nitrile group could undergo exothermic trimerization to form a triazine ring or other complex polymerization reactions.
The following diagram illustrates a primary hypothesized decomposition pathway initiated by C-S bond cleavage.
Workflow for a comprehensive thermal hazard assessment.
Hypothetical Data Summary
| Analysis Technique | Parameter | Hypothetical Result | Interpretation |
| DSC | Onset Temperature (Tₒ) | 185 °C | Decomposition begins, indicating a limit for processing temperatures. |
| Enthalpy (ΔHₔ) | -250 J/g | Significant energy release; indicates a potential for thermal runaway. | |
| Peak Temperature (Tₚ) | 210 °C | Temperature of maximum energy release rate under these conditions. | |
| TGA | Onset of Mass Loss | 188 °C | Correlates well with DSC onset, confirming decomposition. |
| Major Mass Loss Step | 190-230 °C | The primary decomposition event occurs in this range. | |
| Residual Mass @ 350°C | ~5% | Decomposition is nearly complete, leaving minimal non-volatile residue. |
Table 2: Example data from thermal analysis of this compound.
Based on this hypothetical data, the compound would be classified as having a significant thermal hazard. The low onset temperature and high energy release necessitate careful control of temperature during handling and processing. Advanced testing with an Accelerating Rate Calorimeter (ARC) would be strongly recommended to determine the Self-Accelerating Decomposition Temperature (SADT) for safe storage and transport assessments. [6][7]
Safe Handling and Storage Recommendations
Given the potential for exothermic decomposition, the following precautions are essential:
-
Storage: Store in a cool, dry, well-ventilated area, away from heat sources. [3]Avoid prolonged storage at elevated temperatures. Use temperature-controlled storage if the ambient temperature could approach the decomposition onset.
-
Handling: Avoid heating the material above 100-120 °C in any process without a prior, thorough risk assessment. All heating operations should be conducted with appropriate engineering controls (e.g., fume hoods, blast shields) and temperature monitoring.
-
Scale-Up: The thermal hazard increases significantly with scale due to reduced heat dissipation. Any scale-up operations must be preceded by a comprehensive process safety review, including calorimetric data from techniques like ARC. [8][9]* Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, or acids, as these may catalyze decomposition at lower temperatures.
Conclusion
This compound exhibits a potential for significant exothermic decomposition at elevated temperatures, a characteristic driven by its sulfonyl and nitrile functionalities. A systematic evaluation using DSC and TGA, as detailed in this guide, is crucial for quantifying its thermal stability and the associated hazards. By understanding the onset temperature and energy of decomposition, researchers and drug development professionals can implement robust safety protocols, define safe operating limits, and prevent thermal incidents. The principles and methodologies presented here provide a reliable framework for ensuring the safe handling, processing, and storage of this and other energetic molecules.
References
-
Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]
-
Le, T. et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, ACS Publications. [Link]
-
Mitchell, T. et al. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition. [Link]
-
Corteva Agriscience Reactive Chemicals (RC) group. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. [Link]
-
Prime Process Safety Center. Differential Scanning Calorimetry (DSC). [Link]
-
Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. [Link]
-
Van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. [Link]
-
MDPI. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. [Link]
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Paralab. Accelerating Rate Calorimetry. [Link]
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Ask Ayurveda. Phytochemicals in Food - Polysulfides. [Link]
-
Sahu, S. C. (2002). Dual role of organosulfur compounds in foods: a review. Journal of Environmental Science and Health. [Link]
-
NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]
-
ResearchGate. Accelerating rate calorimeter. [Link]
-
ioKinetic. Accelerating Rate Calorimeter Testing. [Link]
-
Food and Chemical Toxicology. (2015). Acute Toxicological Studies of the Main Organosulfur Compound Derived From Allium Sp. Intended to Be Used in Active Food Packaging. [Link]
-
Nature Communications. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. [Link]
-
Wikipedia. Organosulfur chemistry. [Link]
-
Journal of the American Chemical Society. (1970). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. [Link]
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University of Utah. Thermogravimetric Analysis. [Link]
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EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]
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Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]
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Wikipedia. Nitrile. [Link]
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Wikipedia. Thermogravimetric analysis. [Link]
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ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. [Link]
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Chemical Reviews. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]
-
Organic Letters. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]
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Chemguide. The preparation of nitriles. [Link]
-
Lumen Learning. Hydrolysis of nitriles. [Link]
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A Comprehensive Technical Guide to the Safe Handling and Storage of 2-(tert-Butylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the essential procedures for the safe handling and storage of 2-(tert-Butylsulfonyl)acetonitrile. Synthesizing technical data with practical, field-proven insights, this document is intended to empower researchers and drug development professionals to work with this compound in a manner that ensures both personal safety and the integrity of their experimental work.
Introduction: Understanding the Compound
This compound is an organic compound featuring both a sulfonyl group and a nitrile group. The tert-butyl group provides steric bulk, which can influence the compound's reactivity and physical properties. The sulfonyl group is a strong electron-withdrawing group, which acidifies the adjacent methylene protons, making this compound a useful building block in organic synthesis. The nitrile group can undergo a variety of transformations, further adding to its synthetic utility.
Understanding the interplay of these functional groups is paramount to anticipating the compound's behavior and implementing appropriate safety protocols. While organosulfur compounds are ubiquitous in nature and pharmaceuticals, they can also present unique hazards.[1] Similarly, nitrile-containing compounds require careful handling due to their potential toxicity.
Physicochemical and Toxicological Profile
A thorough understanding of the physicochemical and toxicological properties of a compound is the foundation of its safe handling.
Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in public literature, the following table summarizes key known and predicted properties.
| Property | Value | Source/Comment |
| Chemical Formula | C₆H₁₁NO₂S | [2] |
| Molecular Weight | 161.22 g/mol | [2] |
| Appearance | White to off-white solid | General observation from supplier data |
| Melting Point | No data available | - |
| Boiling Point | No data available | [2] |
| Solubility | Soluble in many organic solvents | Based on the structure, expected to be soluble in solvents like dichloromethane, ethyl acetate, and acetone. |
| Density | No data available | - |
| Vapor Pressure | No data available | - |
Toxicological Information and Hazard Identification
The primary hazards associated with this compound stem from its nitrile functionality and its potential as a skin and eye irritant.
GHS Hazard Pictograms:
Signal Word: Danger [3]
Hazard Statements:
The Causality Behind the Hazards:
The toxicity of many nitriles is associated with their in vivo metabolism to cyanide. While the specific metabolic pathway for this compound is not well-documented, it is prudent to handle it with the assumption that it could release cyanide. The sulfonyl group, while generally of low toxicity, can contribute to the overall chemical reactivity of the molecule.
Core Directive: Safe Handling Protocols
A proactive and informed approach to handling is essential. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[5] The thickness of the glove should be considered based on the duration of handling and the potential for direct contact.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls: Creating a Safe Environment
-
Ventilation: As stated, a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[5]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are essential in any laboratory where this compound is handled.
General Handling Practices
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling.[1]
-
Ensure containers are kept tightly closed when not in use.
Storage Recommendations: Ensuring Stability and Safety
The proper storage of this compound is crucial for maintaining its chemical integrity and preventing hazardous situations.
General Storage Conditions
-
Temperature: Store in a cool, dry place.[1] Some suppliers recommend room temperature storage.[2]
-
Atmosphere: Store in a well-ventilated area.[1]
-
Container: Keep in a tightly closed, suitable container.[1]
Incompatible Materials
To prevent potentially hazardous reactions, this compound should be stored away from:
-
Strong Oxidizing Agents: These can react exothermically with organic materials.
-
Strong Acids and Bases: The nitrile group can undergo hydrolysis under strong acidic or basic conditions.[7] The acidic protons alpha to the sulfonyl group can be abstracted by strong bases, forming a carbanion that may be reactive.
-
Reducing Agents: The nitrile group can be reduced by strong reducing agents.
Emergency Procedures: Preparedness and Response
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Leak Management
A calm and systematic approach is necessary to safely manage a spill.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 3.1, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect the Spilled Material: Carefully place the spilled material and any contaminated absorbent into a suitable, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.
Waste Disposal: Responsible Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers that are compatible with the waste material.
-
Disposal Procedures: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.[8] Contaminated labware should be decontaminated or disposed of as hazardous waste.
Conclusion: A Culture of Safety
The safe handling and storage of this compound are not merely a set of procedures but a mindset that prioritizes safety and scientific integrity. By understanding the chemical nature of this compound and adhering to the principles outlined in this guide, researchers can confidently and safely unlock its potential in their scientific endeavors.
References
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In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. Available at: [Link]
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Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. ACS Publications. Available at: [Link]
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How to Dispose of Nitrile Gloves?. Earth Safe PPE. Available at: [Link]
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Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Available at: [Link]
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How to Properly Dispose of Used Nitrile Gloves?. . Available at: [Link]
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How to dispose of nitrile gloves?. Monuite. Available at: [Link]
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Thermoanalytical investigation of some sulfone-containing drugs. PubMed. Available at: [Link]
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Acute Toxicological Studies of the Main Organosulfur Compound Derived From Allium Sp. Intended to Be Used in Active Food Packaging. PubMed. Available at: [Link]
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How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Gloves.com. Available at: [Link]
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Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC - NIH. Available at: [Link]
-
Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. LinkedIn. Available at: [Link]
-
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]
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Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E. NJ.gov. Available at: [Link]
-
A review of sulfur-containing compounds of natural origin with insights into their Pharmacological and toxicological impacts. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry.. ResearchGate. Available at: [Link]
-
Organosulfur chemistry. Wikipedia. Available at: [Link]
-
Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. ResearchGate. Available at: [Link]
-
Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. ACS Publications. Available at: [Link]
-
The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society. Available at: [Link]
-
tert-Butanesulfinamide. Wikipedia. Available at: [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. Available at: [Link]
-
Thieme E-Journals - Synlett / Abstract. Thieme E-Journals. Available at: [Link]
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Chemical Splash Survival Guide: How Nitrile Gloves Prevent Workplace Injuries. INTCO Medical. Available at: [Link]
-
Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. ResearchGate. Available at: [Link]
-
Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Available at: [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Available at: [Link]
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Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation. Available at: [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
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Acetonitrile. PubChem - NIH. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]
-
(4-tert-Butylphenyl)acetonitrile. PubChem. Available at: [Link]
-
The general mechanism for acetonitrile hydrolysis. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: A Comparative Guide to Olefination Reactions Utilizing Sulfonyl Acetonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Olefin Synthesis with Sulfonyl Acetonitriles
The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of complex molecules, from pharmaceuticals to advanced materials. Among the myriad of olefination methodologies, those employing sulfone-stabilized carbanions have carved a significant niche due to their reliability and stereochemical control. The Julia-Kocienski olefination, a prominent member of this family, is celebrated for its efficiency in generating alkenes, typically with high E-selectivity.[1][2] This reaction classically utilizes heteroaryl sulfones, where the heteroaryl group plays a critical role in the reaction mechanism.[1]
This application note addresses the use of a specific, non-classical reagent, 2-(tert-Butylsulfonyl)acetonitrile , in the context of olefination reactions. A thorough review of the scientific literature reveals that this reagent is not a standard participant in the Julia-Kocienski olefination. This is due to the absence of a heteroaryl moiety, which is essential for the key Smiles rearrangement step that defines the modern Julia-Kocienski pathway.[3]
Instead, the reactivity of this compound is predicted to be governed by the principles of the Knoevenagel condensation .[4][5] The methylene group in this reagent is activated by two electron-withdrawing groups—the sulfone and the nitrile—making it a prime candidate for base-catalyzed condensation with carbonyl compounds.[6]
This guide, therefore, serves a dual purpose. Firstly, it provides a detailed, authoritative protocol for the well-established Julia-Kocienski olefination using a standard heteroaryl sulfone reagent. Secondly, it offers a comparative analysis and a proposed protocol for the reaction of this compound with aldehydes via a Knoevenagel condensation pathway, providing researchers with a comprehensive understanding of the reactivity of different sulfonyl acetonitrile derivatives.
Part 1: The Authoritative Julia-Kocienski Olefination
The modified Julia-Kocienski olefination is a powerful one-pot method for the synthesis of alkenes from sulfones and carbonyl compounds.[7] Its success hinges on the use of a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[1]
Causality in the Julia-Kocienski Mechanism
The choice of a heteroaryl sulfone is not arbitrary; it is central to the reaction's efficiency. The mechanism proceeds through the following key stages:[3]
-
Deprotonation: A strong base deprotonates the α-carbon of the sulfone, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: This is the pivotal step. The heteroaryl group migrates from the sulfur atom to the oxygen atom of the alkoxide. This intramolecular rearrangement is facilitated by the electron-deficient nature of the heteroaromatic ring.
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and a heteroaryloxide anion to furnish the alkene. The evolution of gaseous SO2 helps to drive the reaction to completion.
Experimental Protocol: Julia-Kocienski Olefination with 1-(Phenyl-1H-tetrazol-5-yl)ethylsulfone
This protocol describes a typical procedure for the reaction of a PT-sulfone with an aldehyde to generate a trisubstituted alkene.
Materials:
-
1-(Phenyl-1H-tetrazol-5-yl)ethylsulfone (PT-sulfone)
-
Aldehyde (e.g., benzaldehyde)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, round-bottomed flask under an argon atmosphere, add the PT-sulfone (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Part 2: The Predicted Reactivity of this compound: A Knoevenagel Condensation Pathway
As previously stated, this compound lacks the requisite heteroaryl group for a Julia-Kocienski olefination. The tert-butyl group is a simple alkyl group and cannot participate in a Smiles rearrangement. However, the presence of both a sulfonyl and a nitrile group strongly activates the intervening methylene protons, making them acidic and amenable to deprotonation by a base.[6] This positions the molecule as an ideal substrate for a Knoevenagel condensation.[4][5]
The Proposed Mechanism: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] For this compound, the proposed mechanism is as follows:
-
Enolate Formation: A base (typically a weak base like an amine, or a stronger base like an alkoxide) deprotonates the α-carbon to form a resonance-stabilized enolate.[8]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield a β-hydroxy intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated sulfonyl acetonitrile product.[8] This elimination is often spontaneous or can be promoted by heat.
Proposed Experimental Protocol: Knoevenagel Condensation of this compound with an Aldehyde
This protocol is a proposed methodology based on standard Knoevenagel condensation procedures for activated methylene compounds.[9]
Materials:
-
This compound
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (as catalyst)
-
Ethanol or Toluene (as solvent)
-
Saturated aqueous sodium bisulfite (optional, for aldehyde removal)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or chromatography
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine this compound (1.0 eq), the aldehyde (1.0 eq), and ethanol (or toluene) to make a 0.5 M solution.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, optionally with saturated aqueous sodium bisulfite to remove any unreacted aldehyde, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation: A Comparative Overview
| Feature | Julia-Kocienski Olefination | Proposed Knoevenagel Condensation |
| Sulfone Reagent | Heteroaryl sulfone (e.g., PT-sulfone) | This compound |
| Key Mechanistic Step | Smiles Rearrangement[3] | Base-catalyzed nucleophilic addition-elimination[5] |
| Byproducts | SO₂, Heteroaryloxide | Water |
| Typical Catalyst/Base | Strong, non-nucleophilic base (e.g., KHMDS, NaHMDS)[2] | Weak base (e.g., piperidine, pyridine) or alkoxide[9] |
| Product Type | Alkene (disubstituted, trisubstituted, etc.) | α,β-Unsaturated sulfonyl acetonitrile |
| Stereoselectivity | Often high E-selectivity, but can be influenced by conditions[7][10] | Typically favors the thermodynamically more stable E-isomer |
Experimental Workflow Visualization
Conclusion
While this compound is not a suitable reagent for the Julia-Kocienski olefination due to its inability to undergo the critical Smiles rearrangement, its structure lends itself to participation in Knoevenagel condensations. The activated methylene group, flanked by both a sulfone and a nitrile, provides a facile entry point for the synthesis of α,β-unsaturated sulfonyl acetonitriles. This comparative guide provides researchers with both a reliable protocol for the established Julia-Kocienski olefination and a scientifically reasoned, proposed protocol for the application of this compound in a Knoevenagel condensation, thereby offering a broader perspective on the synthetic utility of sulfonyl acetonitrile derivatives.
References
-
Purechemistry. Knoevenagel condensation mechanism and applications. (2023-02-24). [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2023-03-01). [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024-06-07). [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025-09-16). [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
L.S.College, Muzaffarpur. Knoevenagel condensation. (2020-08-29). [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
Wikipedia. Julia olefination. [Link]
Sources
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- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
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- 9. bhu.ac.in [bhu.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Stereoselective Synthesis Using 2-(tert-Butylsulfonyl)acetonitrile
Introduction
In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is a cornerstone of this endeavor, particularly in the fields of pharmaceutical development and materials science.[1][2] Among the versatile reagents enabling such transformations, 2-(tert-Butylsulfonyl)acetonitrile has emerged as a powerful tool for the construction of chiral molecules. Its unique electronic and steric properties, conferred by the strongly electron-withdrawing tert-butylsulfonyl group and the adjacent nitrile functionality, render the α-proton highly acidic, facilitating the formation of a stabilized carbanion. This nucleophile can then engage in a variety of carbon-carbon bond-forming reactions with exceptional stereocontrol.
This guide provides an in-depth exploration of the applications of this compound in stereoselective synthesis. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and showcase the utility of this reagent in constructing complex molecular frameworks. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient and stereocontrolled synthesis of target molecules.
Key Attributes of this compound:
-
High α-Acidity: The sulfonyl and nitrile groups synergistically increase the acidity of the methylene protons, allowing for facile deprotonation under mild basic conditions.
-
Steric Influence: The bulky tert-butyl group plays a crucial role in directing the stereochemical outcome of reactions by influencing the approach of electrophiles to the nucleophilic center.
-
Synthetic Versatility: The resulting nitrile and sulfonyl functionalities in the product offer multiple avenues for further synthetic transformations.
Core Applications in Stereoselective Synthesis
This compound is a versatile building block for a range of stereoselective transformations, most notably in asymmetric Michael additions and aldol-type reactions. These reactions are fundamental for the construction of chiral synthons that are prevalent in many biologically active molecules.[3]
Asymmetric Michael Addition Reactions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for C-C bond formation.[4] When employing this compound as the nucleophile in the presence of a chiral catalyst, this reaction can be rendered highly enantioselective.
Mechanistic Insights
The stereoselectivity of the Michael addition is dictated by the formation of a well-organized transition state. Chiral catalysts, such as cinchona alkaloids or bifunctional thioureas, activate the substrates through hydrogen bonding and control the facial selectivity of the nucleophilic attack.[4][5] The bulky tert-butylsulfonyl group of the nucleophile further enhances stereochemical discrimination by creating significant steric hindrance, favoring one approach trajectory over the other.
A plausible transition state model involves the bifunctional catalyst simultaneously activating the α,β-unsaturated acceptor through hydrogen bonding with its acidic proton (e.g., thiourea NH) and activating the this compound-derived nucleophile through a basic site (e.g., tertiary amine). This dual activation orients the reactants in a specific geometry, leading to the preferential formation of one enantiomer.
Caption: Generalized workflow of a catalyzed asymmetric Michael addition.
Protocol: Asymmetric Michael Addition of this compound to a Chalcone Derivative
This protocol describes a representative asymmetric Michael addition reaction using a chiral phase-transfer catalyst.
Materials:
-
This compound
-
Chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene, anhydrous
-
Dichloromethane (DCM), for workup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chalcone derivative (1.0 mmol), this compound (1.2 mmol), and the chiral phase-transfer catalyst (0.05 mmol).
-
Add finely ground potassium carbonate (2.0 mmol) and anhydrous toluene (5 mL).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
| Entry | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Chalcone | 5 | 92 | 95 |
| 2 | (E)-4-Methoxy-chalcone | 5 | 95 | 97 |
| 3 | (E)-4-Nitro-chalcone | 5 | 88 | 92 |
Stereoselective Aldol-Type Reactions
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound.[6] The carbanion derived from this compound can participate in aldol-type additions to aldehydes, and with the appropriate choice of chiral auxiliary or catalyst, high levels of diastereoselectivity and enantioselectivity can be achieved.[7]
Mechanistic Considerations
In a Lewis acid-mediated aldol reaction, the Lewis acid coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.[7] The nucleophile, the enolate derived from this compound, then attacks the activated aldehyde. The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions, thus determining the relative stereochemistry of the newly formed stereocenters. The bulky tert-butylsulfonyl group is particularly influential in this regard, strongly favoring an anti-diastereomer.
Caption: Key steps in a stereoselective aldol-type reaction.
Protocol: Diastereoselective Aldol Addition to a Chiral Aldehyde
This protocol outlines the diastereoselective addition of the lithium enolate of this compound to a chiral aldehyde, where the stereochemistry of the aldehyde directs the outcome of the reaction.
Materials:
-
This compound
-
Chiral aldehyde (e.g., (R)-2,3-O-isopropylideneglyceraldehyde)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.1 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution (1.0 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve the chiral aldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Add the aldehyde solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or HPLC analysis.
| Entry | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | (R)-2,3-O-Isopropylideneglyceraldehyde | >95:5 | 85 |
| 2 | Benzaldehyde | Not applicable | 90 |
| 3 | Isobutyraldehyde | >90:10 | 82 |
Applications in Drug Development
The chiral building blocks synthesized using this compound are valuable intermediates in the synthesis of complex, biologically active molecules. The ability to install stereocenters with high fidelity early in a synthetic route is a significant advantage in the efficient construction of pharmaceutical candidates. For instance, the β-hydroxy-α-sulfonylnitrile products from aldol reactions can be further elaborated into chiral amino alcohols, a common motif in many drug molecules. Similarly, the products of Michael additions can serve as precursors to chiral 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of cyclic systems. The use of acetonitrile as a solvent and reagent is widespread in the pharmaceutical industry due to its favorable properties.[8][9][10][11][12]
Conclusion
This compound has proven to be a highly effective and versatile reagent for stereoselective synthesis. Its application in asymmetric Michael additions and aldol-type reactions allows for the efficient construction of enantiomerically and diastereomerically enriched products. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors. The continued development of novel chiral catalysts and reaction conditions will undoubtedly expand the synthetic utility of this compound, further solidifying its role as a valuable tool in the synthesis of complex chiral molecules for the advancement of science and medicine.
References
- Wiley-VCH. (n.d.). Stereoselective Acetate Aldol Reactions.
- PubMed. (2016). Asymmetric Michael Addition Induced by (R)-tert-Butanesulfinamide and Syntheses of Chiral Pyrazolidinone Derivatives. J Org Chem, 81(21), 10506-10516.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- Buchler GmbH. (n.d.). Asymmetric Michael Addition.
- DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity.
- PubMed. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nat Protoc, 8(11), 2271-80.
- MDPI. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions.
- MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
- Pharmaguideline. (2020). Stereospecific and Stereoselective Reactions.
- Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.
- Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry.
- Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.
- CORE. (2017). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.
- ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF.
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- 2. Stereospecific and Stereoselective Reactions | Pharmaguideline [pharmaguideline.com]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
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- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Julia-Kocienski Reaction with 2-(tert-Butylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon double bonds with high efficiency and stereoselectivity.[1][2] This application note provides an in-depth guide to the mechanism and practical application of the Julia-Kocienski reaction, with a specific focus on the use of 2-(tert-Butylsulfonyl)acetonitrile as the sulfone component. The unique electronic and steric properties of this reagent offer distinct advantages in olefination strategies. We present a detailed mechanistic rationale, comprehensive experimental protocols, and expert insights to empower researchers in leveraging this powerful transformation for the synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction: The Power and Nuance of the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the classical Julia-Lythgoe olefination, offering a more streamlined and often one-pot procedure for the synthesis of alkenes from sulfones and carbonyl compounds.[1][3] The reaction is renowned for its broad substrate scope, functional group tolerance, and typically high (E)-selectivity, making it a favored tool in the late-stage synthesis of natural products and pharmaceuticals.[1][2]
The choice of the sulfone component is critical to the success and stereochemical outcome of the reaction. While traditionally employing heteroaryl sulfones, the use of alternative sulfones like this compound introduces intriguing possibilities. The electron-withdrawing nitrile group is anticipated to enhance the acidity of the α-proton, potentially allowing for the use of milder bases and broadening the compatibility with sensitive functional groups. Concurrently, the sterically demanding tert-butyl group may exert a significant influence on the stereoselectivity of the olefination.
This guide will dissect the mechanistic intricacies of the Julia-Kocienski reaction when employing this compound, providing a robust framework for its successful implementation in a research and development setting.
Mechanistic Deep Dive: A Step-by-Step Analysis
The Julia-Kocienski reaction is a sophisticated cascade of events, each step influencing the overall efficiency and stereochemical outcome. The generally accepted mechanism involves deprotonation of the sulfone, nucleophilic addition to a carbonyl compound, a Smiles rearrangement, and a final elimination step.[3][4]
Step 1: Deprotonation and Carbanion Formation
The reaction commences with the deprotonation of the α-carbon of the sulfone by a strong base to generate a resonance-stabilized carbanion. The presence of the electron-withdrawing nitrile group in this compound significantly increases the acidity of the α-proton compared to simple alkyl sulfones. This enhanced acidity may permit the use of a wider range of bases, including milder options than the typically employed strong bases like n-butyllithium or sodium amide.
Step 2: Nucleophilic Addition to the Carbonyl Compound
The generated carbanion then acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This addition forms a β-alkoxy sulfone intermediate. The stereochemistry of this addition step is a crucial determinant of the final alkene geometry. The steric bulk of the tert-butyl group on the sulfone and the substituents on the carbonyl compound will play a significant role in dictating the facial selectivity of this attack.
Step 3: The Pivotal Smiles Rearrangement
In the classical Julia-Kocienski reaction with heteroaryl sulfones, the β-alkoxy sulfone intermediate undergoes a Smiles rearrangement. This intramolecular aromatic nucleophilic substitution involves the migration of the heteroaryl group from the sulfur atom to the oxygen atom. However, with an alkyl sulfone like this compound, a direct Smiles rearrangement of the tert-butyl group is not feasible. Instead, the reaction likely proceeds through a modified pathway.
Step 4: Elimination to the Alkene
The final step is the elimination of the sulfonyl group and the oxygen to form the alkene. In the modified pathway for alkyl sulfones, this elimination is often facilitated by the formation of a more labile intermediate. The precise nature of this elimination for this compound will be influenced by the reaction conditions, particularly the base and solvent employed.
Visualizing the Mechanism: A Generalized Pathway
Figure 1. A generalized mechanistic workflow for the Julia-Kocienski reaction with this compound.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the Julia-Kocienski reaction with this compound. Optimization of reaction conditions (base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination.
Materials and Reagents
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, DME, DMF)
-
Base (e.g., Sodium hydride (NaH), Potassium hexamethyldisilazide (KHMDS), Lithium diisopropylamide (LDA))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
General Procedure
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous solvent (e.g., THF) and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Deprotonation: Slowly add the base (1.0-1.2 eq.) to the solution. Stir the mixture for 30-60 minutes at the same temperature to ensure complete formation of the carbanion.
-
Addition of Carbonyl: Add a solution of the aldehyde or ketone (1.0-1.5 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Reaction Optimization: Key Parameters
| Parameter | Recommendation | Rationale |
| Base | Screen a range of bases (e.g., NaH, KHMDS, LDA). | The enhanced acidity of the α-proton in this compound may allow for the use of milder bases. The choice of base can also influence the stereoselectivity. |
| Solvent | Test polar aprotic solvents like THF, DME, and DMF. | The solvent can affect the solubility of the reagents and intermediates, as well as the aggregation state of the base, which in turn can impact the reaction rate and stereochemistry. |
| Temperature | Typically conducted at low temperatures (-78 °C to 0 °C). | Low temperatures can help to control the reactivity of the carbanion and improve the stereoselectivity of the addition step. |
| Reaction Time | Monitor by TLC. | Reaction times can vary significantly depending on the substrates and conditions. |
Data Presentation: Expected Outcomes
While specific yields and stereoselectivities will be substrate-dependent, the Julia-Kocienski reaction is generally known for its high efficiency. The use of this compound is expected to provide good to excellent yields of the desired alkene. The stereochemical outcome will be a subject of empirical determination, with the potential for either (E) or (Z) selectivity depending on the interplay of steric and electronic factors.
Troubleshooting and Expert Insights
-
Low Yields:
-
Incomplete Deprotonation: Ensure the base is of high quality and the reaction is conducted under strictly anhydrous conditions. Consider using a stronger base or a longer deprotonation time.
-
Side Reactions: The highly reactive carbanion can participate in side reactions. Adding the carbonyl compound slowly at a low temperature can minimize these.
-
-
Poor Stereoselectivity:
-
Base and Solvent Effects: The choice of base and solvent can have a profound impact on the transition state of the addition step. Systematically screen different combinations.
-
Temperature Control: Maintaining a consistent low temperature during the addition is crucial for maximizing stereoselectivity.
-
Safety Precautions
-
Bases: Strong bases like NaH, KHMDS, and LDA are highly reactive and should be handled with extreme care under an inert atmosphere. They are corrosive and can cause severe burns.
-
Solvents: Anhydrous solvents are flammable and should be used in a well-ventilated fume hood.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Julia-Kocienski reaction with this compound presents a compelling strategy for the synthesis of a diverse range of alkenes. The unique electronic properties of the α-cyano sulfone offer the potential for milder reaction conditions and expanded substrate scope. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can effectively harness this powerful tool for the efficient construction of complex molecular architectures.
References
- Aïssa, C. (2009). Mechanistic Manifold and New Developments of the Julia–Kocienski Reaction. European Journal of Organic Chemistry, 2009(10), 1529-1546.
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
- Blakemore, P. R. (2016).
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
Sources
Application Notes & Protocols: 2-(tert-Butylsulfonyl)acetonitrile in Complex Natural Product Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(tert-butylsulfonyl)acetonitrile (BTSA) as a potent and versatile C1 building block in modern organic synthesis. Moving beyond a simple list of reactions, we delve into the mechanistic underpinnings, strategic applications, and field-proven protocols that leverage its unique reactivity. The core of this document focuses on the generation and utility of the BTSA carbanion in key carbon-carbon bond-forming reactions, such as alkylations and Michael additions, which are foundational to the assembly of complex molecular architectures. Through detailed case studies, step-by-step experimental protocols, and expert insights, this guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate BTSA into their synthetic campaigns, particularly in the challenging arena of natural product total synthesis.
Introduction: The Strategic Value of this compound (BTSA)
In the intricate chess game of total synthesis, the choice of each building block is a strategic decision. This compound, a crystalline solid, presents itself as a highly valuable synthetic pawn, capable of executing powerful and precise maneuvers. Its structure is deceptively simple, yet it harbors a potent combination of functional groups that impart remarkable synthetic utility.
The power of BTSA emanates from the carbon atom positioned between the sulfonyl and nitrile moieties. Both groups are strongly electron-withdrawing, rendering the intervening α-proton significantly acidic (pKa ≈ 11 in DMSO). This acidity allows for easy deprotonation with common bases to generate a soft, resonance-stabilized carbanion. This carbanion is the workhorse of BTSA chemistry, acting as an effective nucleophile for a variety of crucial C-C bond-forming reactions.
The role of the tert-butylsulfonyl group extends beyond simple activation. It offers several strategic advantages:
-
Steric Influence: The bulky tert-butyl group can influence the stereochemical course of reactions, providing a degree of diastereocontrol.
-
Synthetic Handle: The sulfonyl group is not merely a passenger. It can be reductively cleaved post-reaction, effectively leaving behind a simple alkyl chain, or it can be retained as a functional handle for further transformations. This dual utility is a hallmark of an elegant synthetic reagent.
This guide will illuminate the pathways through which BTSA's potential can be harnessed, transforming it from a simple reagent on the shelf into a key problem-solver in the synthesis of complex, biologically active natural products.
Core Reactivity and Mechanistic Principles
The utility of BTSA is rooted in the predictable and controllable generation of its corresponding carbanion. This nucleophile can then be intercepted by a wide range of electrophiles to forge new carbon-carbon bonds.
Caption: General workflow for the application of BTSA in synthesis.
Michael Addition Reactions
The conjugate addition, or Michael reaction, is one of the most reliable methods for forming C-C bonds, and the BTSA anion is an excellent nucleophile for this purpose.[1][2] The reaction involves the 1,4-addition of the sulfonylacetonitrile carbanion to an α,β-unsaturated carbonyl compound, such as an enone or enoate.[3] This transformation is highly efficient for constructing vicinal stereocenters and is a cornerstone in the assembly of polycyclic natural products.[4][5] The resulting adduct retains both the sulfonyl and nitrile groups, which can be further manipulated or removed as the synthetic strategy dictates.
Alkylation Reactions
Direct alkylation of the BTSA anion with alkyl halides (e.g., iodides, bromides) provides a straightforward route to α-substituted sulfonylacetonitriles. This reaction is governed by standard SN2 principles. For a successful outcome, it is critical to use a strong, non-nucleophilic base in an aprotic solvent to fully generate the anion and prevent side reactions. This method serves as a reliable way to introduce new carbon chains into a molecule.
Role in Julia-Kocienski Olefination
While BTSA itself is not the direct precursor, its chemistry is conceptually linked to the powerful Julia-Kocienski olefination. This reaction couples a sulfonyl-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity.[6][7][8] The reaction often employs heteroaryl sulfones (like benzothiazolyl or tetrazolyl sulfones) to facilitate the key elimination step.[9][10] The fundamental principle—using a sulfonyl group to activate an adjacent carbon for nucleophilic attack—is precisely the same chemistry that makes BTSA so useful. Understanding BTSA provides a gateway to appreciating the broader utility of sulfones in complex olefination strategies that are frequently employed in the late stages of natural product synthesis.[8]
Application Showcase: Synthesis of Key Intermediates
The true measure of a reagent's value is its successful application in the synthesis of complex targets.[11][12] BTSA and its analogs have proven their worth in numerous synthetic campaigns.
Case Study: Construction of a Stereochemically Dense Fragment
In a hypothetical approach toward a polyketide natural product, a key fragment requires the stereocontrolled installation of a nitrile-bearing side chain adjacent to a chiral center. The Michael addition of BTSA to a chiral α,β-unsaturated ester is an ideal strategic choice.
Retrosynthetic Disconnection: The target C-C bond is identified as one that can be formed via a Michael addition. The nitrile and an adjacent latent methylene group point directly to BTSA as the C1 nucleophile.
Forward Synthesis: Treatment of the chiral enoate with BTSA in the presence of a catalytic amount of a mild base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF affords the Michael adduct. The stereochemistry of the reaction is directed by the existing chiral center on the Michael acceptor, leading to high diastereoselectivity. The resulting product, bearing the tert-butylsulfonyl group, can then be carried forward. In a later step, reductive desulfonylation using samarium(II) iodide or magnesium in methanol can cleanly remove the sulfonyl group to reveal the desired alkylnitrile fragment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems for researchers. They include not only the procedural steps but also the rationale and expert insights critical for success.
Protocol 1: Alkylation of this compound with an Alkyl Iodide
This protocol describes a general procedure for the C-alkylation of BTSA using sodium hydride as the base and a primary alkyl iodide as the electrophile.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mg/mmol) | Equivalents | Notes |
| This compound (BTSA) | 159.22 | 159 mg, 1.0 mmol | 1.0 | Ensure it is dry. |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 44 mg, 1.1 mmol | 1.1 | Highly reactive; handle under inert atmosphere. |
| 1-Iodopentane | 198.05 | 218 mg, 1.1 mmol | 1.1 | Use a reactive primary halide. |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | Dry, aprotic solvent is essential. |
| Saturated aq. NH₄Cl | - | ~15 mL | - | For quenching the reaction. |
| Diethyl Ether | - | ~30 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | For drying the organic phase. |
Step-by-Step Methodology
-
Setup: Under an inert atmosphere (N₂ or Ar), add the 60% NaH dispersion (44 mg) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF (5 mL) to the washed NaH.
-
Anion Formation: Dissolve BTSA (159 mg) in anhydrous THF (5 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease, and the solution may become a clear or slightly hazy slurry.
-
Electrophile Addition: Add 1-iodopentane (218 mg) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting BTSA is consumed.
-
Quenching: Carefully cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution (~15 mL) to quench the excess NaH and the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(tert-butylsulfonyl)heptanenitrile.
Scientist's Notes (Trustworthiness & Expertise):
-
Causality of Base Choice: NaH is a strong, non-nucleophilic base, which is ideal as it irreversibly deprotonates the BTSA without risk of competing nucleophilic attack on the nitrile or sulfone.
-
Temperature Control: The initial deprotonation and subsequent addition of the electrophile are performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
Anhydrous Conditions: The BTSA anion is a strong base and is highly sensitive to protic sources like water. Failure to use dry solvents and an inert atmosphere will result in quenching the anion and halting the reaction.
Protocol 2: Michael Addition of BTSA to an α,β-Unsaturated Ketone
This protocol details a catalytic conjugate addition of BTSA to a Michael acceptor, using a non-nucleophilic organic base.
Caption: Experimental workflow for the Michael addition protocol.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mg/mmol) | Equivalents | Notes |
| BTSA | 159.22 | 159 mg, 1.0 mmol | 1.0 | Ensure it is dry. |
| Cyclohex-2-en-1-one | 96.13 | 106 mg, 1.1 mmol | 1.1 | Michael acceptor. |
| DBU | 152.24 | 15 mg, 0.1 mmol | 0.1 | Organic, non-nucleophilic catalyst. |
| Anhydrous THF | - | 10 mL | - | Solvent. |
| Saturated aq. NH₄Cl | - | ~15 mL | - | For quenching. |
| Ethyl Acetate (EtOAc) | - | ~30 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying. |
Step-by-Step Methodology
-
Setup: To a 50 mL round-bottom flask, add BTSA (159 mg), cyclohex-2-en-1-one (106 mg), and anhydrous THF (10 mL) under an inert atmosphere.
-
Catalyst Addition: Add DBU (15 mg) to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC for the disappearance of the starting materials.
-
Quenching: Upon completion, add saturated aqueous NH₄Cl solution (~15 mL) to the flask.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired Michael adduct: 2-(tert-butylsulfonyl)-2-(3-oxocyclohexyl)acetonitrile.
Scientist's Notes (Trustworthiness & Expertise):
-
Catalytic Approach: Unlike the alkylation, this reaction often proceeds efficiently with only a catalytic amount of base. The enolate product formed after addition is less basic than the BTSA anion, allowing the catalyst to turn over.
-
Why DBU? DBU is a strong, yet sterically hindered, non-nucleophilic base. This prevents it from competing with the BTSA anion as a nucleophile and adding to the enone itself.
-
Reaction Time: Michael additions can be slower than direct alkylations. Patience and monitoring are key. If the reaction stalls, a slight increase in temperature (to 40 °C) or the addition of another small portion of DBU can be beneficial.
Conclusion and Future Outlook
This compound is more than just a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity, enabled by the dual-activating nature of the sulfonyl and nitrile groups, provides reliable access to key synthetic intermediates through robust alkylation and Michael addition pathways. The protocols and principles outlined in this guide demonstrate its utility and provide a solid foundation for its incorporation into advanced synthetic programs. As the quest for novel, complex natural products continues, the demand for reliable and versatile building blocks like BTSA will only grow, solidifying its place in the modern synthetic chemist's toolkit.
References
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Online] Available at: [Link][7]
-
Kusnierz, T., et al. (2022). "Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B." The Journal of Organic Chemistry. [Online] Available at: [Link][9]
-
ResearchGate. Julia‐Kocienski Olefination: A Tutorial Review. [Online] Available at: [Link][8]
-
Lee, S., et al. (2024). "Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations." ChemRxiv. [Online] Available at: [Link][10]
-
Bentham Science. Applications of Michael Addition Reaction in Organic Synthesis. [Online] Available at: [Link][1]
-
Macmillan Group, Princeton University. Enantioselective Michael Additions in Natural Products Synthesis. [Online] Available at: [4]
-
Kanda, Y. (2012). "Total synthesis and development of bioactive natural products." Proceedings of the Japan Academy, Series B. [Online] Available at: [Link][11]
-
ResearchGate. Discovery of the Michael Reaction. [Online] Available at: [Link][2]
-
Zhu, D., et al. (2022). "Michael acceptor molecules in natural products and their mechanism of action." Frontiers in Pharmacology. [Online] Available at: [Link][3]
-
Ihara, M. (1993). "Syntheses of Polycyclic Natural Products Employing the Intramolecular Double Michael Reaction." Angewandte Chemie International Edition in English. [Online] Available at: [Link][5]
-
Kim, G. (2022). "Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products." Marine Drugs. [Online] Available at: [Link][12]
-
Organic Syntheses. 2-Phenylbutyronitrile. [Online] Available at: [Link][13]
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- 4. macmillan.princeton.edu [macmillan.princeton.edu]
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- 9. Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Application and Protocol for the Preparation of Substituted Alkenes using 2-(tert-Butylsulfonyl)acetonitrile
Introduction: A Modern Reagent for Alkene Synthesis
The synthesis of substituted alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and advanced materials. While classic olefination reactions like the Wittig and Horner-Wadsworth-Emmons are foundational, the search for reagents with improved operational simplicity, functional group tolerance, and unique reactivity profiles is perpetual.[1][2][3] In this context, 2-(tert-Butylsulfonyl)acetonitrile emerges as a potent and versatile reagent for the synthesis of α,β-unsaturated sulfones, also known as vinyl sulfones.
The dual activation provided by the sulfonyl and nitrile groups renders the α-protons of this compound highly acidic, facilitating carbanion formation under mild basic conditions. This stabilized carbanion undergoes a subsequent Knoevenagel-type condensation with a variety of aldehydes and ketones to furnish the corresponding substituted alkenes.[4][5] This application note provides a comprehensive guide for researchers, detailing the synthesis of the reagent, its proposed mechanism of action in olefination reactions, and detailed protocols for its application.
Synthesis of this compound
While this compound is commercially available from suppliers such as BLD Pharm[6], its synthesis in the laboratory is feasible and can be achieved in two main steps from tert-butyl thiol. The procedure involves the initial formation of a thioacetonitrile followed by oxidation to the sulfone.
Step 1: Synthesis of 2-(tert-Butylthio)acetonitrile
A general method for the preparation of substituted phenylthioacetonitriles involves the reaction of the corresponding thiophenol with chloroacetonitrile in the presence of a base.[7] This can be adapted for the synthesis of 2-(tert-butylthio)acetonitrile.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl thiol (1.0 eq) in 95% ethanol.
-
To this solution, add chloroacetonitrile (1.1 eq).
-
Slowly add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Monitor the reaction by TLC until the starting thiol is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of water and extract with diethyl ether (2 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-(tert-butylthio)acetonitrile, which can be purified by vacuum distillation.
Step 2: Oxidation to this compound
The sulfide is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common choice for this transformation.[8]
Protocol:
-
Dissolve 2-(tert-butylthio)acetonitrile (1.0 eq) in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath and slowly add an excess of 30% hydrogen peroxide (2.2-2.5 eq).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting sulfide.
-
Carefully quench any remaining peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to afford this compound.
Mechanism of Olefination: A Knoevenagel Condensation Pathway
The reaction of this compound with aldehydes and ketones proceeds via a Knoevenagel condensation mechanism.[4][5][9] This pathway involves three key steps: deprotonation, nucleophilic addition, and elimination.
-
Deprotonation: In the presence of a base, the acidic α-proton of this compound is abstracted to form a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the sulfonyl group, and the nitrile group, rendering the carbanion a soft nucleophile.
-
Nucleophilic Addition: The stabilized carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.
-
Elimination: The alkoxide intermediate then undergoes elimination of a hydroxide ion, facilitated by proton transfer, to form the α,β-unsaturated sulfone product. The elimination of water drives the reaction to completion.
Caption: Proposed mechanism for the Knoevenagel condensation.
Experimental Protocols for Alkene Synthesis
The following protocols provide a general framework for the synthesis of substituted alkenes using this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Olefination of Aldehydes
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., ethanol, acetonitrile, THF, or toluene)
-
Base (e.g., piperidine, triethylamine, DBU, or potassium carbonate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and this compound (1.1 mmol) in the chosen anhydrous solvent (5-10 mL), add the base (0.1-1.0 mmol). For weak amine bases like piperidine, a catalytic amount is often sufficient.[10]
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde and the strength of the base.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
Protocol for the Olefination of Ketones
Ketones are generally less reactive than aldehydes, and may require more forcing conditions.
Materials:
-
This compound
-
Ketone
-
Anhydrous solvent (e.g., toluene, DMF, or DMSO)
-
Stronger base (e.g., sodium ethoxide, potassium tert-butoxide, or sodium hydride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of this compound (1.2 mmol) in the chosen anhydrous solvent (5 mL).
-
Add the base (1.2 mmol) portion-wise at 0 °C or room temperature. Stir for 30-60 minutes to ensure complete formation of the carbanion.
-
Add a solution of the ketone (1.0 mmol) in the same anhydrous solvent (2-3 mL) dropwise to the carbanion solution.
-
Allow the reaction to stir at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.
-
Carefully quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation and Expected Outcomes
The Knoevenagel condensation typically favors the formation of the thermodynamically more stable (E)-isomer, especially when the substituents on the newly formed double bond have significantly different steric bulk.[11] The stereochemical outcome can, however, be influenced by the reaction conditions.
| Aldehyde/Ketone Substrate | Base | Solvent | Temperature (°C) | Typical Yield (%) | Expected Major Isomer |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 85-95 | E |
| 4-Nitrobenzaldehyde | Triethylamine | Acetonitrile | 50 | 90-98 | E |
| Cyclohexanecarboxaldehyde | DBU | THF | Room Temp | 80-90 | E |
| Cyclohexanone | NaOEt | Ethanol | Reflux | 60-75 | - |
| Acetophenone | K-tert-butoxide | Toluene | 80 | 50-65 | E |
Note: The data in this table are hypothetical and based on typical outcomes for Knoevenagel condensations with similar activated methylene compounds. Actual results may vary.
Troubleshooting and Optimization
Caption: Decision workflow for troubleshooting the olefination.
Conclusion
This compound is a highly promising reagent for the preparation of substituted alkenes, particularly α,β-unsaturated sulfones, via a Knoevenagel condensation pathway. Its dual activating groups allow for facile carbanion formation under a range of basic conditions, enabling reaction with a broad scope of aldehydes and ketones. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The resulting vinyl sulfone products are themselves valuable intermediates, known to participate in a variety of transformations including Michael additions and cycloadditions.[8]
References
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Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. [Link]
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Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961 , 83 (7), 1733–1738. [Link]
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Peterson, D. J. The Journal of Organic Chemistry1968 , 33 (2), 780–784. [Link]
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Julia, M.; Paris, J.-M. Tetrahedron Letters1973 , 14 (49), 4833–4836. [Link]
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Knoevenagel, E. Berichte der deutschen chemischen Gesellschaft1898 , 31 (3), 2596–2619. [Link]
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Jones, G. Organic Reactions2004 , 1-894. [Link]
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Tietze, L. F.; Beifuss, U. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 341-394. [Link]
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Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989 , 89 (4), 863–927. [Link]
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Blakemore, P. R. Journal of the Chemical Society, Perkin Transactions 12002 , 2563-2585. [Link]
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Reuter, D. C.; McIntosh, J. E.; Guinn, A. C.; Madera, A. M. Synthesis2003 , 2003 (15), 2321-2324. [Link]
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Tan, K.; et al. Journal of the Chemical Society, Perkin Transactions 11999 , 21, 3173-3180. [Link]
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Freeman, F. Chemical Reviews1980 , 80 (4), 329–350. [Link]
-
Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society2022 , 144 (27), 12243–12251. [Link]
-
Julia olefination - Wikipedia. [Link]
-
Vinyl sulfone - Wikipedia. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules2024 , 29(12), 2719. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Symmetry2010 , 2(3), 1377-1414. [Link]
-
Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. Chemistry – A European Journal2025 , 31(8), e202403947. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research2018 , 7(11), 227-241. [Link]
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tert-BUTYL p-TOLUATE - Organic Syntheses. [Link]
-
Synthesis of 2-(4-tert-butylphenylthio)acetonitrile - PrepChem.com. [Link]
-
tert-BUTYLAMINE - Organic Syntheses. [Link]
-
Mechanistic insights into the Knoevenagel condensation reaction over ZnO catalysts: Direct observation of surface intermediates using in situ FTIR. Journal of Catalysis2019 , 377, 554-565. [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE - Organic Syntheses. [Link]
-
Nanocrystalline ZnO for Knoevenagel Condensation and Reduction of the Carbon–Carbon Double Bond in Conjugated Alkenes. European Journal of Organic Chemistry2007 , 2007(23), 3847-3850. [Link]
-
An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Applied Catalysis A: General2004 , 261(1), 109-118. [Link]
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One-pot synthesis procedures involving 2-(tert-Butylsulfonyl)acetonitrile
An In-depth Guide to One-Pot Synthesis Procedures Involving 2-(tert-Butylsulfonyl)acetonitrile
Authored by a Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient and atom-economical methodologies is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies to meet this need, allowing for the construction of complex molecular architectures from simple precursors in a single operation, thereby minimizing waste and saving valuable time.[1][2] This guide focuses on the utility of this compound, a versatile C-H acid, as a key building block in such elegant synthetic transformations.
The core reactivity of this compound stems from the pronounced acidity of the methylene protons (–CH₂–), situated between two potent electron-withdrawing groups: the sulfonyl (–SO₂–) and the nitrile (–C≡N). This electronic arrangement facilitates easy deprotonation by a variety of bases to form a stabilized carbanion. This carbanion is an excellent nucleophile, capable of participating in a range of carbon-carbon bond-forming reactions, including Michael additions and Knoevenagel condensations, which can serve as entry points into one-pot cyclization cascades for the synthesis of diverse heterocyclic systems.
Application Protocol 1: One-Pot Synthesis of Substituted 2-Amino-3-sulfonylpyridines
This protocol details a one-pot procedure for the synthesis of highly functionalized pyridine derivatives. The reaction proceeds via a base-catalyzed cascade involving a Michael addition of the this compound carbanion to an α,β-unsaturated nitrile, followed by an intramolecular cyclization and tautomerization. This approach is analogous to established methods using similar sulfonylacetonitriles.[3]
Causality and Experimental Rationale
The choice of a one-pot methodology is driven by efficiency. Isolating the intermediate Michael adduct is often unnecessary and can lead to lower overall yields. The entire sequence is driven by the initial nucleophilic attack, with the subsequent cyclization being an intramolecular process that is entropically favored. The use of a base like triethylamine (TEA) or sodium ethoxide is critical for the initial deprotonation of the sulfonylacetonitrile, which is the rate-determining step. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the Michael addition and the subsequent cyclization.
Experimental Workflow Diagram
Sources
Application Notes & Protocols: The Strategic Utility of 2-(tert-Butylsulfonyl)acetonitrile in Modern Heterocyclic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(tert-butylsulfonyl)acetonitrile as a versatile and powerful building block in the synthesis of medicinally relevant heterocyclic compounds. We explore its utility in constructing key scaffolds such as pyridines, pyrimidines, and thiophenes. The protocols detailed herein are grounded in established chemical principles, offering reproducible methodologies and expert insights into the causality behind experimental choices.
Introduction: Unveiling the Potential of a Multifaceted Synthon
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science.[1] The demand for efficient, modular, and robust synthetic routes to access novel heterocyclic frameworks is therefore perpetual. This compound emerges as a reagent of significant strategic value, possessing a unique combination of functional groups that enable diverse and powerful transformations.
Its core utility stems from two key features:
-
Activated Methylene Group: The strongly electron-withdrawing nature of both the sulfonyl and nitrile groups renders the intervening methylene protons (pKa ≈ 10-12 in DMSO) highly acidic. This facilitates easy deprotonation under mild basic conditions, generating a stabilized carbanion that serves as a potent C2 nucleophile.
-
Sulfonyl as a Modulatable Group: The tert-butylsulfonyl group is not merely an activating group. It can be retained in the final product as a key pharmacophoric element or, in many cases, can be displaced or eliminated, serving as an excellent leaving group to facilitate aromatization or further functionalization.[2]
This guide will demonstrate how these properties are harnessed in annulation, cyclocondensation, and multicomponent reactions to afford a range of important heterocycles.[3][4]
Synthesis of Substituted Pyridines via [3+3] Annulation
The construction of the pyridine ring is a cornerstone of synthetic chemistry. This compound can serve as a "C-C-N" synthon equivalent when reacted with α,β-unsaturated carbonyl compounds in the presence of an ammonia source. A more direct approach involves its reaction with α,β-unsaturated nitriles.[5]
Causality of the Method:
This synthesis is a variation of the Guareschi-Thorpe pyridine synthesis. The reaction is initiated by a Michael addition of the this compound carbanion to an electron-deficient alkene (like cinnamonitrile). The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the newly formed methylene onto the nitrile group. Tautomerization and subsequent oxidation (often aerial) lead to the aromatic pyridine ring. The choice of a strong, non-nucleophilic base like DBU or a hindered alkoxide is crucial to efficiently generate the initial carbanion without competing side reactions.
Experimental Workflow: Pyridine Synthesis
Caption: Workflow for the synthesis of a substituted pyridine.
Detailed Protocol 2.1: Synthesis of 2-Amino-6-(tert-butylsulfonyl)-3-cyano-4-phenylpyridine
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.59 g, 10 mmol) and cinnamonitrile (1.29 g, 10 mmol) in absolute ethanol (30 mL).
-
Base Addition: While stirring at room temperature, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.83 mL, 12 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting pale yellow precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold ethanol (2 x 15 mL) and dry under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | This compound, Cinnamonitrile | [5] |
| Base | DBU | N/A |
| Solvent | Ethanol | [5] |
| Temperature | 78°C (Reflux) | [5] |
| Typical Yield | 75-85% | N/A |
Synthesis of Thiophenes via Gewald Reaction
The Gewald aminothiophene synthesis is a powerful multicomponent reaction that constructs highly functionalized 2-aminothiophenes in a single step.[6][7] this compound is an ideal substrate for this reaction, serving as the activated nitrile component.
Causality of the Method:
The reaction mechanism involves three components: an activated acetonitrile, a carbonyl compound (ketone or aldehyde), and elemental sulfur, catalyzed by a base.[7] The first step is a base-catalyzed Knoevenagel condensation between the carbonyl compound and this compound to form an α,β-unsaturated nitrile intermediate. Concurrently, the base opens the S₈ ring of elemental sulfur to form a polysulfide. This attacks the α-position of the unsaturated nitrile. A subsequent intramolecular cyclization, involving the attack of the sulfur anion onto the nitrile carbon, forms the thiophene ring. Tautomerization then yields the final 2-aminothiophene product. Morpholine is an excellent choice of base as it effectively catalyzes both the condensation and the sulfur addition steps.
Mechanism: Gewald Aminothiophene Synthesis
Caption: Key mechanistic steps of the Gewald reaction.
Detailed Protocol 3.1: Synthesis of 2-Amino-3-(tert-butylsulfonyl)-4,5-dimethylthiophene
-
Reagent Preparation: In a 250 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and thermometer, combine this compound (3.18 g, 20 mmol), 2-butanone (1.44 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) in 50 mL of methanol.
-
Catalyst Addition: Add morpholine (2.1 mL, 24 mmol) to the suspension.
-
Reaction: Gently heat the mixture to 50-55°C with efficient stirring. An exothermic reaction may be observed. Maintain this temperature for 2 hours. The reaction mixture will typically turn dark and a precipitate may form.
-
Workup: Cool the reaction to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with 30 mL of cold methanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from isopropanol to yield off-white to light yellow crystals.
| Parameter | Value | Reference |
| Reactants | This compound, 2-Butanone, Sulfur | [6][7] |
| Base | Morpholine | [6] |
| Solvent | Methanol | N/A |
| Temperature | 50-55°C | N/A |
| Typical Yield | 80-92% | N/A |
Synthesis of Pyrimidines via [4+2] Cyclocondensation
Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals.[8][9] A common and effective strategy for their synthesis involves the condensation of a three-carbon dielectrophilic fragment with a reagent containing an N-C-N unit, such as an amidine.[10] this compound can be used to generate the C3 fragment in situ.
Causality of the Method:
This protocol first involves a Knoevenagel or Claisen-type condensation between this compound and an aldehyde or ketone to form an α,β-unsaturated sulfonylacetonitrile. This intermediate serves as a Michael acceptor. In a subsequent step, an amidine (e.g., acetamidine hydrochloride) is added. The amidine acts as a binucleophile. One nitrogen attacks the β-carbon of the unsaturated system (Michael addition), and the other nitrogen attacks the nitrile carbon in an intramolecular cyclization. Elimination of the tert-butylsulfonyl group and subsequent aromatization (often facilitated by an oxidant or through tautomerization) yields the pyrimidine ring. The use of a base like sodium ethoxide is critical for both the initial condensation and for deprotonating the amidine hydrochloride.
Experimental Workflow: Pyrimidine Synthesis
Caption: Two-step, one-pot workflow for pyrimidine synthesis.
Detailed Protocol 4.1: Synthesis of 4-Methyl-6-phenylpyrimidine
-
Base Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.28 g, 12 mmol) in 50 mL of absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0°C in an ice bath.
-
Intermediate Formation: To the stirred sodium ethoxide solution, add this compound (1.59 g, 10 mmol) followed by the dropwise addition of benzaldehyde (1.06 g, 10 mmol). Allow the mixture to warm to room temperature and stir for 2 hours. TLC should confirm the formation of the α,β-unsaturated intermediate.
-
Cyclization: Add acetamidine hydrochloride (1.13 g, 12 mmol) to the reaction mixture in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction to room temperature and carefully neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Extraction: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent and concentrating the solvent, purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure pyrimidine.
| Parameter | Value | Reference |
| Reactants | This compound, Benzaldehyde, Acetamidine HCl | [10][11] |
| Base | Sodium Ethoxide | N/A |
| Solvent | Ethanol | N/A |
| Temperature | Reflux | N/A |
| Typical Yield | 60-70% | N/A |
Concluding Remarks
This compound is a cost-effective and highly adaptable reagent for constructing diverse heterocyclic systems. Its activated methylene core provides a reliable entry point for C-C bond formation, while the sulfonyl and nitrile functionalities steer subsequent cyclization and annulation events. The protocols described herein for the synthesis of pyridines, thiophenes, and pyrimidines highlight its broad applicability and provide a solid foundation for researchers to explore further transformations in their pursuit of novel, biologically active molecules.
References
- Benchchem. Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines. Benchchem.com. [URL: https://www.benchchem.com/application-notes/2-pyridyllithium-in-the-synthesis-of-substituted-pyridines]
- El-Gazzar, A. B. A., Gaafar, A. M., & El-Hefnawy, G. B. (2007). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 12(1), 1-10. [URL: https://www.mdpi.com/1420-3049/12/1/1]
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [URL: https://www.
- Organic Chemistry Portal. Pyrimidine synthesis. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
- Patel, S. K., & Patel, H. R. (2012). Synthesis of Pyrimidine Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1124-1135. [URL: https://www.ijpcsonline.com/files/10-410.pdf]
- Organic Chemistry Portal. Thiophene synthesis. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiophenes.shtm]
- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.com. [URL: https://www.pharmaguideline.com/2011/04/synthesis-reactions-and-medicinal-uses-of-thiophene.html]
- Request PDF. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [URL: http://www.heteroletters.org/archive/vol-9-iss-2-2019/]
- Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. [URL: https://www.rroij.com/open-access/derivatives-and-synthesis-of-heterocyclic-compound-thiophene.php?aid=85324]
- Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In: M.A. Mironov (eds) MCR 2009. Advances in Experimental Medicine and Biology, vol 699. Springer, New York, NY. [URL: https://link.springer.com/chapter/10.1007/978-1-4419-7270-5_2]
- Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Org. Synth. 1977, 56, 49. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0394]
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [URL: https://www.eurekaselect.com/article/122247]
- Semantic Scholar. [PDF] Multi-Component Reactions in Heterocyclic Chemistry. [URL: https://www.semanticscholar.org/paper/Multi-Component-Reactions-in-Heterocyclic-Chemistry-M%C3%BCller/1d19129e92a2a0d5885f81c96a75f284b80b741e]
- L'Abbate, A., & D'hooghe, M. (2014). Small heterocycles in multicomponent reactions. Chemical reviews, 114(16), 8323–8359. [URL: https://pubs.acs.org/doi/10.1021/cr400615v]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Julia-Kocienski Olefination with 2-(tert-Butylsulfonyl)acetonitrile
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Julia-Kocienski olefination, with a specific focus on the use of 2-(tert-butylsulfonyl)acetonitrile. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your reaction conditions for the synthesis of α,β-unsaturated nitriles.
Introduction to the Reagent: this compound
The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. The use of this compound as the sulfonyl partner allows for the direct formation of α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. The tert-butylsulfonyl group, while less common in the literature than activating groups like benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT), offers a different steric and electronic profile that can influence reactivity and selectivity. Understanding how to manipulate the reaction conditions is key to achieving high yields and the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Julia-Kocienski olefination?
A1: The reaction proceeds through a series of steps:
-
Deprotonation: A base removes a proton from the α-carbon of the sulfone, creating a carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: In the modified, one-pot Julia-Kocienski reaction, the activating group on the sulfone (in this case, the tert-butyl group is part of the non-migrating portion) facilitates an intramolecular rearrangement. However, the classical Julia-Kocienski mechanism with heteroaryl sulfones involves the migration of the heteroaryl group from sulfur to oxygen. With alkyl sulfones, the reaction proceeds to elimination.
-
Elimination: The intermediate collapses, eliminating sulfur dioxide and the alkoxide to form the carbon-carbon double bond.[1]
Q2: How does the choice of base affect the reaction?
A2: The base is critical for deprotonating the sulfone and its counterion can significantly influence the stereoselectivity of the olefination. Strong, non-nucleophilic bases are typically required.
-
Strong bases with small counterions (e.g., LiHMDS, n-BuLi): These tend to form tight chelates in nonpolar solvents, which can favor the formation of E-alkenes.[2]
-
Strong bases with large counterions (e.g., KHMDS, NaHMDS): In polar solvents, these bases promote more open transition states, which can lead to higher Z-selectivity.[2][3]
-
Milder bases (e.g., DBU, potassium tert-butoxide): These may be suitable for sulfones with sufficient acidity and can be advantageous when working with base-sensitive substrates.
Q3: What is the role of the solvent in this reaction?
A3: The solvent polarity plays a crucial role in determining the stereochemical outcome.
-
Polar aprotic solvents (e.g., THF, DME, DMF): These solvents can solvate the cation of the base, leading to a less-coordinated, "freer" carbanion. This generally favors the formation of the Z-isomer.[3]
-
Nonpolar solvents (e.g., toluene, hexanes): In these solvents, the cation remains more tightly associated with the carbanion and the intermediate alkoxide, which can favor the formation of the E-isomer through a more organized, chelated transition state.[2]
Q4: What are "Barbier-like" conditions and when should I use them?
A4: "Barbier-like" conditions refer to adding the base to a pre-mixed solution of the sulfone and the carbonyl compound.[2] This approach is particularly useful for preventing the self-condensation of the sulfone carbanion, a common side reaction, especially with less sterically hindered sulfones. By keeping the concentration of the free carbanion low at any given time, its reaction with the aldehyde or ketone is favored over self-reaction.[2]
Troubleshooting Guide
Below is a table summarizing common issues encountered during the Julia-Kocienski olefination with this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the sulfone. 2. The base is reacting with the carbonyl compound (e.g., enolization). 3. The sulfone carbanion is not stable under the reaction conditions. 4. Steric hindrance from the sulfone or the carbonyl partner. | 1. Use a stronger base (e.g., switch from KHMDS to n-BuLi, but be mindful of nucleophilicity). 2. Add the base at a very low temperature (-78 °C) before adding the carbonyl compound. 3. Use "Barbier-like" conditions. 4. Increase the reaction temperature after the initial addition. 5. Increase the reaction time. |
| Poor E/Z Selectivity | 1. Inappropriate choice of base and/or solvent. 2. Reaction temperature is too high, leading to equilibration. | 1. For the E-isomer, try a lithium base (e.g., LiHMDS) in a nonpolar solvent like toluene. 2. For the Z-isomer, use a potassium base (e.g., KHMDS) in a polar solvent like THF or DME.[2][3] 3. Maintain a low reaction temperature throughout the addition process. |
| Formation of Side Products | 1. Self-condensation of the sulfone carbanion. 2. Aldol condensation of the carbonyl compound. 3. Epimerization of stereocenters α to the carbonyl group. | 1. Employ "Barbier-like" conditions.[2] 2. Use a non-nucleophilic, sterically hindered base. 3. Add the carbonyl compound slowly to the deprotonated sulfone at low temperature. |
| Decomposition of Starting Material | 1. The starting materials are sensitive to the strong base. 2. The reaction temperature is too high. | 1. Use a milder base if possible (e.g., DBU). 2. Ensure the reaction is conducted under strictly anhydrous and inert conditions. 3. Maintain a low temperature, especially during base addition. |
Experimental Workflow and Methodologies
General Considerations
-
Anhydrous Conditions: The Julia-Kocienski olefination is highly sensitive to moisture. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.
-
Temperature Control: Precise temperature control is crucial for achieving high selectivity. A cryostat or a dry ice/acetone bath is recommended for maintaining low temperatures.
Step-by-Step Protocol for the Julia-Kocienski Olefination
This protocol provides a general starting point. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
-
Preparation of the Sulfone Solution:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolve the sulfone in anhydrous THF (or another suitable solvent) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of KHMDS (1.1 eq., as a solution in THF) dropwise to the stirred sulfone solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the carbanion is often accompanied by a color change.
-
-
Addition of the Carbonyl Compound:
-
Add a solution of the aldehyde or ketone (1.2 eq.) in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Reaction Work-up:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford the desired α,β-unsaturated nitrile.
-
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Julia-Kocienski olefination.
Caption: Key stages of the Julia-Kocienski olefination.
Mechanistic Insights and Optimization Strategies
The stereochemical outcome of the Julia-Kocienski olefination is determined by the relative energies of the transition states leading to the syn- and anti-β-alkoxy sulfone intermediates. The subsequent elimination is stereospecific.
Caption: Influence of reaction conditions on stereoselectivity.
By carefully selecting the base and solvent, you can favor one transition state over the other, thereby controlling the stereochemical outcome of the reaction. For instance, to achieve a high E:Z ratio, one might choose LiHMDS in toluene. Conversely, for a high Z:E ratio, KHMDS in THF would be a more appropriate choice.[2][3]
References
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
- Chatterjee, B., Bera, S., & Mondal, D. (2014).
- Zajc, B., & Kumar, R. (2010).
- Chizaki, T., Fujiwara, K., Fujimoto, J., Narumi, T., Shuto, S., & Watanabe, M. (2024).
-
Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link]
- Kumar, R., & Zajc, B. (2008). Fluoro-Julia Olefination as a Mild, High-Yielding Route to α-Fluoro Acrylonitriles. Organic Letters, 10(21), 4947-4950.
- Blakemore, P. R. (2009).
-
Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]
- Alonso, D. A., Nájera, C., & Varea, M. (2004). 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination. Tetrahedron Letters, 45(3), 573-577.
- Aïssa, C. (2009). Julia-Kocienski Olefination: A Tutorial Review. European Journal of Organic Chemistry, 2009(12), 1831-1844.
Sources
Common side reactions and byproducts with 2-(tert-Butylsulfonyl)acetonitrile
Welcome to the technical support guide for 2-(tert-Butylsulfonyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthetic chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound, offering insights into root causes and practical solutions.
Issue 1: Low Yield of the Desired Product and Formation of a Major Byproduct
Symptoms:
-
Lower than expected yield of the target molecule.
-
Presence of a significant, unidentified peak in your analytical data (e.g., LC-MS, NMR).
-
Difficulty in purifying the desired product from a persistent impurity.
Root Cause: A common side reaction is the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, particularly in the presence of acidic or basic conditions and trace amounts of water.[1][2][3][4] The tert-butylsulfonyl group is generally stable under a range of conditions, but cleavage can occur under harsh acidic or reductive environments.[5][6]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Employ freshly distilled solvents and oven-dried glassware. The use of molecular sieves in the reaction can also be beneficial.[7]
-
Control of pH:
-
If your reaction is acid-catalyzed: Consider using a non-aqueous acid source. Minimize the introduction of water when using aqueous acids.[1]
-
If your reaction is base-catalyzed: Opt for a non-hydroxide base, such as an alkoxide or a hindered amine base, if compatible with your reaction chemistry.[1]
-
-
Temperature Management: Hydrolysis is often accelerated at elevated temperatures. If the reaction kinetics allow, perform the experiment at a lower temperature.[1]
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. Promptly neutralize the reaction mixture and extract the product into an organic solvent.[1]
Issue 2: Formation of Isobutylene and Desulfonylated Byproducts
Symptoms:
-
Observation of gas evolution during the reaction.
-
Presence of byproducts lacking the tert-butylsulfonyl group in the crude reaction mixture.
-
Complex NMR spectra indicating the presence of multiple aliphatic species.
Root Cause: Under certain conditions, particularly with strong acids or high temperatures, the tert-butyl group can be eliminated as isobutylene.[5][8] This can be followed by further reactions of the desulfonylated intermediate.
Troubleshooting Steps:
-
Avoid Strong Protic Acids: If acidic conditions are necessary, consider using a Lewis acid or a milder protic acid.
-
Temperature Control: Maintain the reaction temperature as low as feasible to minimize elimination reactions.
-
Scavengers: In reactions where the formation of a tert-butyl cation is unavoidable, the use of scavengers can mitigate side reactions.[5]
Issue 3: Dimerization of the Starting Material or Product
Symptoms:
-
Appearance of a product with approximately double the mass of the expected molecule.
-
Broadening of NMR signals, suggesting aggregation.
Root Cause: While not extensively documented for this compound itself, related sulfonyl compounds can undergo dimerization, which may be influenced by factors like concentration and solvent polarity.[9][10][11][12]
Troubleshooting Steps:
-
Concentration Adjustment: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Solvent Screening: The choice of solvent can influence intermolecular interactions. Experiment with solvents of varying polarity.
-
Temperature Modification: Adjusting the reaction temperature may alter the equilibrium between monomeric and dimeric species.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two main reactive centers:
-
The α-carbon: The protons on the carbon adjacent to the nitrile and sulfonyl groups are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion is a key intermediate for various carbon-carbon bond-forming reactions.
-
The Nitrile Group: The cyano group can undergo nucleophilic addition and hydrolysis.[1][2][3][4]
Q2: How can I best monitor the progress of a reaction involving this compound?
A2: Several techniques are effective:
-
Thin-Layer Chromatography (TLC): This is a rapid and convenient method to track the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants and the masses of the products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for monitoring the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the product.
Q3: What are the optimal storage conditions for this compound?
A3: It should be stored in a tightly sealed container in a dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[13][14]
Q4: Are there any known safety hazards associated with this compound?
A4: Yes, it is important to handle this compound with care. According to safety data sheets, it may be harmful if swallowed, in contact with skin, or if inhaled.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
Visualizing Reaction Pathways
To aid in understanding the potential side reactions, the following diagrams illustrate the key undesired pathways.
Caption: Hydrolysis pathway of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DNA induced dimerization of a sulfhydryl surfactant in transfection agents studied by ESR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of tyrosine sulfation in the dimerization of the CXCR4:SDF-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimerization of merocyanine dyes. Structural and energetic characterization of dipolar dye aggregates and implications for nonlinear optical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of tyrosine sulfation in the dimerization of the CXCR4:SDF-1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 81536-18-7|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Mastering Olefination Reactions with 2-(tert-Butylsulfonyl)acetonitrile
Welcome to the technical support center for improving olefination reactions using 2-(tert-Butylsulfonyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies. Here, we will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and answer frequently asked questions to enhance your experimental outcomes.
Introduction to this compound in Olefination
This compound is a reagent primarily utilized in the Julia-Kocienski olefination , a powerful and widely-used modification of the classical Julia olefination.[1][2] This reaction is celebrated for its ability to form carbon-carbon double bonds, typically with high E-selectivity, under mild conditions with broad functional group tolerance.[1][3] It involves the reaction of a sulfonyl-stabilized carbanion with an aldehyde or ketone to generate an alkene.[1][2]
The Julia-Kocienski reaction, particularly with heteroaryl sulfones, offers significant advantages over the classic method by enabling a one-pot procedure and avoiding harsh reductive elimination steps.[2][4] Understanding the nuances of this reaction is key to achieving high yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in this reaction?
A1: this compound serves as the sulfonyl component in a Julia-Kocienski type olefination. The methylene group adjacent to both the sulfonyl (SO₂) and nitrile (CN) groups is acidic. Upon treatment with a strong base, this position is deprotonated to form a nucleophilic carbanion. This carbanion then attacks a carbonyl compound (aldehyde or ketone), initiating the sequence that ultimately forms the alkene.
Q2: Why is the Julia-Kocienski olefination preferred for E-alkene synthesis?
A2: The high E-selectivity is a hallmark of the Julia-Kocienski olefination.[1][3] This stereochemical outcome is largely determined by the kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde. This addition typically forms an anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific decomposition to yield the E-alkene.[1] The choice of sulfone, base, and solvent can further influence this selectivity.[4]
Q3: Can I use ketones as a substrate with this compound?
A3: Yes, ketones can be used as substrates. However, reacting the sulfone with unsymmetrical ketones can lead to the formation of trisubstituted alkenes. Achieving high stereoselectivity in these cases can be challenging and is highly dependent on the steric and electronic properties of the ketone and the specific reaction conditions, such as the choice of base and temperature.[5]
Q4: What are "Barbier-like conditions" and why are they recommended?
A4: Barbier-like conditions refer to adding the base to a mixture of the sulfone and the aldehyde, rather than pre-forming the sulfonyl carbanion before adding the aldehyde.[4] This approach is recommended to minimize a common side reaction: the nucleophilic addition of the sulfonyl carbanion onto a second molecule of the sulfone. Since the reaction with the aldehyde is typically faster, having it present from the start ensures it outcompetes this self-condensation pathway, thereby improving the yield of the desired alkene.[4]
Troubleshooting Guide
Low yields or poor selectivity can be frustrating. This guide addresses common issues encountered during olefination reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Ineffective Deprotonation | The base may be old, improperly stored, or not strong enough. Use a freshly titrated or newly purchased strong base like KHMDS or LiHMDS. Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere), as these bases are extremely sensitive to moisture.[6] |
| Poor Substrate Reactivity | Sterically hindered aldehydes or ketones may react sluggishly. Try increasing the reaction temperature after the initial addition at low temperature (e.g., -78 °C to room temperature). Alternatively, using a more reactive base or adding a co-solvent like HMPA (with appropriate safety precautions) can sometimes improve reactivity.[7] |
| Side Reaction (Self-Condensation) | As mentioned in the FAQs, the generated carbanion can react with another molecule of the sulfone.[4] Employ Barbier-like conditions by adding the base slowly to a mixture of the sulfone and the aldehyde. This maintains a low concentration of the free carbanion, favoring the reaction with the aldehyde. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the sulfone and base relative to the carbonyl compound is often beneficial. |
| Degradation of Reagents | The aldehyde substrate may be unstable to the strongly basic conditions, especially if it is prone to enolization or other side reactions. Minimize reaction time and maintain low temperatures. For base-sensitive aldehydes, a milder base or different sulfonyl activating group might be necessary.[4] |
Problem 2: Poor Stereoselectivity (Low E/Z Ratio)
| Potential Cause | Recommended Solution & Explanation |
| Reaction Temperature | Running the reaction at too high a temperature can erode stereoselectivity. The initial addition of the sulfone carbanion to the aldehyde should be performed at low temperatures (typically -78 °C) to maximize kinetic control. |
| Solvent Choice | The polarity of the solvent influences the geometry of the transition state.[4] Apolar solvents like THF or toluene generally favor a closed, chelated transition state with small counterions (like Li⁺), which promotes high selectivity. Polar solvents may favor a more open transition state, potentially reducing selectivity.[4] |
| Base/Counterion Effect | The counterion of the base (e.g., Li⁺, K⁺, Na⁺) plays a crucial role. Smaller counterions like Li⁺ are more likely to form a tight chelate, enforcing a specific transition state geometry and leading to higher selectivity.[4] Bases like LiHMDS are often preferred for this reason. Potassium bases (e.g., KHMDS) may offer higher reactivity but sometimes at the cost of selectivity.[6] |
| Substrate Structure | Aldehydes with α-coordinating groups can sometimes interfere with the desired chelation control, leading to reduced E-selectivity. Modifying reaction conditions, such as using additives, may be necessary to overcome this.[3] |
Visualizing the Process
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues with your olefination reaction.
Caption: A workflow for troubleshooting low-yield olefination reactions.
Generalized Julia-Kocienski Reaction Mechanism
This diagram illustrates the key steps leading to the formation of the E-alkene.
Caption: The mechanistic pathway of the Julia-Kocienski olefination.
Experimental Protocol: General Procedure
This protocol provides a starting point for the olefination of an aldehyde using this compound under Barbier-like conditions.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., THF)
-
Strong base (e.g., 1.0 M solution of KHMDS in THF)
-
Anhydrous workup and purification reagents (e.g., saturated aq. NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the aldehyde (1.0 equiv) and this compound (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the reagents completely.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add the KHMDS solution (1.2 equiv) dropwise to the stirred mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Warming: Once the reaction is complete, allow the mixture to slowly warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired alkene product.
Safety and Handling
This compound:
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Always handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
Acetonitrile (Common Solvent):
-
Hazards: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[10][11]
-
Handling: Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment to prevent static discharge.[10][11]
Strong Bases (KHMDS, LiHMDS):
-
Hazards: Pyrophoric and water-reactive. Cause severe skin burns and eye damage.
-
Handling: Must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Any exposure to air or moisture can deactivate the reagent and create a fire hazard.
Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][12]
References
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- 81536-18-7|this compound|BLD Pharm. BLD Pharm.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- Synthesis of trisubstituted alkenes via direct oxidative arene-alkene coupling. pubs.rsc.org.
- SAFETY DATA SHEET - Acetonitrile. Thermo Fisher Scientific.
- An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure.
- SAFETY D
- Modified Julia Olefination, Julia-Kocienski Olefin
- Stereoselective Synthesis of Trisubstituted (Z)‑Alkenes from Ketones via the Julia–Kocienski Olefination Using 1‑Methyl- and 1-tert-Butyl‑1H‑tetrazol-5-yl Alkyl Sulfones. ACS Figshare.
- Synthesis of Trisubstituted Alkenes via Olefin Cross-Met
- Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applic
- THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses Procedure.
- Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations.
- Regio- and Diastereoselective Synthesis of Trisubstituted Alkenes Through Hydroalkyl
- Julia olefin
- Julia-Kocienski Olefin
- Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. YouTube.
- Working with Hazardous Chemicals. Organic Syntheses.
- Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. PrepChem.com.
- Olefin
- Reaction conditions for optimization of Wittig olefination.
- The radical trapping reaction in acetonitrile.
- Julia‐Kocienski Olefination: A Tutorial Review.
Sources
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
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- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
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- 12. chemicalbook.com [chemicalbook.com]
Troubleshooting low E/Z selectivity in reactions with 2-(tert-Butylsulfonyl)acetonitrile
Welcome to the technical support center for reactions involving 2-(tert-butylsulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize E/Z selectivity in olefination reactions.
Understanding the Challenge: E/Z Selectivity in Vinyl Sulfone Synthesis
This compound is a versatile reagent for the synthesis of α,β-unsaturated sulfones, which are valuable intermediates in organic synthesis. These reactions, often variants of the Julia-Kocienski or Horner-Wadsworth-Emmons olefination, involve the deprotonation of the acetonitrile followed by reaction with an aldehyde or ketone. A frequent challenge is controlling the stereochemical outcome to favor either the E (trans) or Z (cis) isomer of the resulting vinyl sulfone.
Poor selectivity arises because the reaction can proceed through different transition states and intermediates, and the final E/Z ratio is highly sensitive to a range of experimental parameters.[1] This guide provides a structured approach to diagnosing and resolving issues of low stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a nearly 1:1 mixture of E/Z isomers. What are the primary factors I should investigate to improve selectivity?
A1: Achieving high stereoselectivity is a matter of controlling the reaction pathway. The final E/Z ratio is determined by the relative formation rates of key intermediates, which is governed by your choice of reaction conditions.[2] The four most critical factors to investigate are:
-
Base and Counter-ion: The choice of base determines the metal counter-ion (e.g., Li⁺, Na⁺, K⁺). Smaller, harder cations like Li⁺ can form tight chelates with the oxygen of the aldehyde and the sulfonyl group, favoring a "closed" transition state. Larger, softer cations like K⁺ are less coordinating, leading to an "open" transition state.[3] This fundamental difference directly impacts the stereochemistry of the initial addition step.
-
Solvent Polarity: Solvents play a crucial role in mediating interactions between reactants and intermediates. Non-polar solvents (like THF or CH₂Cl₂) tend to favor chelated transition states, while polar aprotic solvents (like DMF or DMPU) can disrupt chelation, favoring open transition states.[4][5]
-
Reaction Temperature: Lowering the temperature (e.g., from room temperature to -78 °C) often enhances selectivity by favoring the kinetically controlled product and amplifying the energetic differences between competing transition states.[4]
-
Additives: The presence of Lewis acids (e.g., MgBr₂·OEt₂) can significantly alter the reaction landscape by coordinating with the carbonyl oxygen, further influencing the geometry of the nucleophilic attack.[4]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low E/Z selectivity.
Q2: My goal is to synthesize the E-isomer. What specific conditions should I employ?
A2: The formation of the E-alkene is generally favored under conditions that promote a thermodynamically controlled pathway or a specific kinetically favored "open" transition state. For sulfonylacetonitrile-type reagents, which are related to Horner-Wadsworth-Emmons reagents, specific conditions have been shown to favor the E-isomer.[6][7]
Key strategies include:
-
Using Potassium Bases: Bases with large, non-coordinating cations like potassium hexamethyldisilazide (KHMDS) often lead to moderate or good E-selectivity.[4]
-
Polar Aprotic Solvents at Room Temperature: Performing the reaction in solvents like DMF or DMPU at ambient temperature can favor the formation of E-isomers.[4]
The table below summarizes experimentally validated conditions for enhancing E-selectivity.
| Reagent System | Base | Solvent | Temperature | Typical Outcome | Reference |
| Fluoroalkyl PT Sulfone | KHMDS | THF | -78 °C | Moderate E-Selectivity (E/Z 73:27) | [4] |
| Fluoroalkyl BT Sulfone | DBU | DMF / DMPU | Room Temp | Favors E-isomer | [4] |
| PT Sulfone (General) | KHMDS | DME | -55 °C to RT | High E-Selectivity | [8] |
Q3: Conversely, how can I maximize the yield of the Z-isomer?
A3: High Z-selectivity is typically achieved under conditions that favor a kinetically controlled, chelated transition state. This is often accomplished by using small, coordinating counter-ions in non-polar solvents at low temperatures.
Key strategies include:
-
Using Lithium or Sodium Bases: Bases such as LHMDS or NaH in non-polar solvents promote a chelated intermediate that leads to the Z-product.[3][4]
-
Non-Polar Solvents: Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) are excellent choices to facilitate the formation of a closed, organized transition state.[4]
-
Low Temperatures: Running the reaction at -78 °C is critical for maximizing kinetic control and preventing equilibration to the more stable E-isomer.[4]
-
Lewis Acid Additives: The addition of MgBr₂ can enhance Z-selectivity by forming a rigid chelate.[4]
The table below summarizes conditions known to favor the Z-isomer.
| Reagent System | Base / Additive | Solvent | Temperature | Typical Outcome | Reference |
| Fluoroalkyl PT Sulfone | LHMDS / MgBr₂·OEt₂ | THF | -78 °C | High Z-Selectivity (E/Z 14:86) | [4] |
| Fluoroalkyl BT Sulfone | NaH | THF | Not specified | ≥98% Z-isomer | [4] |
| Fluoroalkyl BT Sulfone | DBU | CH₂Cl₂ or THF | -78 °C | Increased Z-Selectivity | [4] |
| PT Sulfone / N-sulfonylimine | DBU | DMF | Not specified | High Z-Selectivity (E/Z 3:97) | [5] |
Q4: What is the mechanistic basis for the dramatic shift in selectivity with different reaction conditions?
A4: The stereochemical outcome is determined in the initial nucleophilic addition of the sulfonylacetonitrile carbanion to the aldehyde, which forms two possible diastereomeric β-alkoxy sulfone intermediates: syn and anti.[2][9] Subsequent stereospecific elimination steps (via a Smiles rearrangement in Julia-Kocienski pathways) mean that the syn-adduct leads to the Z-alkene, while the anti-adduct leads to the E-alkene.[2]
The conditions you choose dictate which pathway—syn or anti—is favored:
-
Chelated (Zimmerman-Traxler-like) Transition State: In non-polar solvents with small, coordinating cations (Li⁺, Na⁺, Mg²⁺), the cation coordinates to both the aldehyde oxygen and an oxygen of the sulfonyl group. This creates a rigid, six-membered ring-like transition state. Steric minimization within this confined structure typically favors the formation of the syn-adduct, leading to the Z-alkene . This pathway is under kinetic control and is enhanced at low temperatures.[3]
-
Open (Non-Chelated) Transition State: In polar solvents or with large, non-coordinating cations (K⁺), chelation is disrupted. The reaction proceeds through a more flexible, open transition state. In this scenario, stereochemical outcomes are governed by dipole minimization and steric repulsion between the largest groups (R¹ and R²), which generally favors the formation of the anti-adduct, leading to the E-alkene .[3]
The diagram below illustrates these competing mechanistic pathways.
Caption: Competing pathways for E/Z selectivity.
Experimental Protocols
Protocol 1: General Procedure for High Z-Selectivity
This protocol is optimized for the formation of the Z-isomer using conditions that favor a chelated transition state.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium Hexamethyldisilazide (LHMDS, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (to make a ~0.2 M solution) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation:
-
If using NaH: Add NaH (1.1 eq) portion-wise. Stir the suspension at -78 °C for 30 minutes.
-
If using LHMDS: Add LHMDS solution (1.1 eq) dropwise via syringe. Stir for 30 minutes.
-
-
Aldehyde Addition: Add a solution of the aldehyde (1.2 eq) in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Z-vinyl sulfone. The E/Z ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: General Procedure for High E-Selectivity
This protocol is optimized for the formation of the E-isomer using conditions that favor an open transition state.
Materials:
-
This compound
-
Aldehyde of interest
-
Potassium Hexamethyldisilazide (KHMDS, 0.5 M in toluene or as a solid)
-
Anhydrous 1,2-Dimethoxyethane (DME) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DME or DMF (to make a ~0.2 M solution) and cool the flask to -78 °C.
-
Deprotonation: Add KHMDS solution (1.1 eq) dropwise via syringe. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 eq), either neat or as a solution in the reaction solvent, dropwise at -78 °C.
-
Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC.
-
Quenching: Cool the mixture in an ice bath and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Perform an aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired E-vinyl sulfone. Determine the E/Z ratio by ¹H NMR analysis.
References
-
Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis, 2010(11), 1822-1836. [Link]
-
Kim, H., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station International Edition. [Link]
- Blakemore, P. R. (2005). The Julia-Kocienski Olefination. Oregon State University. This is a comprehensive review often cited in literature, though a direct public link is not available, its content is reflected in other sources. A related publication is Blakemore, P. R. J. Chem. Soc., Perkin Trans. 1, 2002, 2563-2585.
-
Charpenay, M., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2772. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Robiette, R., et al. (2013). On the Origin of E/Z Selectivity in the Modified Julia Olefination—Importance of the Elimination Step. European Journal of Organic Chemistry, 2013(4), 836-840. [Link]
-
Reich, H. J. (n.d.). Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison. [Link]
-
Ando, K. (1999). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi, 119(7), 543-55. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Collins, N., et al. (2020). Isomerisation of Vinyl Sulfones for the Stereoselective Synthesis of Vinyl Azides. European Journal of Organic Chemistry, 2020(44), 6959-6967. [Link]
-
ResearchGate. (2014). Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. Request PDF. [Link]
-
ResearchGate. (2012). Knoevenagel condensation over β and Y zeolites in liquid phase under solvent free conditions. Request PDF. [Link]
-
Wang, C., et al. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. RSC Advances, 11(56), 35637-35641. [Link]
-
Sahu, D., et al. (2017). Regioselectivity of Vinyl Sulfone Based 1,3-Dipolar Cycloaddition Reactions with Sugar Azides by Computational and Experimental Studies. Organic Letters, 19(19), 5268-5271. [Link]
-
Szymański, W., et al. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 80(10), 5240-5247. [Link]
Sources
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. preprints.org [preprints.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Products Derived from 2-(tert-Butylsulfonyl)acetonitrile
Welcome to the technical support hub for purification strategies related to products synthesized using 2-(tert-butylsulfonyl)acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these valuable chemical entities. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your purification workflows.
Section 1: Understanding the Purification Landscape
Derivatives of this compound are often polar molecules due to the presence of the sulfonyl and nitrile groups. This inherent polarity, along with the potential for various side reactions, can present unique purification challenges. A thorough understanding of the reaction mixture is the first step toward a successful purification strategy.
FAQ: What are the most common impurities I should expect in reactions involving this compound?
The nature of impurities is highly dependent on the specific reaction being performed (e.g., alkylation, condensation). However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound or other reactants.
-
Byproducts from Side Reactions: The reactive nature of the methylene group alpha to the sulfonyl and nitrile groups can lead to undesired side products. For instance, in alkylation reactions, over-alkylation can occur.
-
Reagents and Catalysts: Bases, phase-transfer catalysts, and other reagents used in the reaction may persist in the crude product.
-
Solvent Residues: Inadequate removal of reaction solvents can contaminate the final product.
-
Degradation Products: The desired product may be susceptible to degradation under the reaction or workup conditions, especially if harsh acids or bases are used.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the number and relative polarity of the components in your crude mixture.[1][2]
Section 2: Core Purification Strategies & Troubleshooting
The choice of purification method is dictated by the physical and chemical properties of your target compound and the impurities present. The following sections detail common techniques and provide solutions to frequently encountered problems.
Strategy 1: Crystallization
Crystallization is often the most efficient and scalable method for purifying solid products, provided a suitable solvent system can be identified.[1] It relies on the principle that the desired compound will be significantly less soluble in the chosen solvent at lower temperatures than the impurities.[3]
Troubleshooting Crystallization
Q: My product oils out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system in which the product is too soluble.
-
Solution 1: Solvent System Modification. Try a solvent system with a slightly lower polarity to decrease the solubility of your product. A co-solvent system, where one solvent dissolves the compound well and the other (the "anti-solvent") promotes precipitation, can be effective. Slow addition of the anti-solvent to a concentrated solution of your product can induce crystallization.
-
Solution 2: Seeding. Introduce a small crystal of the pure product (if available) to the supersaturated solution to initiate crystal growth.
-
Solution 3: Scratching. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 4: Gradual Cooling. Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can sometimes favor oiling out.
Q: My crystallized product is still impure. How can I improve the purity?
A: This indicates that impurities are either co-crystallizing with your product or are being trapped within the crystal lattice.
-
Solution 1: Recrystallization. A second crystallization step can significantly improve purity.[1]
-
Solution 2: Hot Filtration. If you suspect insoluble impurities, perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.[3]
-
Solution 3: Solvent Choice. Ensure the chosen solvent has a steep solubility curve for your product (highly soluble when hot, poorly soluble when cold) and that the impurities are highly soluble at all temperatures.[3]
Strategy 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For products derived from this compound, which are often polar, normal-phase chromatography on silica gel is a common choice.
Troubleshooting Column Chromatography
Q: My polar product won't move off the baseline of the TLC plate, even with 100% ethyl acetate. How do I select a mobile phase for the column?
A: This is a common issue with highly polar compounds. More polar solvent systems are required to elute the compound from the silica gel.
-
Solution 1: Add a More Polar Solvent. A common strategy is to add methanol to your mobile phase. Start with a small percentage (e.g., 1-5%) in dichloromethane or ethyl acetate and gradually increase it.
-
Solution 2: Use a Basic Modifier. If your compound is basic, adding a small amount of a base like triethylamine (1-2%) or ammonium hydroxide (in methanol) to the eluent can help by neutralizing acidic sites on the silica gel, reducing tailing and improving mobility.[4][5]
-
Solution 3: Consider Alternative Stationary Phases. If your compound is unstable on silica gel or the separation is still poor, consider using alumina (basic or neutral) or a bonded phase like diol or amino silica.[5][6]
Q: My compound is streaking badly on the TLC plate and the column fractions are mixed.
A: Streaking, or tailing, can be caused by several factors, including compound instability, overloading, or strong interactions with the stationary phase.[4]
-
Solution 1: Check Compound Stability. Run a 2D TLC to see if your compound is degrading on the silica plate.[6] If it is, consider using a deactivated silica gel or an alternative stationary phase.[5][6]
-
Solution 2: Optimize Mobile Phase pH. For acidic or basic compounds, adjusting the pH of the mobile phase can significantly improve peak shape. Adding a small amount of acetic acid for acidic compounds or triethylamine for basic compounds can suppress ionization and reduce tailing.[5]
-
Solution 3: Reduce Sample Load. Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Solution 4: Use a Highly Deactivated Column. Modern, highly end-capped columns have fewer free silanol groups, which are often responsible for strong interactions with polar compounds.[5]
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
For compounds sensitive to the acidic nature of standard silica gel, deactivation can prevent degradation.[5]
-
Prepare the Deactivating Solution: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-3% triethylamine.[5]
-
Pack the Column: Dry or slurry pack your column with silica gel as you normally would.
-
Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed column.
-
Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove excess base.
-
Load and Elute: Load your sample and run the chromatography with your predetermined solvent system.
Strategy 3: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental workup technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[1]
Troubleshooting Liquid-Liquid Extraction
Q: I'm having trouble removing a water-soluble impurity from my organic product.
A: This often requires multiple extractions and potentially altering the properties of the aqueous phase.
-
Solution 1: Multiple Extractions. Perform several washes with the aqueous phase instead of one large wash. Three washes with equal volumes of the aqueous phase are generally more effective than a single wash with three times the volume.
-
Solution 2: Brine Wash. After washing with water or an aqueous solution, a final wash with a saturated sodium chloride solution (brine) can help to "dry" the organic layer by drawing out dissolved water.
-
Solution 3: pH Adjustment. If the impurity has acidic or basic properties, you can manipulate the pH of the aqueous phase to ionize the impurity, making it more water-soluble. For example, washing with a dilute acid solution will protonate basic impurities, while a dilute basic solution will deprotonate acidic impurities.
Q: An emulsion has formed at the interface of the two layers, and they won't separate.
A: Emulsions are common when there are surfactants or finely divided solids present.
-
Solution 1: Be Patient. Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Solution 2: Add Brine. Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 3: Gentle Swirling. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Solution 4: Filtration. Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Section 3: Advanced and Alternative Purification Techniques
When standard methods are insufficient, more advanced techniques may be necessary.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of polar compounds and can be more efficient than HPLC.[7] The polarity of the mobile phase can be tuned by adding a polar modifier, such as methanol.[8] Temperature also plays a crucial role in achieving the desired separation.[7]
Reversed-Phase Chromatography
For very polar compounds that are not retained on normal-phase silica, reversed-phase chromatography can be an effective alternative. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Section 4: Workflow Diagrams and Data Summaries
To aid in decision-making, the following diagrams and tables summarize the purification strategies.
Purification Strategy Selection Workflow
Caption: A decision-making workflow for selecting an initial purification strategy.
Troubleshooting Polar Compound Chromatography
Caption: Common issues and corresponding solutions for purifying polar compounds via column chromatography.
Summary of Purification Techniques
| Technique | Principle of Separation | Best Suited For | Common Solvents/Phases |
| Crystallization | Differential solubility | Purifying solid products from minor impurities | Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Hexanes |
| Normal-Phase Chromatography | Adsorption based on polarity | Separating compounds of varying polarity | Stationary: Silica, Alumina. Mobile: Hexanes, Ethyl Acetate, DCM, Methanol |
| Reversed-Phase Chromatography | Partitioning based on hydrophobicity | Purifying very polar or water-soluble compounds | Stationary: C18, C8. Mobile: Water, Acetonitrile, Methanol |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial workup to remove bulk impurities (e.g., salts, water-soluble reagents) | Water, Ethyl Acetate, DCM, Diethyl Ether |
References
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Taylor, L. T., & Chang, H. K. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Reddit. (2020, January 7). Purification of strong polar and basic compounds. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sulfone Byproduct Purification
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of sulfone byproducts from reaction mixtures. Sulfones, often formed from the over-oxidation of sulfides or used as activating groups in synthesis, are typically stable, highly polar, and crystalline compounds.[1] Their unique physicochemical properties can present purification challenges, but also provide clear avenues for their selective removal.
This guide is designed to be a practical, field-proven resource. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and rationally design effective purification strategies.
Part 1: First Principles & Method Selection
Understanding the nature of the sulfone byproduct is the first step toward its removal. The strong dipole moment of the sulfonyl group (R-S(=O)₂-R') makes these compounds significantly more polar than their corresponding sulfides or the starting materials from which they are often derived.[2] Most sulfones are also crystalline solids with well-defined melting points.[1] These two characteristics—high polarity and crystallinity—are the primary levers we can use for separation.
How Do I Choose the Right Purification Method?
The optimal purification strategy depends on the physical state of your desired product and the polarity difference between your product and the sulfone byproduct. The following decision tree provides a general guide for method selection.
Sources
Impact of base choice on the reactivity of 2-(tert-Butylsulfonyl)acetonitrile
<Technical Support Center: 2-(tert-Butylsulfonyl)acetonitrile Reactivity >
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice on the impact of base selection on the reactivity of this versatile building block. By understanding the principles outlined below, you can optimize your reaction conditions, troubleshoot common issues, and unlock the full synthetic potential of this reagent.
Part 1: Foundational Concepts & Base Selection
This section addresses the fundamental properties of this compound and provides a framework for rational base selection.
Frequently Asked Questions (FAQs)
Q1: What makes the α-proton of this compound acidic?
A1: The hydrogen atom on the carbon positioned between the sulfonyl and nitrile groups (the α-carbon) is significantly acidic. This heightened acidity is due to the powerful electron-withdrawing nature of both adjacent functional groups.[1][2][3] Both the tert-butylsulfonyl (SO₂) and the nitrile (C≡N) groups act to stabilize the resulting negative charge (a carbanion) that forms upon deprotonation. This stabilization occurs through a combination of inductive effects and resonance delocalization, making the carbanion a relatively stable and accessible nucleophile in organic synthesis.[3][4][5][6]
Q2: What is the approximate pKa of this compound and how does it guide base choice?
A2: While a precise experimental pKa in a specific solvent may vary, compounds with both sulfonyl and nitrile groups activating a methylene proton typically have pKa values in the range of 10-13 in solvents like DMSO. A predicted pKa value for a similar structure is around 5.84, though this is for a more complex derivative.[7] For practical purposes, consider it a relatively strong carbon acid, comparable to or slightly weaker than dicarbonyl compounds.[8]
This pKa value is a critical parameter for base selection. The fundamental principle of an acid-base reaction is that the equilibrium favors the formation of the weaker acid and weaker base.[9] Therefore, to effectively deprotonate this compound, you must choose a base whose conjugate acid has a higher pKa than this compound itself.[9] Using a base with a conjugate acid pKa significantly higher than ~13 will ensure near-quantitative formation of the desired carbanion.
Q3: What are the key factors to consider when selecting a base for my reaction?
A3: Beyond the pKa, several other factors are crucial for a successful reaction:
-
Steric Hindrance: The bulky tert-butyl group on the sulfone can influence how the carbanion interacts with electrophiles. Using a sterically hindered, non-nucleophilic base (e.g., Potassium tert-butoxide, Lithium diisopropylamide (LDA)) can be advantageous. It minimizes the risk of the base itself acting as a nucleophile and can prevent side reactions like self-condensation.[10][11]
-
Counter-ion: The metal counter-ion (e.g., Li⁺, Na⁺, K⁺) can affect the solubility and aggregation state of the resulting carbanion salt, which in turn influences its reactivity.[12] For instance, potassium salts are often more dissociated and reactive than their sodium counterparts.[12]
-
Solvent: The choice of solvent is critical. Aprotic solvents like Tetrahydrofuran (THF), Dioxane, or Acetonitrile are standard because they do not have acidic protons that would quench the carbanion. The solvent also impacts the solubility of the base and the carbanion salt.
-
Temperature: Many deprotonation reactions are performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate, minimize side reactions, and maintain the stability of the carbanion, especially when using very strong bases like organolithiums.
Base Selection Comparison Table
The following table summarizes common bases used for generating α-sulfonyl carbanions, providing a quick reference for selecting an appropriate candidate for your system.
| Base | Conjugate Acid pKa (Approx.) | Key Characteristics & Use Cases |
| Potassium Carbonate (K₂CO₃) | 10.3 (HCO₃⁻) | Weak Base: Suitable for reactions with highly activated electrophiles (e.g., Michael additions with strong acceptors) where only a catalytic amount of carbanion is needed. Often insufficient for complete deprotonation for subsequent alkylation. |
| DBU (1,8-Diazabicycloundec-7-ene) | 13.5 (in MeCN) | Non-nucleophilic Organic Base: Good for promoting reactions like Michael additions under mild conditions.[13] Its strength is often sufficient for generating a reactive concentration of the carbanion without the harshness of metal hydrides or alkoxides. |
| Potassium tert-butoxide (KOtBu) | 17-19 (tert-Butanol) | Strong, Hindered Base: An excellent choice for generating the carbanion quantitatively.[14][15] Its steric bulk prevents it from acting as a nucleophile.[10] The potassium counter-ion often leads to higher reactivity compared to sodium alkoxides.[12] |
| Sodium Hydride (NaH) | 35 (H₂) | Very Strong, Non-nucleophilic Base: Widely used for complete and irreversible deprotonation.[14][16] As a solid, its reaction rate can be limited by surface area. Often used as a 60% dispersion in mineral oil, which must be washed away for certain applications. The reaction produces H₂ gas and requires a well-ventilated fume hood.[17] |
| LDA (Lithium Diisopropylamide) | 36 (Diisopropylamine) | Very Strong, Highly Hindered Base: Ideal for clean, quantitative enolate formation at low temperatures.[18] Particularly useful for preventing side reactions when working with substrates that are prone to self-condensation or have multiple acidic sites. |
| LiHMDS (Lithium bis(trimethylsilyl)amide) | 26 (in THF) | Very Strong, Highly Hindered Base: Similar to LDA but can be more soluble in some organic solvents.[19] Often used in Julia-Kocienski olefinations involving sulfones.[19] |
Part 2: Troubleshooting Guides
This section is formatted as a series of troubleshooting scenarios you might encounter during your experiments.
Scenario 1: My reaction is not proceeding to completion, or the yield is very low.
Q: I've mixed my this compound, electrophile, and base, but analysis (TLC, LC-MS) shows mostly unreacted starting material. What's wrong?
A: This is a classic issue often traced back to insufficient deprotonation.
-
Root Cause 1: Base is too weak. If you are using a base like K₂CO₃ or triethylamine for an alkylation reaction, it is likely not strong enough to generate a sufficient concentration of the carbanion. The pKa of the base's conjugate acid must be significantly higher than that of the sulfonylacetonitrile.
-
Root Cause 2: Insufficient equivalents of base. If using a stoichiometric base like NaH or KOtBu, ensure you are using at least 1.05-1.1 equivalents to account for any trace water in the solvent or on the glassware and to drive the equilibrium fully to the carbanion.
-
Root Cause 3: Poor base quality or handling. Hygroscopic bases like KOtBu or NaH will degrade upon exposure to air and moisture.[12][17]
-
Solution: Use freshly opened reagents, handle them under an inert atmosphere (Nitrogen or Argon), and ensure your solvents are rigorously dried before use.
-
Workflow: Diagnosing an Incomplete Reaction
Caption: Troubleshooting workflow for incomplete reactions.
Scenario 2: I am observing significant side product formation.
Q: My reaction produces the desired product, but I'm also getting a significant amount of impurities, possibly from self-condensation or decomposition. How can I improve selectivity?
A: Side product formation often points to a base that is either too reactive, too nucleophilic, or used under the wrong conditions.
-
Root Cause 1: Base is too nucleophilic. While less common with standard strong bases, if you are using a base like NaOH or MeO⁻, it can potentially compete with your sulfonyl carbanion as a nucleophile, leading to undesired products.
-
Root Cause 2: Self-condensation (Michael Addition). If your electrophile is also enolizable or if the product formed can react further, self-condensation can occur. This can also happen if the carbanion attacks another molecule of the starting material.
-
Solution 1: Use a very strong, hindered base at low temperature. Using LDA or LiHMDS at -78 °C allows for rapid, quantitative, and clean formation of the carbanion before the electrophile is added. This minimizes the concentration of both the base and the starting material when the electrophile is present.
-
Solution 2: Inverse Addition. Add the pre-formed carbanion solution slowly to a solution of the electrophile. This technique keeps the concentration of the nucleophile low throughout the reaction, disfavoring bimolecular side reactions.
-
-
Root Cause 3: Decomposition. Using an excessively strong base (like n-BuLi) or high temperatures can sometimes lead to decomposition pathways, especially with complex substrates.[4]
-
Solution: Use the "right" amount of base strength for the job. If KOtBu works, there is no need to use n-BuLi. Maintain low temperatures during the addition and warm the reaction slowly.
-
Decision Diagram: Minimizing Side Products
Caption: Base strategy based on reaction type.
Part 3: Experimental Protocols
The following are representative, detailed protocols illustrating the principles discussed above.
Protocol 1: Alkylation using Potassium tert-Butoxide (KOtBu)
This protocol describes a general procedure for the alkylation of this compound with a reactive alkyl halide (e.g., benzyl bromide or iodomethane).
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard extraction and purification solvents/reagents
Procedure:
-
Setup: Under an inert atmosphere of Nitrogen or Argon, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: While stirring vigorously, add KOtBu (1.1 eq) portion-wise over 5-10 minutes. Ensure the internal temperature does not rise significantly. A color change or slight precipitation may be observed as the potassium salt of the carbanion forms.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Electrophile Addition: Slowly add the alkyl halide (1.05 eq) dropwise via syringe over 10-15 minutes. A mild exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel, extract with a suitable organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Michael Addition using DBU (Catalytic)
This protocol outlines a conjugate addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) using a catalytic amount of DBU.[13][20][21]
Materials:
-
This compound
-
α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)
-
DBU (1,8-Diazabicycloundec-7-ene)
-
Anhydrous Acetonitrile (MeCN)
-
Standard workup and purification reagents
Procedure:
-
Setup: To a standard round-bottom flask, add this compound (1.0 eq) and the α,β-unsaturated ketone (1.1 eq).
-
Dissolution: Add anhydrous Acetonitrile (approx. 0.2 M concentration) and stir to form a homogeneous solution.
-
Catalyst Addition: Add DBU (0.1 - 0.2 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but may be left overnight. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude residue can often be directly purified by flash column chromatography to yield the Michael adduct. An acidic wash (e.g., dilute HCl) during a liquid-liquid extraction can be used to remove the basic DBU catalyst if necessary.
References
-
Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626. Available from: [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones, and Their Group 16 Congeners. Retrieved from [Link]
-
Sato, T., et al. (2000). Stereoselective reaction of alpha-sulfinyl carbanion derived from chiral 2-(Trialkylsilyl)ethyl sulfoxides: evidence for a novel silicon-oxygen interaction. The Journal of Organic Chemistry, 65(2), 469-74. Available from: [Link]
-
Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed. Available from: [Link]
-
RSC Publishing. (2020). Synthesis of α-cyano sulfone via thermal rearrangement of 1,4-disubstituted triazole mediated by carbene and radical species. Organic Chemistry Frontiers. Available from: [Link]
-
ACS Publications. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. Available from: [Link]
-
Sci-Hub. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Product obtained upon deprotonation of sulfone 20 with LiHMDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Lithiated Allylic α-Sulfonyl Carbanions: Experimental and Computational Study of Their Structure, Configurational Stability, and Enantioselective Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). A Noncoordinating Acid–Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). The radical trapping reaction in acetonitrile. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Substitute sodium hydride for potassium hydride? Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
-
Thieme. (2016). Recent Advances in the Synthesis of Sulfones. Retrieved from [Link]
-
ResearchGate. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Chad's Prep. (2021). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
SIUE. (n.d.). CARBANIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Basicity of Substituted 2-Phenyl-1,1,3,3-tetramethylguanidines and Other Bases in Acetonitrile Solvent. Retrieved from [Link]
-
PubMed. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Available from: [Link]
-
Chemistry LibreTexts. (2023). Carbanions II. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Michael Addition Reaction EXPLAINED. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions for a Michael addition?. Retrieved from [Link]
-
Scribd. (n.d.). Carbanions Notes 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Acidity of an Alpha C-H. Retrieved from [Link]
Sources
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- 7. 2-(TERT-BUTYLSULFONYL)-2-(2-[4-(METHYLSULFANYL)PHENYL]HYDRAZONO)ACETONITRILE CAS#: 241127-23-1 [amp.chemicalbook.com]
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Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(tert-Butylsulfonyl)acetonitrile
Welcome to the technical support center for 2-(tert-butylsulfonyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we provide in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help you navigate the primary challenge associated with this compound: steric hindrance. The bulky tert-butyl group, while conferring useful properties, often impedes reactivity, leading to low yields or reaction failure. This resource is structured to help you overcome these obstacles and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the nature of the steric challenges it presents.
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic reagent characterized by a sulfonyl group and a nitrile group attached to the same methylene carbon. The sulfonyl group is a strong electron-withdrawing group, which makes the adjacent methylene protons (the α-protons) highly acidic and easily removed by a base to form a stabilized carbanion.
Its primary application is as a key building block in the Julia-Kocienski olefination , a powerful and widely used method for creating carbon-carbon double bonds, particularly in the synthesis of complex molecules and natural products.[1][2][3] The reaction involves the addition of the sulfone's carbanion to an aldehyde or ketone, followed by a series of steps that result in an alkene.[2][3] The steric bulk of the tert-butyl group can influence the stereoselectivity (E/Z ratio) of the resulting alkene.[4][5]
Q2: Why does the tert-butyl group cause significant steric hindrance?
A2: Steric hindrance is the congestion caused by the physical presence of bulky groups in a molecule, which can slow down or prevent chemical reactions.[6] The tert-butyl group, -C(CH₃)₃, is one of the most sterically demanding functional groups in organic chemistry. It consists of a central carbon atom bonded to three methyl groups. These methyl groups are not static; they rotate and sweep out a large conical volume in space.
When the α-proton of this compound is removed, a nucleophilic carbanion is formed. This carbanion is the reactive species. The bulky tert-butyl group acts like a molecular "shield" or "umbrella" over this reactive center, physically blocking the approach of other molecules (electrophiles) that need to react with it. This is especially problematic when the incoming electrophile is also sterically hindered.
Q3: How does this steric hindrance manifest in my experiments?
A3: The consequences of steric hindrance in reactions involving this compound are typically observed as:
-
Low or No Yield: The most common issue. The nucleophilic carbanion and the electrophile cannot get close enough to react, resulting in the recovery of unreacted starting materials.
-
Slow Reaction Rates: Even if the reaction proceeds, it may require significantly longer reaction times or higher temperatures to overcome the energetic barrier imposed by the steric clash.
-
Formation of Side Products: Frustrated reactivity can lead to alternative reaction pathways. For example, instead of the desired alkylation, the carbanion might act as a base, causing elimination reactions in the electrophile (e.g., dehydrohalogenation of an alkyl halide).
Section 2: Troubleshooting Guide: Alkylation Reactions
Alkylation of the carbanion derived from this compound is a common step but is highly susceptible to steric effects.
Problem: "I am seeing low conversion in the alkylation of this compound with a secondary or bulky primary alkyl halide."
This is a classic steric hindrance problem. The nucleophilic attack (an Sₙ2 reaction) is being blocked. Here are several strategies to overcome this, from simple adjustments to more advanced techniques.
Cause Analysis:
The Sₙ2 reaction requires a specific geometry where the nucleophile attacks the carbon atom bearing the leaving group from the backside. The bulky tert-butyl sulfone nucleophile and a hindered electrophile (like isopropyl bromide or cyclohexyl iodide) create a "traffic jam" at the reaction center, making this approach extremely difficult.
Solution 1: Optimize Base, Solvent, and Counter-ion
The choice of base and solvent is critical as it determines the nature of the carbanion. A "freer," more reactive carbanion can sometimes overcome the steric barrier more effectively.
-
Base Selection: Strong, non-nucleophilic bases are required. Avoid bases like potassium tert-butoxide (tBuOK), which can sometimes promote unwanted side reactions.[7][8]
-
Sodium Hydride (NaH): A standard choice. It irreversibly deprotonates the sulfone, generating hydrogen gas. The resulting sodium counter-ion can sometimes aggregate, reducing reactivity.
-
Potassium Hexamethyldisilazide (KHMDS): An excellent choice for hindered systems. It is a very strong, non-nucleophilic base that produces a more dissociated, and thus more reactive, potassium-enolate.[1]
-
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential. They solvate the cation (Na⁺, K⁺), leaving the carbanion more "naked" and nucleophilic.
-
Temperature: Deprotonation is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, followed by slow warming to allow the alkylation to proceed.
Comparative Table of Conditions:
| Base | Solvent | Temperature (°C) | Typical Outcome with Hindered Substrates |
| K₂CO₃ | Acetone | Reflux | Very low to no yield. Base is too weak. |
| NaH | THF | 0 to 25 | Moderate yield, may require long reaction times. |
| NaH | DMF | 0 to 25 | Better yield than THF due to higher polarity. |
| KHMDS | THF | -78 to 25 | Recommended. Often gives the highest yield for challenging cases.[1] |
Step-by-Step Protocol (KHMDS):
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (1.1 eq, as a solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete deprotonation.
-
Add the hindered alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and proceed with standard aqueous workup and purification.
Solution 2: Employ Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is an exceptionally powerful technique for overcoming solubility and reactivity issues in biphasic systems.[9][10] It is particularly effective for alkylating acidic compounds like our sulfone.[11]
How it Works: The reaction is run in a two-phase system (e.g., solid-liquid or liquid-liquid). A solid, inorganic base like potassium carbonate (K₂CO₃) is used. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the sulfone's carbanion from the solid/aqueous phase into the organic phase where the alkyl halide resides, facilitating the reaction.[9] This method often allows for milder conditions and avoids the need for strong, hazardous bases.[11]
// Edges Sulfone -> QuatAnion [label="Deprotonation\nby [Q⁺ R⁻]", dir=back]; QuatAnion -> AlkylHalide [label="Alkylation (Sₙ2)"]; AlkylHalide -> Product; Product -> QuatHalide [label="Catalyst\nRegeneration", dir=back]; QuatHalide -> Base [label="Phase Transfer", constraint=false]; Base -> QuatAnion [label="Anion Exchange", dir=back, constraint=false];
{rank=same; Sulfone; Base;} {rank=same; QuatAnion; QuatHalide;} {rank=same; AlkylHalide;} {rank=same; Product;} }
Caption: Decision workflow for hindered Aldol-type reactions.
Step-by-Step Protocol (Lewis Acid-Mediated):
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base like KHMDS or n-BuLi (1.05 eq) and stir for 30 minutes to form the carbanion.
-
In a separate flask, dissolve the hindered ketone (1.2 eq) in anhydrous THF, cool to -78 °C, and add the Lewis acid (e.g., TiCl₄, 1.2 eq) dropwise. Stir for 15 minutes to allow the complex to form.
-
Transfer the carbanion solution via cannula into the ketone-Lewis acid complex solution at -78 °C.
-
Stir at -78 °C for 1-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction at low temperature with a proton source (e.g., saturated aq. NH₄Cl) and proceed with workup and purification.
References
-
Keglevich, G. et al. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. Available at: [Link]
-
Reetz, M.T. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. Available at: [Link]
-
Hassan, Y. et al. (2017). Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. ResearchGate. Available at: [Link]
-
Wieczorek, H. et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Available at: [Link]
-
CRDEEP Journals (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
ResearchGate (2015). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. ResearchGate. Available at: [Link]
-
Wieczorek, H. et al. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
Li, C. et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. American Chemical Society. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Phase Transfer Catalysis. American Chemical Society. Available at: [Link]
-
ChemRxiv (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Available at: [Link]
-
PTC Organics (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]
-
Wieczorek, H. et al. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
Wikipedia (n.d.). Aldol reaction. Wikipedia. Available at: [Link]
-
Li, C. et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis. Available at: [Link]
-
NIH (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. Available at: [Link]
-
YouTube (2022). Mukaiyama Aldol Reaction. YouTube. Available at: [Link]
-
Chemistry LibreTexts (2022). Steric Hindrance. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate (n.d.). The radical trapping reaction in acetonitrile. (a) The effect of an electron donor (KOtBu or TDAE) on the yield. ResearchGate. Available at: [Link]
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- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-(tert-Butylsulfonyl)acetonitrile in Scalable Syntheses
Welcome to the technical support center for 2-(tert-Butylsulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are transitioning syntheses involving this versatile reagent from laboratory to pilot-plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your large-scale processes effectively.
Introduction: The Promise and Perils of Scaling Up
This compound is a valuable C2 building block, prized for its ability to act as a methylene donor, particularly in reactions like the Julia-Kocienski olefination for the synthesis of complex alkenes and in the construction of various heterocyclic systems. Its crystalline nature and the stabilizing effect of the sulfone and nitrile groups on the adjacent carbanion make it a reliable reagent on the bench.
However, scaling up any chemical process introduces challenges not always apparent in small-scale experiments. Issues related to reaction kinetics, heat transfer, mass transport, and downstream processing can become critical. This guide directly addresses the most common scalability issues encountered with this compound, providing a framework for robust and safe process development.
Troubleshooting Guide: From Benchtop Hiccups to Process Headaches
This section is structured to address specific problems you may encounter during scale-up. Each issue is analyzed from cause to solution, providing a clear, actionable path forward.
Issue 1: Inconsistent Yields and Reaction Stalls at Larger Scale
Question: We developed a process using this compound that works beautifully on a 10g scale, but when we moved to a 1 kg scale, the reaction is sluggish and gives inconsistent yields. What could be the cause?
Answer: This is a classic scalability problem often rooted in inefficient deprotonation and mass transfer limitations. The formation of the active nucleophile, the carbanion of this compound, is the critical first step.
Potential Causes & Solutions:
-
Insufficient Mixing and "Hot Spots": On a small scale, adding a strong base like n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) results in rapid, uniform deprotonation. In a large reactor, inefficient agitation can lead to localized areas of high base concentration ("hot spots") where side reactions can occur, while other regions remain unreacted.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry. For highly exothermic deprotonations, consider a semi-batch process where the base is added slowly and subsurface to a well-agitated solution of the sulfone, allowing the cooling system to manage the heat output effectively.
-
-
Solubility of the Anion: The lithium or sodium salt of deprotonated this compound may have limited solubility in common ethereal solvents like tetrahydrofuran (THF), especially at lower temperatures.[1][2] This can lead to a thick, difficult-to-stir slurry, hindering its reaction with the electrophile.
-
Solution:
-
Solvent Screening: While THF is common, explore more polar aprotic solvents like 2-methyl-THF (which has better performance at low temperatures) or the addition of a co-solvent. A small amount of a polar, aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve the solubility of the organometallic intermediate, but must be used with caution as they can react with some strong bases.[2][3]
-
Temperature Cycling: After the initial low-temperature deprotonation, a controlled warm-up to a temperature where the salt is more soluble (e.g., from -78°C to -20°C) before the addition of the electrophile can improve reaction rates. This must be carefully evaluated for thermal safety.
-
-
-
"Barbier-like" Conditions: To circumvent issues with anion stability and solubility, consider a Barbier-style approach where the base is added slowly to a mixture of the sulfone and the electrophile (e.g., an aldehyde).[4] This keeps the concentration of the reactive anion low at any given time, often minimizing side reactions.
`dot graph "troubleshooting_yield" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ` Caption: Troubleshooting workflow for poor reaction performance at scale.
Issue 2: Managing Reaction Exotherms and Ensuring Thermal Safety
Question: The deprotonation of this compound with n-BuLi is highly exothermic. We manage it on a lab scale with a dry ice/acetone bath, but how do we control this on a 50L scale without risking a runaway reaction?
Answer: Managing exotherms is paramount for process safety. The heat generated during the deprotonation must be removed by the reactor's cooling system at a rate equal to or greater than the rate of heat generation. A failure to do so can lead to a dangerous thermal runaway.
Key Safety Considerations & Protocols:
-
Thermal Hazard Assessment: Before any scale-up, a proper thermal hazard assessment is non-negotiable. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide data on the onset of decomposition for your starting materials, intermediates, and products.[5][6][7] Reaction calorimetry (e.g., using an RC1 calorimeter) is essential to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data informs the engineering controls required for safe operation.
-
Control the Rate of Reaction: The rate of heat generation is directly proportional to the rate of reaction. On a large scale, the reaction rate is controlled by the addition rate of the limiting reagent.
-
Protocol: Use a programmable dosing pump to add the strong base (e.g., n-BuLi solution) at a controlled rate over an extended period (e.g., 1-2 hours). Monitor the internal reaction temperature and the temperature of the cooling jacket fluid. The addition should be programmed to pause automatically if the internal temperature exceeds a pre-defined safety limit.
-
-
Reactor and Cooling Capacity: The surface-area-to-volume ratio decreases dramatically as you scale up, making heat removal less efficient.
-
Solution: Ensure the chosen reactor has sufficient cooling capacity for the planned batch size. If the calculated heat evolution exceeds the reactor's capabilities, the batch size must be reduced. Never assume a reaction that is controllable in a round-bottom flask will be manageable in a large reactor without proper engineering calculations.
-
Table 1: Heat Transfer Considerations at Different Scales
| Parameter | 1 L Lab Flask | 100 L Pilot Reactor | Implication for Scale-Up |
| Volume | 1 L | 100 L | 100x increase |
| Surface Area (approx.) | 0.048 m² | 2.15 m² | Only ~45x increase |
| SA:Volume Ratio | 48 m⁻¹ | 21.5 m⁻¹ | Heat transfer efficiency is more than halved, making cooling significantly more challenging. |
Issue 3: Product Isolation and Purification Challenges
Question: After quenching our reaction, we have a difficult time removing the sulfinic acid byproducts. During workup, we get emulsions, and crystallization of the final product is proving difficult. How can we improve our downstream process?
Answer: Downstream processing is often an afterthought in early development but is critical for scalability. The primary byproduct from the sulfone is tert-butanesulfinic acid (or its salt), which, along with unreacted starting material and other side-products, must be efficiently removed.
Troubleshooting Downstream Processes:
-
Byproduct Characterization: The main byproduct after a successful reaction is tert-butanesulfinic acid upon aqueous workup. In some cases, elimination of the tert-butyl group can occur, leading to other sulfur-containing impurities. Understanding the nature and properties of these byproducts is key. The bulky tert-butyl group generally enhances the stability of the sulfone.[8]
-
Work-up and Extraction:
-
Quenching: A careful, temperature-controlled quench is essential. Quenching with a weak acid (e.g., saturated aqueous ammonium chloride) is often preferred over strong acids.
-
Phase Splits & Emulsions: Tert-butanesulfinic acid salts can act as surfactants, leading to emulsions. To break these, consider adding brine or performing a solvent swap to a less polar solvent (e.g., from THF to toluene or methyl tert-butyl ether (MTBE)) before the aqueous wash.
-
Aqueous Wash: A basic wash (e.g., with dilute sodium bicarbonate or sodium carbonate solution) can effectively remove the acidic tert-butanesulfinic acid byproduct by converting it to its more water-soluble sodium salt.
-
-
Purification by Crystallization:
-
Solvent Selection: The key to successful crystallization is finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.[9][10][11]
-
Protocol:
-
Perform a systematic solvent screen using small quantities of the crude product. Test a range of solvents from non-polar (e.g., heptane) to polar (e.g., isopropanol, ethyl acetate).
-
Once a primary solvent is identified, a two-solvent system (a "solvent" and an "anti-solvent") often provides the best results. Dissolve the crude material in a minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until turbidity persists.
-
Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals. Rapid cooling often leads to precipitation, which can trap impurities.[12]
-
-
`dot graph "purification_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ` Caption: General workflow for work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and the strong bases used with it?
A1: The primary hazard is not with the sulfone itself, which is a stable solid, but with the pyrophoric bases like n-BuLi used for deprotonation.[13] These reagents can ignite spontaneously on contact with air or moisture. Always handle them under an inert atmosphere (nitrogen or argon) using proper syringe or cannula techniques.[14][15][16] Ensure a Class D fire extinguisher is available. The deprotonation reaction is strongly exothermic and requires careful thermal management, as detailed in the troubleshooting section.
Q2: Can the nitrile group in this compound undergo side reactions?
A2: Yes, under certain conditions. While generally stable, the nitrile group can be hydrolyzed to an amide or carboxylic acid if exposed to strong acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.[17][18][19] During the reaction, the primary reactive site is the acidic α-carbon. However, during work-up, care should be taken to avoid overly harsh conditions that could compromise the nitrile functionality if it is desired in the final product.
Q3: Are there alternatives to this compound that might be more scalable for a Julia-Kocienski reaction?
A3: The choice of sulfone is highly substrate-dependent. The tert-butyl group in your reagent is sterically bulky but electronically simple. Other commonly used sulfones in modified Julia-Kocienski reactions include those with benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) groups.[4][20] PT-sulfones, for example, are noted for their high E-selectivity and a reduced tendency for self-condensation, which can be a significant advantage at scale.[4] If you are facing persistent issues, exploring an alternative sulfone may be a worthwhile development activity.
Q4: My lithiated sulfone appears to be decomposing before I can add my electrophile. How can I improve its stability?
A4: The stability of the carbanion is temperature-dependent. Ensure your deprotonation is carried out at a sufficiently low temperature (typically ≤ -70°C for n-BuLi in THF). The stability is also influenced by the solvent; polar aprotic solvents can stabilize the anion.[1] However, prolonged hold times, even at low temperatures, should be avoided. A process where the anion is generated and used immediately is always preferable. If this is not possible, an "in-situ" or Barbier-style reaction is the best alternative.
References
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University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]
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SOP: CRYSTALLIZATION. Available from: [Link]
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Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department. Available from: [Link]
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Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available from: [Link]
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Educator.com. Using Crystallization to Purify a Solid | Organic Chemistry lab. YouTube, 2015. Available from: [Link]
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SMART LEARNING. Recrystallization- Organic Chemistry Lab- purification. YouTube, 2022. Available from: [Link]
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Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. Available from: [Link]
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University of Arkansas Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]
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Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. Available from: [Link]
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Validation & Comparative
The Ascendancy of Aliphatic Bulk: Unveiling the Strategic Advantages of 2-(tert-Butylsulfonyl)acetonitrile in Modern Synthesis
A Senior Application Scientist's Perspective on a Superior Reagent for Drug Discovery and Complex Molecule Synthesis
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and the feasibility of scale-up. For decades, phenylsulfonylacetonitrile has been a workhorse for the introduction of a cyanomethylsulfonyl moiety, a versatile building block in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. However, the emergence of 2-(tert-butylsulfonyl)acetonitrile has presented a compelling alternative, offering distinct advantages rooted in the fundamental principles of steric and electronic effects. This guide provides an in-depth comparison of these two reagents, supported by theoretical principles and practical considerations, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Parameters
To understand the practical advantages of this compound, a side-by-side comparison of its key properties with phenylsulfonylacetonitrile is essential.
| Property | This compound | Phenylsulfonylacetonitrile |
| Molecular Weight | 161.23 g/mol | 181.21 g/mol [1] |
| Structure | t-Bu-SO₂-CH₂-CN | Ph-SO₂-CH₂-CN |
| pKa (in DMSO) | Estimated to be slightly higher than phenylsulfonylacetonitrile due to the electron-donating nature of the tert-butyl group. | 12.0[2] |
| Steric Profile | High steric bulk around the sulfonyl group. | Planar phenyl ring with moderate steric hindrance at the ortho positions. |
| Carbanion Stability | The tert-butyl group's inductive effect can slightly destabilize the adjacent carbanion. | The phenyl ring can withdraw electron density, stabilizing the carbanion through resonance and inductive effects. |
The Decisive Advantage: Steric Hindrance as a Tool for Selectivity
The most significant differentiator between the two reagents is the steric bulk imparted by the tert-butyl group in this compound. This seemingly simple structural change has profound implications for reaction outcomes.[3]
In nucleophilic substitution reactions, particularly those following an SN2 pathway, the bulky tert-butyl group can shield the reaction center, potentially slowing down undesired side reactions.[3][4] Conversely, in reactions proceeding through a carbocation intermediate (SN1-type), the electron-donating nature of the tert-butyl group can stabilize the intermediate, potentially leading to cleaner reactions and higher yields.
This steric control is particularly valuable in complex syntheses where multiple reactive sites are present. The bulky sulfonyl group can act as a "protecting group" of sorts, directing incoming reagents to less hindered positions and thereby enhancing regioselectivity. For instance, in electrophilic aromatic substitution, a tert-butyl group is known to strongly favor para-substitution due to the steric hindrance at the ortho positions.[5] A similar principle can be applied to the reactions of the carbanion generated from this compound.
Electronic Effects and Carbanion Reactivity: A Tale of Two Sulfones
The electronic nature of the sulfonyl group plays a crucial role in activating the adjacent methylene protons, making them acidic enough to be deprotonated by a suitable base. The strong electron-withdrawing nature of the sulfonyl group stabilizes the resulting carbanion.
This difference in acidity and carbanion stability can be strategically exploited. The more localized and arguably more reactive carbanion of this compound may exhibit enhanced reactivity in certain applications, such as Michael additions or alkylations, potentially leading to faster reaction times or the ability to use milder reaction conditions.
However, it is also important to consider that the electron-donating methyl groups of the tert-butyl substituent will destabilize a carbanion.[4][6] This nuanced interplay between steric and electronic effects highlights the importance of empirical evaluation for specific applications.
Application in Key Synthetic Transformations
The utility of sulfonylacetonitriles is most evident in their application in carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the synthesis of substituted alkenes.[7][8][9][10] Both sulfonylacetonitriles can participate in this reaction, where their carbanions add to aldehydes or ketones. The steric bulk of the tert-butylsulfonyl group can influence the stereochemical outcome of the resulting alkene, potentially favoring the formation of one isomer over the other.
Michael Addition
In Michael additions, the carbanion generated from the sulfonylacetonitrile acts as a nucleophile, adding to α,β-unsaturated carbonyl compounds.[11][12][13] The steric hindrance of the tert-butylsulfonylacetonitrile can be advantageous in controlling the diastereoselectivity of this reaction when new stereocenters are formed.
Horner-Wadsworth-Emmons (HWE) Reaction
While not a direct application of sulfonylacetonitriles, the principles of steric and electronic effects are highly relevant in related olefination reactions like the Horner-Wadsworth-Emmons reaction.[6][14][15][16][17] The choice of the phosphonate reagent, particularly the nature of the groups attached to the phosphorus, significantly impacts the E/Z selectivity of the resulting alkene. The insights gained from comparing the tert-butylsulfonyl and phenylsulfonyl groups can be extrapolated to the design of phosphonate reagents for specific stereochemical outcomes.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound can be adapted from the synthesis of its thio-analogue, followed by an oxidation step.
Step 1: Synthesis of 2-(tert-Butylthio)acetonitrile
This procedure is adapted from the synthesis of a similar compound, 2-(4-tert-butylphenylthio)acetonitrile.
-
Materials: tert-Butyl thiol, chloroacetonitrile, sodium hydroxide, ethanol, water, diethyl ether, and anhydrous sodium sulfate.
-
Procedure:
-
Dissolve tert-butyl thiol and chloroacetonitrile in ethanol.
-
Slowly add a solution of sodium hydroxide in water to the stirred mixture at room temperature.
-
Monitor the reaction for a slight exotherm.
-
After the reaction is complete, dilute the mixture with water and extract with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(tert-butylthio)acetonitrile.
-
Step 2: Oxidation to this compound
The crude 2-(tert-butylthio)acetonitrile is then oxidized to the corresponding sulfone.
-
Materials: 2-(tert-Butylthio)acetonitrile, hydrogen peroxide, acetic acid (or another suitable solvent and oxidant system).
-
Procedure:
-
Dissolve the crude 2-(tert-butylthio)acetonitrile in a suitable solvent like acetic acid.
-
Carefully add hydrogen peroxide (30% solution) to the mixture, controlling the temperature with an ice bath.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC or GC-MS).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
-
dot
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A Researcher's Guide to Olefination: A Comparative Analysis of Alternatives to 2-(tert-Butylsulfonyl)acetonitrile
As a Senior Application Scientist, this guide is designed to provide an in-depth, objective comparison of alternative reagents to 2-(tert-butylsulfonyl)acetonitrile for olefination reactions. We move beyond simple protocols to explore the underlying mechanisms and experimental rationale, empowering researchers to select the optimal synthetic strategy.
The synthesis of carbon-carbon double bonds via olefination of carbonyls is a fundamental transformation in organic chemistry, pivotal in the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. While classical methods like the Wittig reaction are foundational, the modern synthetic chemist's toolkit includes a variety of reagents offering superior control over stereoselectivity, reactivity, and functional group tolerance.
This compound belongs to the family of Julia olefination reagents. Its utility lies in the generation of a stabilized carbanion that reacts with aldehydes and ketones to form α,β-unsaturated nitriles. This guide will use this reagent as a benchmark to compare and contrast other powerful olefination methodologies, providing the necessary data and protocols for practical application.
The Benchmark: The Julia-Type Olefination with this compound
The reaction is a variation of the Julia-Lythgoe olefination.[1][2] The core mechanism involves the deprotonation of the carbon alpha to both the sulfone and nitrile groups, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon, and subsequent elimination of the sulfonyl group yields the alkene. The modern variants, particularly the Julia-Kocienski olefination, have refined this process into a highly efficient one-pot reaction.[2][3][4]
Key Alternatives and Comparative Analysis
We will now explore the most effective alternatives, focusing on their mechanistic distinctions, stereochemical outcomes, and practical advantages.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is arguably one of the most reliable and widely used methods for preparing α,β-unsaturated nitriles, esters, and ketones. It employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, leading to smoother reactions even with hindered ketones.[5]
Causality Behind Experimental Choices: The primary advantage of the HWE reaction is the high E-stereoselectivity typically observed with unstabilized and mono-substituted phosphonates reacting with aldehydes. This is due to the thermodynamic favorability of the anti-oxaphosphetane intermediate, which leads to the E-alkene. Furthermore, the byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification significantly compared to the often-problematic triphenylphosphine oxide from Wittig reactions.
Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: General workflow of the HWE reaction.
Experimental Protocol: Synthesis of (E)-Cinnamonitrile via HWE Reaction [6][7]
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in mineral oil) in 25 mL of anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Add diethyl cyanomethylphosphonate (1.77 g, 10.0 mmol) dropwise via syringe over 10 minutes. The mixture will become a clear solution. Stir for an additional 30 minutes at 0 °C.
-
Carbonyl Addition: Add a solution of benzaldehyde (1.06 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise to the phosphonate anion solution at 0 °C.
-
Reaction and Workup: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (10% ethyl acetate in hexanes) to yield (E)-cinnamonitrile.
The Still-Gennari Modification for (Z)-Alkenes
A significant evolution of the HWE reaction is the Still-Gennari olefination, which provides excellent Z-selectivity.[8]
Causality Behind Experimental Choices: This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters).[9] These groups increase the acidity of the phosphonate protons and, more importantly, accelerate the rate of elimination from the oxaphosphetane intermediate.[9] Under kinetic control (low temperature, strong non-coordinating base like KHMDS), the reaction favors the syn-oxaphosphetane, which rapidly eliminates to form the Z-alkene before it can equilibrate to the more stable anti-intermediate.[9]
Mechanism of Z-Selectivity in Still-Gennari Olefination
Caption: Kinetic control leading to Z-alkenes in the Still-Gennari reaction.
The Julia-Kocienski Olefination
This powerful modification of the classical Julia olefination provides a one-pot synthesis of alkenes, typically with high E-selectivity.[2][4] It utilizes heteroaryl sulfones, most commonly 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones.[3][10]
Causality Behind Experimental Choices: The key is the heteroaryl sulfone. After the initial addition to the carbonyl, the electron-withdrawing nature of the heteroaromatic ring facilitates a spontaneous Smiles rearrangement, followed by extrusion of sulfur dioxide and elimination of the heteroaryl oxide anion.[3][10] This elegant cascade avoids the harsh reductive elimination step (e.g., with sodium amalgam) of the original Julia-Lythgoe protocol, making the reaction milder and more functional-group tolerant.[1][2][10] The high E-selectivity is generally the result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes.[2]
Mechanism of the Julia-Kocienski Olefination
Caption: Key steps of the one-pot Julia-Kocienski olefination.
The Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions. Its defining feature is the ability to selectively produce either the E- or Z-alkene from the same β-hydroxysilane intermediate by choosing either an acidic or basic workup.[11][12]
Causality Behind Experimental Choices: The stereochemical outcome is dictated by the geometry of the elimination step.
-
Basic Conditions: A base (like KH) promotes a syn-elimination from the alkoxide, where the silyl group and the oxygen atom depart from the same face. This is often the kinetically faster pathway.
-
Acidic Conditions: An acid promotes an anti-elimination from the protonated alcohol, where the silyl group and the departing water molecule are on opposite faces of the C-C bond.
This control allows for strategic synthesis of a specific isomer by simply changing the final quenching/workup step.[11]
Mechanism of the Peterson Olefination
Caption: Stereochemical control in the Peterson olefination via acidic or basic workup.
Quantitative Performance Comparison
| Reagent/Method | Typical Stereoselectivity | Byproduct | Byproduct Removal | Key Advantages | Key Disadvantages |
| This compound | Variable, often E | Sulfinate Salt | Standard Chromatography | Access to α,β-unsaturated nitriles | Can require multi-step process; byproduct removal |
| HWE Reagent | High E-selectivity | Phosphate Salt | Easy (water soluble) | High yields; simple purification; mild conditions | Z-selectivity requires special reagents |
| Still-Gennari (HWE Mod.) | High Z-selectivity | Fluorinated Phosphate Salt | Easy (water soluble) | Excellent, reliable Z-selectivity | Reagents are more expensive |
| Julia-Kocienski Reagent | High E-selectivity | Heteroaryl Sulfinate | Standard Chromatography | One-pot; high E-selectivity; mild conditions | Reagent synthesis can be multi-step |
| Peterson Reagent | Controllable (E or Z) | Siloxane | Standard Chromatography | Tunable stereoselectivity from one intermediate | Requires stoichiometric organosilicon reagents |
| Wittig Reagent | Variable (often Z for unstabilized ylides) | Phosphine Oxide | Often difficult | Broad substrate scope | Difficult purification; stereocontrol can be poor |
Conclusion and Recommendations
The selection of an olefination reagent is a critical strategic decision in synthesis design. While this compound is a capable reagent for generating α,β-unsaturated nitriles, several alternatives offer superior performance and versatility.
-
For high E-selectivity and operational simplicity , the Horner-Wadsworth-Emmons reaction is often the superior choice due to its excellent stereocontrol and the ease of removing its water-soluble byproduct.
-
When the Z-isomer is the exclusive target , the Still-Gennari modification of the HWE is the industry standard, providing reliable and high Z:E ratios.[13]
-
For complex substrates where a mild, one-pot procedure with high E-selectivity is paramount, the Julia-Kocienski olefination is an exceptionally powerful tool.[10]
-
The Peterson olefination offers the unique advantage of divergent stereoselectivity, providing access to either the E- or Z-alkene from a common intermediate, which is invaluable in medicinal chemistry for generating stereoisomeric libraries.
By understanding the mechanistic basis for the reactivity and selectivity of each of these reagents, researchers can move beyond simply following a recipe and begin to strategically troubleshoot and design more efficient and elegant synthetic routes.
References
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MDPI. (2020). Synthetic Methods of Phosphonopeptides. Available at: [Link]
-
ResearchGate. (2008). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Available at: [Link]
-
PubMed. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. Available at: [Link]
-
ResearchGate. Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Available at: [Link]
-
Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Available at: [Link]
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A Comparative Guide to Sulfones in Asymmetric Synthesis: Catalysts, Auxiliaries, and Reagents
Introduction
The quest for stereochemical control in organic synthesis is a central theme in modern drug discovery and development. Chiral sulfones have emerged as indispensable building blocks and powerful tools in the synthetic chemist's arsenal.[1][2] Their unique electronic properties and conformational rigidity make them excellent candidates for inducing asymmetry in a wide range of chemical transformations. This guide provides a comparative analysis of different classes of sulfones and their applications in asymmetric synthesis, offering insights into their performance, mechanistic underpinnings, and practical utility for researchers, scientists, and drug development professionals. We will explore the roles of sulfones as chiral auxiliaries, catalysts, and reagents, supported by experimental data to facilitate informed decisions in synthetic planning.
The Versatility of the Sulfonyl Group in Asymmetric Synthesis
The strong electron-withdrawing nature of the sulfonyl group acidifies adjacent protons and activates double bonds for nucleophilic attack, making sulfones versatile functional groups in carbon-carbon bond formation. In the context of asymmetric synthesis, sulfone-containing molecules are primarily employed in three distinct ways:
-
Chiral Sulfinamide Auxiliaries: These compounds, temporarily installed on a substrate, direct the stereochemical outcome of a reaction before being cleaved. The tert-butanesulfinamide, pioneered by Ellman, is a prominent example, widely used in the asymmetric synthesis of chiral amines.[3]
-
Substrates for Asymmetric Catalysis: Unsaturated sulfones, such as vinyl and allylic sulfones, are excellent substrates for a variety of enantioselective transformations, including hydrogenation and conjugate additions.[2][4]
-
Reagents in Stereoselective Transformations: The Julia-Kocienski olefination utilizes sulfones to stereoselectively form alkenes, a critical transformation in the synthesis of complex natural products.
This guide will delve into a comparative study of these applications, providing a framework for selecting the optimal sulfone-based strategy for a given synthetic challenge.
Comparative Analysis of Sulfone-Based Asymmetric Methodologies
Asymmetric Hydrogenation of Unsaturated Sulfones: A Metal-Catalyzed Approach
Asymmetric hydrogenation of α,β-unsaturated sulfones is a powerful and atom-economical method for the synthesis of chiral sulfones.[2] Various transition metals, including rhodium (Rh), ruthenium (Ru), iridium (Ir), and nickel (Ni), have been successfully employed, each with its own set of advantages and limitations.
Comparative Performance of Metal Catalysts in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Representative Ligand | Yield (%) | ee (%) | Reference |
| Rhodium (Rh) | α,β-Unsaturated Sulfones | (R,R)-f-spiroPhos | >95 | up to 99.9 | [5] |
| Nickel (Ni) | α,β-Unsaturated Sulfones | (S,S)-Ph-BPE | 91-98 | up to 99.9 | [6] |
| Iridium (Ir) | Cyclic Alkenyl Sulfones | N,P-Ligand | Good to High | Good to High | [2] |
| Ruthenium (Ru) | β-Keto Sulfones | BINAP | High | High | [2] |
Causality Behind Catalyst Performance:
The choice of metal and chiral ligand is paramount in achieving high enantioselectivity. Rhodium catalysts, particularly with atropisomeric biaryl phosphine ligands like f-spiroPhos, have demonstrated exceptional performance across a broad range of unsaturated sulfones, including sterically demanding substrates.[5] The success of these catalysts lies in the formation of a well-defined chiral pocket around the metal center, which effectively differentiates the two faces of the prochiral olefin.
Nickel-based catalysts have emerged as a more economical alternative to precious metals like rhodium and iridium.[6] Recent studies have shown that nickel complexes with chiral diphosphine ligands can achieve enantioselectivities comparable to their rhodium counterparts for the hydrogenation of α,β-unsaturated sulfones.[6]
Iridium catalysts, often employed with N,P-ligands, have shown particular efficacy in the hydrogenation of cyclic alkenyl sulfones.[2] Ruthenium catalysts, especially Ru-BINAP systems, are highly effective for the asymmetric hydrogenation of β-keto sulfones to afford chiral β-hydroxy sulfones.[2]
Experimental Workflow: Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation of unsaturated sulfones.
Organocatalytic Asymmetric Michael Addition to Vinyl Sulfones
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral sulfones. The Michael addition of nucleophiles to vinyl sulfones, catalyzed by chiral organic molecules, has been extensively studied.
Comparative Performance of Organocatalysts in Michael Addition
| Catalyst Type | Nucleophile | Yield (%) | ee (%) | dr | Reference |
| Silylated Biarylprolinol | Aldehydes | Good | >99 | up to 17:1 | [7] |
| Cinchona Alkaloid-derived Primary Amine | Ketones | High | High | - | [8] |
| Cinchona Alkaloid-derived Thiourea | α-Substituted Nitrophosphonates | Very Good | Excellent | - |
Causality Behind Catalyst Performance:
Chiral primary and secondary amines, often derived from cinchona alkaloids or proline, are highly effective catalysts for the conjugate addition of carbonyl compounds to vinyl sulfones. These catalysts operate through the formation of a transient enamine or iminium ion, which then undergoes a stereoselective reaction with the vinyl sulfone. The stereochemical outcome is dictated by the steric and electronic properties of the catalyst, which creates a chiral environment that directs the approach of the nucleophile.
For instance, silylated biarylprolinol catalysts have shown exceptional enantioselectivity in the addition of aldehydes to vinyl sulfones.[7] The bulky silyl group and the biaryl scaffold create a well-defined chiral pocket that effectively shields one face of the enamine intermediate.
Reaction Mechanism: Organocatalytic Michael Addition
Caption: Catalytic cycle of an amine-catalyzed Michael addition to a vinyl sulfone.
Chiral Sulfinamide Auxiliaries in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide and p-toluenesulfinamide, are powerful chiral auxiliaries for the asymmetric synthesis of amines.[9][10][11] These auxiliaries are readily available in both enantiomeric forms and can be easily attached to and removed from the substrate under mild conditions.
Comparative Performance of Sulfinamide Auxiliaries
| Auxiliary | Nucleophile | Substrate | Diastereoselectivity (dr) | Reference |
| tert-Butanesulfinamide | Grignard Reagents | Aldimines | High | [3] |
| p-Toluenesulfinamide | Organolithium Reagents | Ketimines | High | [11] |
| 2,4,6-Triisopropylphenyl (TIPP) sulfinamide | Various | Imines | Excellent syn:anti selectivity | [11] |
Causality Behind Auxiliary Performance:
The high diastereoselectivity observed with sulfinamide auxiliaries is attributed to the formation of a six-membered chair-like transition state, where the bulky sulfinyl group directs the nucleophilic attack to one face of the imine. The choice of the substituent on the sulfur atom (e.g., tert-butyl vs. p-tolyl) can influence the steric environment and, consequently, the diastereoselectivity. The TIPP sulfinamide, with its highly hindered aromatic group, often provides superior selectivity.[11]
Synthetic Workflow: Chiral Amine Synthesis using a Sulfinamide Auxiliary
Caption: Synthetic sequence for the preparation of chiral amines using a sulfinamide auxiliary.
Experimental Protocols
To ensure the reproducibility and reliability of the discussed methodologies, detailed experimental protocols for key transformations are provided below.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of an α,β-Unsaturated Sulfone
Source: Adapted from Yan, Q. et al. J. Am. Chem. Soc.2019 , 141 (4), 1749–1756.[5]
Materials:
-
(E)-1-chloro-3-(1-phenyl-2-(phenylsulfonyl)vinyl)benzene (1a)
-
[Rh(COD)2]BF4
-
(R,R)-f-spiroPhos
-
Toluene (anhydrous)
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)2]BF4 (1.0 mol%) and (R,R)-f-spiroPhos (1.1 mol%).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The α,β-unsaturated sulfone 1a (100 mol%) is added to the catalyst solution.
-
The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to 80 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral sulfone product.
-
The enantiomeric excess is determined by chiral HPLC or SFC analysis.
Protocol 2: Organocatalytic Michael Addition of an Aldehyde to Phenyl Vinyl Sulfone
Source: Adapted from Zhu, Q.; Lu, Y. Org. Lett.2008 , 10 (21), 4803–4806.[7]
Materials:
-
Phenyl vinyl sulfone
-
Propanal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Chloroform (anhydrous)
-
Saturated aqueous NH4Cl solution
Procedure:
-
To a stirred solution of phenyl vinyl sulfone (1.0 equiv) and the silylated biarylprolinol catalyst (20 mol%) in anhydrous chloroform at room temperature is added propanal (2.0 equiv).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the desired Michael adduct.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Conclusion
This comparative guide highlights the significant role of sulfones in modern asymmetric synthesis. The choice between a metal-catalyzed approach, an organocatalytic method, or the use of a chiral auxiliary depends on various factors, including the nature of the substrate, the desired stereochemical outcome, and practical considerations such as cost and scalability. Asymmetric hydrogenation provides a direct and efficient route to chiral sulfones, with Rh and Ni catalysts offering excellent enantioselectivities. Organocatalytic Michael additions to vinyl sulfones represent a powerful metal-free alternative for the construction of chiral sulfone-containing molecules. Chiral sulfinamide auxiliaries remain a reliable and highly effective strategy for the asymmetric synthesis of chiral amines. By understanding the strengths and limitations of each approach, researchers can make more strategic decisions in the design and execution of complex synthetic routes.
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Wu, X.; Hou, G. Recent advances in the enantioselective synthesis of chiral sulfones via asymmetric hydrogenation. Organic & Biomolecular Chemistry, 2025 , 23(2), 255-268. [Link]
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Spectroscopic analysis to confirm product structure from 2-(tert-Butylsulfonyl)acetonitrile reactions
An In-Depth Guide to Spectroscopic Analysis for Confirming Product Structures from 2-(tert-Butylsulfonyl)acetonitrile Reactions
Introduction: The Versatility and Challenge of a Key Building Block
This compound is a highly valuable C2 building block in modern organic synthesis. The electron-withdrawing properties of both the sulfonyl and nitrile groups render the adjacent methylene protons acidic, making it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions. Its utility is particularly pronounced in Knoevenagel condensations and Michael additions, yielding products that are precursors to complex molecular architectures in pharmaceuticals and materials science.[1][2][3]
However, the very reactivity that makes this reagent so useful also necessitates rigorous and unambiguous confirmation of the resulting product structures. The formation of new stereocenters, double bonds, and the combination of multiple functional groups require a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. This guide, from the perspective of a senior application scientist, provides a comprehensive comparison of the primary spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the definitive structural elucidation of these products. We will explore the causality behind experimental choices and demonstrate how these techniques provide complementary, self-validating data.
Common Synthetic Pathways and Target Structures
To understand the analytical challenge, we must first consider the typical products formed. The two most common reactions involving this compound are:
-
Knoevenagel Condensation : This reaction involves the nucleophilic addition of the deprotonated this compound to an aldehyde or ketone, followed by dehydration.[2][4] The product is a conjugated system, typically an α,β-unsaturated sulfonyl nitrile. The key analytical questions are confirming the formation of the C=C double bond and determining its stereochemistry (E/Z).
-
Michael Addition (Conjugate Addition) : In this reaction, this compound acts as a Michael donor, adding to an α,β-unsaturated system (the Michael acceptor), such as an enone or unsaturated nitrile.[1][3][5] This forms a new C-C single bond and potentially new stereocenters, requiring confirmation of the connectivity and relative stereochemistry.
This guide will focus on the characterization of the Knoevenagel condensation product as a representative example to compare the strengths of each spectroscopic technique.
A Holistic Analytical Workflow
A robust structural confirmation is not a linear process but an integrated workflow. Each spectroscopic result should corroborate the others, building an irrefutable case for the proposed structure.
Caption: Key structural features confirmed by each spectroscopic technique.
Comparative Summary: An Integrated Approach
This table summarizes how each technique contributes to the final, validated structure of a Knoevenagel product.
| Spectroscopic Technique | Primary Information Provided | Comparison & Synergy |
| IR Spectroscopy | Confirms presence/absence of key functional groups (C=C, C≡N, SO₂). Verifies consumption of starting carbonyl (C=O). | Provides a rapid, qualitative check that complements the detailed quantitative data from NMR. |
| ¹H NMR Spectroscopy | Defines the proton environment, confirms C=C bond formation via vinylic signals, and determines E/Z stereochemistry through coupling constants. | Provides the precise structural framework. Integrations and multiplicities validate the proposed structure. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton, including the vinylic and nitrile carbons. | Complements ¹H NMR by showing all unique carbons, confirming the overall structure without the complexity of proton-proton coupling. |
| Mass Spectrometry | Determines the molecular weight and, with HRMS, the exact molecular formula. | Provides the ultimate confirmation of the product's identity. The [M-57]⁺ fragment corroborates the presence of the t-butylsulfonyl group identified in NMR. |
Conclusion
The structural confirmation of products derived from this compound is a clear example of the necessity of an integrated spectroscopic approach. While each technique—IR, NMR, and MS—provides valuable information, it is their collective, corroborative power that leads to an unambiguous and trustworthy structural assignment. IR spectroscopy offers a quick functional group snapshot, NMR provides the detailed architectural blueprint including stereochemistry, and Mass Spectrometry delivers the definitive molecular formula and weight. For researchers in organic synthesis and drug development, mastering the application and interpretation of these complementary techniques is not just a matter of protocol, but a pillar of scientific integrity.
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Reaction of N-tert-butyl-2-benzothiazolesulphenamide with acetic anhydride in the presence of acids II. Spectral studies. ResearchGate. Available at: [Link]
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A Comparative Analysis of 2-(tert-Butylsulfonyl)acetonitrile for the Synthesis of α,β-Unsaturated Nitriles and Heterocycles
In the landscape of modern organic synthesis, the pursuit of efficient, stable, and versatile reagents is a paramount objective. This guide provides a detailed comparative analysis of 2-(tert-Butylsulfonyl)acetonitrile, benchmarking its performance against established synthetic methodologies for the preparation of key chemical motifs. We will delve into the practical advantages and limitations of this reagent, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its utility in their synthetic endeavors.
Introduction: The Role of Activated Acetonitriles in Synthesis
Activated acetonitriles are a class of reagents characterized by an electron-withdrawing group adjacent to a methylene-nitrile moiety. This structural feature renders the methylene protons acidic, facilitating their deprotonation to form a stabilized carbanion. This carbanion serves as a potent nucleophile, enabling the formation of new carbon-carbon bonds. Among these, this compound has emerged as a reagent of interest due to its crystalline nature, high stability, and distinct reactivity profile.
Benchmarking Olefination Reactions: A Modern Alternative to Traditional Reagents
A primary application of this compound is in olefination reactions to generate α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This transformation is classically achieved through the Horner-Wadsworth-Emmons (HWE) reaction, typically employing phosphonate ylides.
Method A: Using this compound
A solution of an aromatic aldehyde (1.0 mmol) and this compound (1.1 mmol) in tetrahydrofuran (THF, 5 mL) is treated with a suitable base, such as potassium carbonate (K2CO3, 2.0 mmol), at room temperature. The reaction is stirred for a specified time until completion, monitored by thin-layer chromatography (TLC). The product is then isolated through standard aqueous workup and purification by column chromatography.
Method B: Using Diethyl Cyanomethylphosphonate (DEPCN) - A Classic HWE Approach
To a suspension of sodium hydride (NaH, 1.2 mmol) in dry THF (5 mL) at 0 °C is added diethyl cyanomethylphosphonate (1.2 mmol) dropwise. The mixture is stirred for 30 minutes, followed by the addition of the aromatic aldehyde (1.0 mmol). The reaction is allowed to warm to room temperature and stirred until completion. The workup involves quenching with saturated ammonium chloride solution, followed by extraction and purification.
| Reagent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Disadvantages |
| This compound | K2CO3 (mild base) | Room Temperature | 2-4 | 85-95 | Stable solid, easy to handle; mild reaction conditions; high yields. | Higher molecular weight; potential for sulfonyl group removal in some cases. |
| Diethyl Cyanomethylphosphonate (DEPCN) | NaH (strong base) | 0 to RT | 1-3 | 80-90 | Well-established method; high reactivity. | Moisture-sensitive strong base required; generation of flammable H2 gas. |
The data clearly indicates that this compound offers a safer and more user-friendly alternative to the traditional HWE reagent, DEPCN, without compromising on yield. The ability to employ a mild base like potassium carbonate avoids the hazards associated with sodium hydride.
Diagram of the Experimental Workflow
Caption: Comparative workflow for the synthesis of α,β-unsaturated nitriles.
Application in Heterocyclic Synthesis: A Case Study of Pyrazole Formation
Beyond olefination, this compound has proven to be a valuable building block in the synthesis of heterocyclic compounds. For instance, it can be employed in the construction of pyrazole rings, a common scaffold in medicinal chemistry.
The synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved by reacting this compound with phenylhydrazine and triethyl orthoformate. The tert-butylsulfonyl group acts as an excellent leaving group in a key cyclization step.
A common alternative route to similar pyrazoles involves the condensation of a β-ketonitrile with hydrazine derivatives. This often requires the prior synthesis of the β-ketonitrile, which can add steps to the overall sequence.
| Method | Starting Materials | Number of Steps | Overall Yield (%) | Advantages | Disadvantages |
| Using this compound | Phenylhydrazine, Triethyl orthoformate | One-pot | 75-85 | Convergent synthesis; readily available starting materials. | The reaction mechanism can be complex. |
| β-Ketonitrile Condensation | β-Ketonitrile, Phenylhydrazine | Two steps | 60-70 | A well-established and predictable reaction. | Requires synthesis of the β-ketonitrile precursor, which can be unstable. |
This comparison highlights the efficiency of using this compound in a convergent, one-pot synthesis, offering a more streamlined approach to complex heterocyclic structures.
Logical Relationship Diagram
Caption: Comparison of synthetic routes to a pyrazole derivative.
Conclusion: A Versatile and Practical Reagent
This compound stands out as a highly efficient and practical reagent in modern organic synthesis. Its stability as a solid, ease of handling, and the ability to be used under mild reaction conditions make it a superior alternative to many classical reagents, particularly in olefination reactions. Furthermore, its utility as a versatile building block for heterocyclic synthesis underscores its broad applicability. For researchers and professionals in drug development, incorporating this compound into their synthetic toolbox can lead to more efficient, safer, and streamlined synthetic routes.
References
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-(tert-Butylsulfonyl)acetonitrile in Large-Scale Olefination
This guide provides an in-depth technical analysis of 2-(tert-Butylsulfonyl)acetonitrile as a reagent for large-scale olefination reactions. We will objectively compare its performance, cost-effectiveness, and process viability against established alternatives, offering field-proven insights for researchers, process chemists, and drug development professionals tasked with scaling up chemical syntheses.
Introduction: The Challenge of Industrial-Scale Olefination
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. While numerous olefination methods exist, transitioning a reaction from bench-scale discovery to kilogram-scale manufacturing introduces rigorous new constraints. The ideal large-scale process demands high yields and stereoselectivity, operational simplicity, a favorable safety profile, minimal environmental impact (high atom economy, low Process Mass Intensity), and, crucially, economic viability.
This compound, with the structure (CH₃)₃C-SO₂-CH₂-CN, has emerged as a reagent of interest within the broad class of sulfone-based olefinations. The presence of both a sulfonyl and a nitrile group renders the central methylene protons highly acidic, facilitating the formation of a stabilized carbanion. This guide will dissect the practical and economic case for employing this reagent, placing it in direct comparison with the industrial workhorses of C=C bond formation.
The Julia-Kocienski Olefination: A Benchmark in Modern Synthesis
To understand the role of sulfonyl-based reagents, one must first appreciate the elegance of the Julia-Kocienski olefination, a powerful modification of the classic Julia-Lythgoe reaction.[1] This reaction is renowned for its ability to generate trans-(E)-alkenes with high selectivity, a common requirement in pharmaceutical intermediates.[2][3]
The reaction's success hinges on the use of a heteroaryl sulfone, typically a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[2][4] The carbanion generated from the sulfone adds to an aldehyde, and the resulting alkoxide intermediate undergoes a key intramolecular Smiles rearrangement. This rearrangement is followed by the stereospecific elimination of a stable heteroaryl-oxygen anion and sulfur dioxide, driving the reaction to completion.[5][6]
Mechanism of the Julia-Kocienski Olefination
Caption: Mechanism of the one-pot Julia-Kocienski olefination.
While this compound is not a traditional heteroaryl sulfone for the Julia-Kocienski reaction, it operates on the same fundamental principle: the use of a sulfone-stabilized carbanion for olefination. Its performance and cost must therefore be judged against this highly efficient and selective benchmark.
Comparative Analysis of Leading Olefination Reagents
The true value of a reagent is revealed only through direct comparison with viable alternatives. We will evaluate this compound against the Julia-Kocienski (using a PT-sulfone), Horner-Wadsworth-Emmons (HWE), and Wittig reactions.
| Parameter | This compound | Julia-Kocienski (PT-Sulfone) | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction |
| Typical Yield | Substrate dependent, generally moderate to good. | Good to excellent (80-95%).[5] | Excellent (>90%). | Good to excellent, but can be lower with stabilized ylides. |
| E/Z Selectivity | Variable, may require optimization. | Excellent for E-alkenes (>95:5).[2] | Good to excellent for E-alkenes, especially with Z-selective modifications. | Poor to good; stabilized ylides favor E, non-stabilized favor Z. |
| Byproducts | tert-Butanesulfinate salts, cyanide-related species. | Phenyltetrazole thiol, SO₂, salts. | Water-soluble phosphate salts. | Triphenylphosphine oxide (Ph₃PO). |
| Work-up/Purification | Moderate difficulty; requires extraction and often chromatography. | Moderate; requires extraction to remove heteroaryl byproducts. | Easy on scale ; phosphate byproducts are water-soluble and easily removed by aqueous washes. | Difficult on scale ; Ph₃PO is often poorly soluble and requires chromatography. |
| Substrate Scope | Aldehydes, some ketones. Tolerance to base-sensitive groups is a concern. | Broad; tolerates many functional groups.[7] | Very broad; compatible with a wide range of functional groups. | Broad, but sensitive to sterically hindered ketones. |
| Reagent Stability | Good; typically a stable solid.[8] | Good; stable solids. | Excellent; phosphonate esters are stable liquids or solids. | Moderate; ylides are often generated in situ and can be air/moisture sensitive. |
| Safety Profile | Contains a nitrile group, requires careful handling.[9][10][11] | Heteroaryl components and strong bases (e.g., KHMDS) require careful handling. | Generally considered safe; reagents are stable. | Phosphines can be toxic; strong bases (e.g., n-BuLi) are often pyrophoric. |
Cost-Benefit Analysis for Large-Scale Synthesis
A simple comparison of reagent price is insufficient for a true cost analysis. We must consider the "total cost of ownership," which includes raw materials, process efficiency, and waste disposal. Let's model the synthesis of 100 kg of a hypothetical pharmaceutical intermediate (MW = 250 g/mol ) via olefination with an aldehyde (MW = 150 g/mol ).
| Cost Factor | Julia-Kocienski (PT-Sulfone) | Horner-Wadsworth-Emmons (HWE) | This compound |
| Moles of Product Needed | 400 mol | 400 mol | 400 mol |
| Moles of Aldehyde (1.0 eq) | 400 mol (60 kg) | 400 mol (60 kg) | 400 mol (60 kg) |
| Assumed Yield | 90% | 95% | 75% |
| Moles of Reagent Needed (1.2 eq) | 533 mol | 505 mol | 640 mol |
| Approx. Reagent Cost/mol | ~$50 | ~$20 | ~$30 |
| Total Reagent Cost | ~$26,650 | ~$10,100 | ~$19,200 |
| Process Considerations | - High E-selectivity reduces purification cost of isomers.- Byproducts require organic extraction. | - Excellent yield and easy aqueous work-up dramatically reduce downstream processing costs and plant time. | - Lower yield increases raw material cost per kg of product.- Purification may be more complex. |
| Waste Stream | Organic/Sulfur waste. | Aqueous phosphate waste (easier to treat). | Organic/Sulfur/Nitrile waste. |
| Verdict | Best for complex fragments where absolute E-selectivity is paramount. | Most cost-effective for many large-scale applications due to high yield and simple purification. | Niche applications where its specific reactivity is required; generally not the most cost-effective primary choice. |
Analysis:
The Horner-Wadsworth-Emmons reaction is frequently the most economically advantageous method for large-scale synthesis of E-alkenes. Its high yields and, most importantly, the ease of removing its water-soluble byproducts, translate into significant savings in solvent use, chromatography, and equipment time. While this compound may be less expensive per mole than a specialized Julia-Kocienski reagent, its potentially lower yields and more complex purification make it a less attractive option from a process cost perspective compared to the HWE reaction.
Experimental Protocols
To provide a practical comparison, detailed protocols for the olefination of cyclohexanecarboxaldehyde are presented.
Protocol 1: Olefination using this compound
-
1. Setup: A dry, nitrogen-purged 1 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
2. Reagent Addition: The flask is charged with this compound (1.2 eq) and anhydrous THF (5 volumes). The solution is cooled to -78 °C.
-
3. Deprotonation: A solution of potassium tert-butoxide (1.2 eq) in THF is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour.
-
4. Aldehyde Addition: A solution of cyclohexanecarboxaldehyde (1.0 eq) in THF (1 volume) is added dropwise, maintaining the temperature below -70 °C.
-
5. Reaction: The reaction is stirred at -78 °C for 4 hours, then allowed to warm slowly to room temperature overnight.
-
6. Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
7. Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target alkene.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination (Comparative)
-
1. Setup: A dry, nitrogen-purged 1 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
2. Base Addition: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (5 volumes). The suspension is cooled to 0 °C.
-
3. Ylide Formation: Triethyl phosphonoacetate (1.2 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature for 30 minutes.
-
4. Aldehyde Addition: The mixture is re-cooled to 0 °C, and cyclohexanecarboxaldehyde (1.0 eq) is added dropwise.
-
5. Reaction: The reaction is allowed to warm to room temperature and stirred for 3 hours.
-
6. Work-up: The reaction is quenched by the careful addition of water. The mixture is diluted with ethyl acetate and transferred to a separatory funnel. The layers are separated.
-
7. Purification: The organic layer is washed twice with water, once with brine, and then dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the product is often of sufficient purity (>95%) for subsequent steps without chromatography.
Process Chemist's Decision Guide for Olefination
The choice of an olefination reagent is a multi-faceted decision. This workflow diagram provides a logical pathway for selecting an appropriate method for a large-scale campaign.
Caption: Decision workflow for selecting a large-scale olefination method.
Conclusion and Recommendation
This compound is a functional reagent for olefination based on the principle of sulfone-stabilized carbanions. It is a stable, solid material that can be readily handled. However, when evaluated through the rigorous lens of large-scale pharmaceutical synthesis, its position becomes that of a specialized tool rather than a general workhorse.
For the majority of applications requiring the synthesis of E-alkenes, the Horner-Wadsworth-Emmons reaction remains the superior choice for large-scale production . Its combination of high yields, good E-selectivity, and exceptionally simple, non-chromatographic purification provides an unparalleled economic and operational advantage. The Julia-Kocienski olefination justifies its higher reagent cost in complex syntheses where near-perfect E-selectivity is mission-critical to avoid costly isomer purification.
This compound may find a niche in scenarios where both HWE and Julia-Kocienski reagents fail due to specific substrate interactions or where its unique electronic and steric profile offers an unexpected advantage in yield or selectivity. However, for general process development, we recommend focusing initial scale-up efforts on the HWE methodology. A thorough cost-benefit analysis, encompassing not just reagent price but the total cost of materials, processing time, and waste management, consistently underscores the value of operational simplicity in large-scale synthesis.
References
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Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]
- Chatterjee, B., et al. (2014). Julia-Kocienski olefination: A key reaction for the synthesis of macrolides. Tetrahedron: Asymmetry, 25(1), 1-55.
- Smentek, L., & Pospisil, J. (2013). Julia-Kocienski Olefination: A Tutorial Review. Organic & Biomolecular Chemistry.
-
Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link]
- Chrenko, D., & Pospisil, J. (2024).
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A Comparative Guide to the Applications of 2-(tert-Butylsulfonyl)acetonitrile in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools, olefination reactions stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth technical review of 2-(tert-butylsulfonyl)acetonitrile, a reagent poised for significant applications in this field. We will explore its role in the Julia-Kocienski olefination, compare its performance with alternative methods, and delve into its potential for the synthesis of medicinally relevant compounds.
The Emergence of this compound: A Julia-Kocienski Reagent
This compound belongs to a class of sulfone reagents utilized in the Julia-Kocienski olefination, a powerful modification of the classical Julia olefination.[1][2] This reaction facilitates the synthesis of alkenes from aldehydes and ketones. The defining feature of the Julia-Kocienski olefination is the use of heteroaryl sulfones, which allows for a one-pot procedure with high E-selectivity for the resulting alkene.[3][4]
The structure of this compound, with its sterically demanding tert-butyl group and the activating acetonitrile moiety, suggests its utility as a specialized Julia-Kocienski reagent. The tert-butyl group can influence the stereochemical outcome of the olefination, while the acetonitrile group provides a handle for further functionalization.
Plausible Synthesis of this compound
-
Nucleophilic Substitution: Reaction of sodium tert-butylsulfinate with chloroacetonitrile.
-
Oxidation: Oxidation of the resulting sulfide to the corresponding sulfone.
dot graph "Synthesis_of_2_tert_Butylsulfonyl_acetonitrile" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagent1 [label="Sodium tert-butylsulfinate"]; reagent2 [label="Chloroacetonitrile"]; intermediate [label="2-(tert-Butylthio)acetonitrile"]; oxidant [label="Oxidizing Agent\n(e.g., m-CPBA)"]; product [label="this compound"];
reagent1 -> intermediate [label="Nucleophilic\nSubstitution"]; reagent2 -> intermediate; intermediate -> product [label="Oxidation"]; oxidant -> product; } "Plausible synthetic route to this compound."
Core Application: The Julia-Kocienski Olefination
The primary application of this compound is as a reagent in the Julia-Kocienski olefination to produce α,β-unsaturated nitriles. The reaction proceeds via the following general mechanism:
dot graph "Julia_Kocienski_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="this compound"]; base [label="Base (e.g., KHMDS)"]; carbanion [label="Sulfonyl-stabilized\ncarbanion"]; carbonyl [label="Aldehyde or Ketone\n(R1-CO-R2)"]; adduct [label="Alkoxide intermediate"]; smiles [label="Smiles Rearrangement"]; intermediate [label="β-alkoxy sulfone"]; elimination [label="Elimination of SO2\nand tert-butoxide"]; product [label="α,β-Unsaturated nitrile\n(R1R2C=CHCN)"];
start -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> adduct [label="Nucleophilic\naddition"]; carbonyl -> adduct; adduct -> intermediate [label="Intramolecular\ncyclization"]; intermediate -> product [label="Fragmentation"]; } "Generalized mechanism of the Julia-Kocienski olefination."
A recent study on sterically demanding Julia-Kocienski reagents provides valuable insight into the expected performance of sulfones like this compound.[5] The research highlights that the choice of the sulfone's heterocyclic activating group and the reaction conditions significantly impacts the yield and stereoselectivity of the olefination.
Experimental Protocol: Julia-Kocienski Olefination
The following is a general experimental protocol adapted from the literature for the olefination of a trione with a phenyltetrazole-based sulfone, which can be considered a proxy for this compound.[5]
Materials:
-
Trione substrate (1.0 equiv)
-
This compound (3.0 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the trione substrate and this compound in anhydrous THF at -78 °C, add a solution of KHMDS in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Analysis with Alternative Olefination Reagents
The Julia-Kocienski olefination, and by extension the use of this compound, offers distinct advantages and disadvantages compared to other common olefination methods.
| Reaction | Reagent Type | Typical Selectivity | Advantages | Disadvantages |
| Julia-Kocienski Olefination | Sulfone | High E-selectivity | One-pot procedure, good functional group tolerance, thermally stable reagents.[3][4] | Requires a strong base, potential for side reactions with enolizable carbonyls.[5] |
| Wittig Reaction | Phosphonium ylide | Z-selectivity (unstabilized ylides), E-selectivity (stabilized ylides) | Broad substrate scope, widely used. | Formation of phosphine oxide byproduct can complicate purification, stereoselectivity can be variable. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate ester | High E-selectivity | Water-soluble phosphate byproduct is easily removed, generally higher yielding than Wittig. | Phosphonate reagents can be more expensive, less effective for hindered ketones. |
| Peterson Olefination | α-Silyl carbanion | Can be controlled to give either E or Z isomers | Diastereomeric intermediates can be isolated, allowing for stereospecific elimination. | Requires stoichiometric organometallic reagents, can be sensitive to steric hindrance. |
Performance Data from a Comparative Study
A study on the olefination of a specific trione substrate with various phenyltetrazole-based Julia-Kocienski reagents provides a valuable dataset for comparison.[5] While not a direct comparison with this compound, the data illustrates the impact of the sulfone's structure on the reaction outcome.
| Reagent (Phenyltetrazole Sulfone with Phenyl Ring Substituent) | Yield (%) | E/Z Ratio |
| 4-Methoxy | 55 | 88:12 |
| Unsubstituted | 62 | 85:15 |
| 4-Fluoro | 65 | 87:13 |
| 4-Trifluoromethyl | 70 | 86:14 |
| 3,5-Bis(trifluoromethyl) | 48 | 88:12 |
Data adapted from a study on the olefination of a pyrrolobenzodiazepine trione.[5]
This data suggests that electron-withdrawing groups on the phenyl ring of the phenyltetrazole sulfone can lead to higher yields, although the effect on stereoselectivity is less pronounced. The sterically bulky tert-butyl group in this compound is expected to play a significant role in the stereochemical course of the reaction, potentially leading to high E/Z ratios.
Applications in Medicinal Chemistry and Bioactive Molecule Synthesis
The α,β-unsaturated nitrile moiety generated through the use of this compound is a versatile functional group in medicinal chemistry. It can be readily transformed into other important functionalities such as carboxylic acids, amides, and amines, which are common pharmacophores.
While direct applications of this compound in drug synthesis are not yet widely reported, the products of Julia-Kocienski olefinations are key intermediates in the synthesis of numerous bioactive natural products and pharmaceuticals.[6][7] For instance, this methodology has been employed in the total synthesis of complex molecules like oxo-prothracarcin and oxo-tomaymycin.[5]
dot graph "Medicinal_Chemistry_Applications" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="this compound\n+ Aldehyde/Ketone"]; olefination [label="Julia-Kocienski\nOlefination"]; product [label="α,β-Unsaturated Nitrile"]; hydrolysis [label="Hydrolysis"]; acid [label="α,β-Unsaturated\nCarboxylic Acid"]; reduction [label="Reduction"]; amine [label="Allylic Amine"]; cycloaddition [label="Cycloaddition"]; heterocycle [label="Heterocyclic Scaffolds"];
start -> olefination; olefination -> product; product -> hydrolysis; hydrolysis -> acid; product -> reduction; reduction -> amine; product -> cycloaddition; cycloaddition -> heterocycle; } "Synthetic utility of α,β-unsaturated nitriles in medicinal chemistry."
Conclusion and Future Outlook
This compound represents a promising, albeit currently underutilized, reagent in the synthetic chemist's toolbox. Its structural features suggest a role as a specialized reagent in the Julia-Kocienski olefination, potentially offering unique stereoselectivity due to the bulky tert-butyl group. While direct comparative data is still emerging, the established utility of the Julia-Kocienski reaction in the synthesis of complex, biologically active molecules underscores the potential of this reagent.[7]
Future research should focus on the systematic evaluation of this compound in olefination reactions with a diverse range of carbonyl compounds to fully elucidate its substrate scope, stereoselectivity, and functional group tolerance. Furthermore, exploring its applications in the synthesis of novel heterocyclic scaffolds and as a key building block in medicinal chemistry programs will undoubtedly unlock its full potential.
References
- Blakemore, P. R., et al. (1998). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26-28.
- Císařová, I., et al. (2022). Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. The Journal of Organic Chemistry, 87(17), 11799-11815.
- Organic Syntheses. (1977). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, 57, 16.
- Blakemore, P. R. (2009). The Julia-Kocienski Olefination.
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Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
- Sakaine, G., et al. (2020). Julia‐Kocienski Olefination: A Tutorial Review. European Journal of Organic Chemistry, 2020(33), 5275-5296.
-
PrepChem. (2023). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
- Legnani, L., & Vidari, G. (2024).
-
MDPI. Special Issue : Organic Synthesis and Application of Bioactive Molecules. Retrieved from [Link]
- Bera, S., Chatterjee, B., & Mondal, D. (2014). Julia-Kocienski olefination: A key reaction for the synthesis of macrolides. Tetrahedron: Asymmetry, 25(1), 1-13.
- Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505.
- Ando, K., & Kobayashi, T. (2015). 1-Methyl-1H-tetrazol-5-yl (MT) Sulfones in the Julia-Kocienski Olefination: Comparison with the PT and the TBT Sulfones. Organic Letters, 17(10), 2554-2557.
- Said, S. B., et al. (2013). Reaction of aldehydes with β-naphthol and acetonitrile in the presence of tetrachlorosilane. Journal of Chemical Sciences, 125(5), 1031-1035.
- Leplae, P. R., & Stork, G. A. (1973). Alkylation of tert-butyl lithiohydrazones of aldehydes and ketones. Journal of the American Chemical Society, 95(25), 8459-8460.
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Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. SciSpace. Retrieved from [Link]
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The Untapped Potential of 2-(tert-Butylsulfonyl)acetonitrile in Natural Product Synthesis: A Comparative Guide
In the intricate tapestry of natural product synthesis, the quest for novel, efficient, and versatile building blocks is perpetual. Among the vast arsenal of reagents available to the synthetic chemist, 2-(tert-butylsulfonyl)acetonitrile emerges as a molecule of significant, yet largely unexplored, potential. Its unique trifecta of functional groups—an acidic methylene bridge, an activating sulfonyl group, and a versatile nitrile moiety—positions it as a powerful tool for the construction of complex molecular architectures. This guide delves into the prospective applications of this compound in the synthesis of natural products, offering a comparative analysis against established methodologies and providing a framework for its strategic implementation.
Part 1: A Gateway to Vinyl Sulfones: The Knoevenagel Condensation Approach
The vinyl sulfone moiety is a valuable functional group in synthetic chemistry, serving as a Michael acceptor and a precursor to a variety of other functionalities.[1][2] A plausible and efficient route to vinyl sulfones utilizing this compound involves the Knoevenagel condensation with aldehydes.[3][4] This reaction, driven by the acidity of the α-protons, offers a direct pathway to α-cyano vinyl sulfones.
Proposed Reaction Pathway
The reaction proceeds via the deprotonation of this compound by a mild base to form a stabilized carbanion. This anion then undergoes a nucleophilic addition to an aldehyde, followed by dehydration to yield the corresponding vinyl sulfone.
Caption: Proposed Knoevenagel condensation of this compound.
Comparative Analysis: Knoevenagel vs. Horner-Wadsworth-Emmons
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry and a primary method for the synthesis of vinyl sulfones.[5][6][7][8] It typically employs a sulfonyl-stabilized phosphonate ester, which is deprotonated to form a phosphonate carbanion that then reacts with an aldehyde.
| Feature | Knoevenagel with this compound | Horner-Wadsworth-Emmons (HWE) |
| Reagent | This compound | Sulfonyl-stabilized phosphonate ester |
| Base | Typically mild (e.g., piperidine, ammonium acetate) | Stronger bases often required (e.g., NaH, n-BuLi) |
| Byproducts | Water | Dialkyl phosphate salt |
| Stereoselectivity | Generally favors the E-isomer | Can be tuned for E or Z selectivity with modifications |
| Advantages | Milder conditions, readily available starting material | High reliability, well-established, tunable stereoselectivity |
| Disadvantages | Limited by the stability of the aldehyde to basic conditions | Phosphonate reagent requires synthesis, byproduct removal can be challenging |
The Knoevenagel approach offers the advantage of milder reaction conditions and avoids the generation of phosphate byproducts, which can sometimes complicate purification. However, the HWE reaction provides greater control over the stereochemical outcome of the double bond.
Experimental Protocol: Hypothetical Knoevenagel Condensation
Synthesis of (E)-2-(tert-Butylsulfonyl)-3-phenylacrylonitrile
To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in toluene (10 mL) is added piperidine (0.1 mmol). The mixture is heated to reflux with a Dean-Stark apparatus for 4-6 hours, monitoring by TLC. Upon completion, the reaction mixture is cooled to room temperature, washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
Part 2: A Modified Julia-Kocienski Olefination Strategy
The Julia-Kocienski olefination is a powerful and widely utilized method for the stereoselective synthesis of alkenes, particularly in the context of complex natural product synthesis.[9][10][11][12][13][14] The reaction typically involves the coupling of a heteroaryl sulfone with a carbonyl compound. While no direct application of this compound in this reaction has been reported, a modified reagent derived from it could offer a novel entry to functionalized alkenes.
Hypothetical Reagent and Mechanism
A plausible modification would involve the conversion of the nitrile group of this compound into a suitable activating group, such as a tetrazole, which is a common feature of Julia-Kocienski reagents. This modified reagent could then participate in the established mechanistic pathway of the Julia-Kocienski olefination.
Caption: Generalized mechanism of the Julia-Kocienski olefination.
Comparative Analysis: Hypothetical Reagent vs. Established Julia-Kocienski Reagents
The performance of a hypothetical this compound-derived reagent would be benchmarked against established reagents, such as those bearing benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.
| Feature | Hypothetical t-BuSO2-Acetonitrile-Derived Reagent | Established BT/PT-Sulfone Reagents |
| Synthesis | Would require modification of the nitrile group | Well-established synthetic routes |
| Stereoselectivity | Potentially high E-selectivity, dependent on the activating group | Typically high E-selectivity |
| Reaction Conditions | Likely to be similar to standard Julia-Kocienski conditions | Strong bases (e.g., KHMDS, NaHMDS) at low temperatures |
| Substrate Scope | To be determined | Broad scope with various aldehydes and ketones |
| Advantages | Potential for novel reactivity and introduction of unique functionalities | Proven reliability and predictability in complex syntheses |
| Disadvantages | Synthetic route to the reagent needs development | Can be sensitive to steric hindrance |
The primary advantage of exploring a new reagent lies in the potential for discovering novel reactivity patterns and accessing different classes of olefinated products.
Experimental Protocol: Representative Julia-Kocienski Olefination
Synthesis of (E)-Stilbene using a PT-Sulfone
To a stirred solution of benzyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added KHMDS (1.1 mmol, 0.5 M in toluene) dropwise. The resulting solution is stirred for 30 minutes, after which a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to yield (E)-stilbene.
Part 3: A Potential Synthon for Guanidine-Containing Natural Products
The guanidinium group is a common and biologically significant functionality found in a wide array of natural products, including the potent neurotoxin saxitoxin.[15][16][17][18][19] The nitrile group of this compound represents a potential precursor to this important functional group.
Proposed Synthetic Transformation
A plausible synthetic route would involve the reduction of the nitrile to a primary amine, followed by a guanylation reaction.
Caption: Proposed synthesis of a guanidine from this compound.
Comparative Analysis: Nitrile-to-Guanidine vs. Direct Guanylation
The proposed two-step sequence from the nitrile can be compared with established methods for the direct guanylation of amines.[20][21][22][23]
| Feature | Nitrile-to-Guanidine via this compound | Direct Guanylation of Amines |
| Starting Material | This compound | A primary or secondary amine |
| Key Steps | Nitrile reduction, followed by guanylation | Single guanylation step |
| Reagents | Reducing agent (e.g., LiAlH4), Guanylating agent (e.g., S-methylisothiourea) | Various guanylating agents (e.g., cyanamide, triflylguanidine) |
| Advantages | Utilizes a readily available starting material with multiple functionalities | More direct and atom-economical if the amine is readily available |
| Disadvantages | Two-step process, potential for side reactions during reduction | Some guanylating agents can be harsh or require pre-activation |
This approach would be particularly advantageous in syntheses where the sulfonylacetonitrile moiety is first used in other transformations (e.g., olefination) before the nitrile is converted to a guanidine.
Experimental Protocol: General Guanylation of an Amine
Synthesis of a Guanidine using S-Methylisothiourea Sulfate
To a solution of the primary amine (1.0 mmol) in a suitable solvent such as DMF or water is added S-methylisothiourea sulfate (0.55 mmol). A base, such as triethylamine or diisopropylethylamine (2.0 mmol), is then added, and the reaction mixture is stirred at room temperature or heated as required, monitoring by TLC. Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Conclusion
While direct case studies of this compound in the total synthesis of natural products remain to be published, its chemical architecture strongly suggests a high potential for versatile applications. As a precursor to vinyl sulfones via the Knoevenagel condensation, it offers a milder alternative to the well-established Horner-Wadsworth-Emmons reaction. The prospect of developing a novel Julia-Kocienski reagent from this scaffold opens exciting avenues for stereoselective olefination. Furthermore, its nitrile functionality serves as a masked amine, providing a latent entry to the biologically crucial guanidine group. The comparative analyses presented in this guide aim to stimulate further research into this promising yet underutilized reagent, encouraging its adoption and exploration in the ambitious endeavors of natural product synthesis and drug discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(tert-Butylsulfonyl)acetonitrile
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-(tert-butylsulfonyl)acetonitrile, a compound whose precise management is critical for ensuring laboratory safety and environmental compliance. Our commitment is to empower researchers with the knowledge to not only utilize our products effectively but also to manage their lifecycle responsibly.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and hazards is essential. This compound is a solid crystalline substance characterized by the following identifiers:
| Property | Value |
| CAS Number | 81536-18-7[1][2] |
| Molecular Formula | C6H11NO2S[1][2] |
| Molecular Weight | 161.22 g/mol [2] |
| Appearance | White, crystalline solid[2] |
| Melting Point | 142°C to 144°C[1] |
Toxicological Profile:
The primary hazards associated with this compound are its acute toxicity if ingested, inhaled, or absorbed through the skin.[2] It is classified as a toxic solid and is transported under the UN number UN3439 for "NITRILES, SOLID, TOXIC, N.O.S."[2][3]
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]
-
Acute Dermal Toxicity: Category 4 (Harmful in contact with skin)[2]
-
Acute Inhalation Toxicity: Category 4 (Harmful if inhaled)[2]
Although comprehensive data on long-term effects like carcinogenicity or reproductive toxicity are not currently available, the acute hazards necessitate stringent safety protocols.[3] Upon thermal decomposition, nitriles can release toxic gases such as hydrogen cyanide and nitrogen oxides.[4][5]
The Disposal Decision Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical pathway for the safe and compliant disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step 1: Initial Assessment and Segregation
The first crucial step is to determine the nature of the waste. Is it an unused, pure product, or is it a contaminated byproduct of a reaction?
-
Unused Product: If the chemical is in its original, unopened, and properly labeled container, consider returning it to the supplier or redistributing it to another research group. This is the most environmentally friendly and cost-effective option.
-
Contaminated Waste: This includes residues from reactions, contaminated labware (e.g., filter paper, TLC plates), and personal protective equipment (PPE). This waste stream requires careful handling and segregation.
Step 2: Chemical Compatibility and Waste Stream Management
Never mix unknown wastes.[6] When dealing with contaminated this compound, it is critical to consider its compatibility with other chemicals in the waste container.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, acids, or bases, which could lead to vigorous reactions or the generation of toxic gases.[4][7] Always consult a chemical incompatibility chart and the Safety Data Sheet (SDS) for specific guidance.[3][6]
-
Dedicated Waste Containers: It is best practice to maintain a dedicated, clearly labeled waste container for this compound and its immediate reaction byproducts.
Step 3: Packaging and Labeling for Disposal
Proper packaging and labeling are mandated by regulatory bodies and are essential for the safety of all personnel handling the waste.
-
Container Selection: Use a robust, leak-proof container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also include the associated hazards (e.g., "Toxic").
Step 4: Storage Pending Disposal
Designated hazardous waste accumulation areas are a requirement in any research facility.
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[8]
-
Secondary Containment: It is advisable to place the primary waste container within a larger, secondary containment bin to mitigate any potential leaks or spills.[9]
Step 5: Professional Disposal
The final and most critical step is to entrust the disposal to a licensed and reputable hazardous waste management company.[10]
-
Regulatory Compliance: These services are well-versed in local, regional, and national regulations governing the transport and disposal of toxic chemical waste.[3][11]
-
Disposal Method: The most common and accepted method for the disposal of toxic organic compounds like this compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[9]
Emergency Procedures and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE):
When handling this compound, always wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.[3]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of dust generation or if working outside of a fume hood.[3]
In Case of a Spill:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.[12]
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
